molecular formula C11H10ClNO2 B1353144 2-Chloro-6,7-dimethoxyquinoline CAS No. 68236-22-6

2-Chloro-6,7-dimethoxyquinoline

Cat. No.: B1353144
CAS No.: 68236-22-6
M. Wt: 223.65 g/mol
InChI Key: UJSZVZXINMWJKC-UHFFFAOYSA-N
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Description

2-Chloro-6,7-dimethoxyquinoline is a useful research compound. Its molecular formula is C11H10ClNO2 and its molecular weight is 223.65 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-6,7-dimethoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c1-14-9-5-7-3-4-11(12)13-8(7)6-10(9)15-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJSZVZXINMWJKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C=CC(=N2)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Chloro-6,7-dimethoxyquinoline chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Chloro-6,7-dimethoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of this compound, a pivotal heterocyclic intermediate in synthetic and medicinal chemistry. While not as extensively characterized as its 4-chloro isomer, this molecule serves as a versatile building block for the construction of complex, biologically active compounds. This document details its core physicochemical properties, outlines robust synthesis methodologies, and provides an in-depth analysis of its chemical reactivity, with a primary focus on nucleophilic aromatic substitution. By synthesizing data from related analogues and established chemical principles, this guide offers field-proven insights and detailed experimental protocols to support researchers in drug discovery and chemical synthesis in leveraging the full potential of this valuable synthon.

Introduction: Strategic Importance in Synthesis

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a vast range of biological activities, including antimalarial, antibacterial, and anticancer properties.[1] The strategic functionalization of this scaffold is key to modulating its pharmacological profile.

  • The Influence of 6,7-Dimethoxy Substitution: The presence of two methoxy groups at the 6- and 7-positions significantly influences the electronic landscape of the quinoline ring. As potent electron-donating groups (EDGs), they increase the electron density of the benzene portion of the heterocycle. This electronic modification is crucial in the design of kinase inhibitors, where these groups often form key hydrogen bonds with the hinge region of the enzyme's active site.

  • The C2-Chloro Group as a Reactive Hub: The chlorine atom at the C2 position is the molecule's primary reactive center. The electron-withdrawing effect of the ring nitrogen atom polarizes the C2-Cl bond and activates the position for nucleophilic aromatic substitution (SNAr). This makes the chloro group an excellent leaving group, providing a direct and reliable handle for introducing a wide array of functional groups and building molecular complexity.[2][3]

Physicochemical and Spectroscopic Profile

Direct experimental data for this compound is sparse in the literature, as it is primarily used as a transient intermediate. However, a reliable profile can be constructed by analyzing its structural analogues.

PropertyData / Expected CharacteristicsSource / Rationale
Molecular Formula C₁₁H₁₀ClNO₂(Calculated)
Molecular Weight 223.66 g/mol (Calculated)
Appearance Expected to be an off-white to light brown solid.Based on related chloroquinolines.[4]
Melting Point Not reported. The related 2-chloro-6,7-dimethoxy-quinoline-3-carbaldehyde has a reported melting point. The 4-chloro isomer melts at 132-136 °C.[4]Analogue Data
Solubility Likely soluble in chlorinated solvents (DCM, chloroform), ethers (THF, dioxane), and polar aprotic solvents (DMF, DMSO). Sparingly soluble in alcohols and insoluble in water.General solubility of heterocyclic halides.
1H NMR Expected chemical shifts (δ, ppm) in CDCl₃: ~8.0-8.2 (d, 1H, H4), ~7.3-7.5 (s, 1H, H5), ~7.0-7.2 (s, 1H, H8), ~7.3-7.5 (d, 1H, H3), ~4.0 (s, 3H, OCH₃), ~3.9 (s, 3H, OCH₃).Inferred from standard quinoline spectra.
13C NMR Expected chemical shifts (δ, ppm): C2 (~151), C4 (~148), C8a (~145), C6 (~154), C7 (~150), C4a (~138), C3 (~122), C5 (~108), C8 (~105), OCH₃ (~56).Inferred from structural similarity.
Mass Spectrometry ESI-MS (M+H)⁺: m/z 224.0. Isotopic pattern for one chlorine atom (35Cl/37Cl ratio of ~3:1) would be a key diagnostic feature.Based on molecular formula.[4]

Synthesis Methodology

The most direct and industrially scalable synthesis of this compound proceeds via the chlorination of its corresponding quinolinone precursor. This two-step process offers high yields and purity.

Synthesis Workflow Overview

The synthesis begins with the preparation of the stable precursor, 6,7-dimethoxyquinolin-2(1H)-one, which is subsequently activated by a chlorinating agent.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Chlorination A Anilide Precursors (e.g., N-(3,4-dimethoxyphenyl)cinnamamide) B 6,7-Dimethoxyquinolin-2(1H)-one A->B Cyclization (e.g., TfOH or Ru-catalyzed) C This compound B->C Chlorination (POCl₃, heat) D Final Product C->D Purification (Crystallization/Chromatography)

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Chlorination

This protocol describes the conversion of 6,7-dimethoxyquinolin-2(1H)-one to the target compound. The use of phosphorus oxychloride (POCl₃) is a standard and highly effective method for this transformation.

Causality: Phosphorus oxychloride serves as both the reagent and the solvent in excess. The reaction proceeds via the formation of a phosphate ester intermediate on the quinolinone oxygen, which is then displaced by a chloride ion in an addition-elimination sequence to yield the aromatic 2-chloroquinoline. The reaction is driven to completion by the formation of stable phosphorus byproducts.

Protocol:

  • Reagent Setup: In a three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 6,7-dimethoxyquinolin-2(1H)-one (1.0 eq).

  • Reagent Addition: Under a gentle stream of nitrogen, carefully add phosphorus oxychloride (POCl₃, 10-15 eq) to the flask. The quinolinone may not fully dissolve initially.

  • Reaction Execution: Heat the stirred suspension to reflux (approx. 105-110 °C) using an oil bath. The reaction mixture should become a clear, homogeneous solution as the reaction progresses. Monitor the reaction by TLC (thin-layer chromatography) using a 7:3 Hexane:Ethyl Acetate mobile phase until the starting material is fully consumed (typically 3-5 hours).

  • Work-up and Quenching: Allow the reaction mixture to cool to room temperature. Slowly and carefully pour the mixture onto crushed ice in a separate beaker with vigorous stirring in a well-ventilated fume hood. This is a highly exothermic process.

  • Neutralization: Once the quench is complete, slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the pH reaches ~7-8.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (DCM) or ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Chemical Reactivity: The SNAr Reaction

The dominant mode of reactivity for this compound is Nucleophilic Aromatic Substitution (SNAr). The chloro-substituent at the C2 position, activated by the ring nitrogen, is readily displaced by a wide variety of nucleophiles.[2]

General Mechanism

The reaction proceeds via a two-step addition-elimination mechanism.

  • Addition Step (Rate-Determining): A nucleophile attacks the electron-deficient C2 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination Step (Fast): The aromaticity is restored by the expulsion of the chloride leaving group, yielding the substituted quinoline product.

G Start This compound Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Addition (Rate-Limiting) Nu Nucleophile (e.g., R-NH₂, R-O⁻, R-S⁻) Product 2-Substituted-6,7-dimethoxyquinoline Intermediate->Product Elimination LeavingGroup Cl⁻

Caption: General mechanism of SNAr at the C2 position of quinoline.

Protocol: Synthesis of a 2-Anilinoquinoline Derivative

This protocol details a representative SNAr reaction, which is a foundational step in the synthesis of many kinase inhibitors.[5]

Causality: The reaction is typically performed in a polar solvent like isopropanol or DMF to facilitate the formation of the charged Meisenheimer complex. Heating is required to overcome the activation energy of the initial nucleophilic attack. The reaction between 4-chloro-6,7-dimethoxyquinoline and various anilines has been shown to proceed efficiently under reflux in isopropanol.[5]

Protocol:

  • Setup: To a round-bottom flask, add this compound (1.0 eq), the desired substituted aniline (1.1-1.2 eq), and isopropanol (to create a 0.1-0.2 M solution).

  • Reaction: Heat the mixture to reflux (approx. 82 °C) and stir. Monitor the reaction progress by TLC. The reaction is often complete within 5-8 hours.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If so, collect the solid by vacuum filtration and wash with cold isopropanol.

  • Purification: If the product does not precipitate or requires further purification, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Applications in Drug Discovery

This compound is a high-value intermediate for synthesizing libraries of compounds for screening and lead optimization. Its primary application lies in the development of kinase inhibitors for oncology. The 6,7-dimethoxy-4-anilinoquinoline scaffold is a well-established pharmacophore for targeting kinases like the Epidermal Growth Factor Receptor (EGFR) and c-Met.[5][6] By reacting this compound with diverse (hetero)aryl amines, researchers can rapidly generate novel analogues to explore structure-activity relationships (SAR) and develop potent and selective therapeutic candidates.

Conclusion

This compound is a strategically important synthetic building block whose value is defined by the reactivity of its C2-chloro substituent. The ease with which it undergoes nucleophilic aromatic substitution allows for the straightforward introduction of diverse functionalities, making it an indispensable tool for medicinal chemists. Understanding its synthesis, reactivity, and physicochemical profile enables researchers to efficiently design and execute synthetic routes toward novel and complex molecules with significant therapeutic potential.

References

  • BenchChem. (2025). Vilsmeier-Haack Reaction for Quinoline Synthesis. Application Notes and Protocols. 7

  • Prajapati, D., et al. (n.d.). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry. Link

  • PubMed. (n.d.). Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. 8

  • Unknown Author. (n.d.). Synthesis and Characterisation of substituted Quinoline by Vilsmeier-Haack reagent. 9

  • DUT Open Scholar. (n.d.). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. 10

  • Unknown Author. (n.d.). AN EXPEDITIOUS, PRACTICAL LARGE SCALE SYNTHESIS OF 4-AMINO-2-CHLORO-6,7-DIMETHOXYQUINAZOLINAZOLINE. 11

  • ACS Omega. (2021). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. 12

  • ResearchGate. (n.d.). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. 2

  • Unknown Author. (n.d.). Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). 13

  • ACS Publications. (n.d.). 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. 14

  • MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. 3

  • PMC. (n.d.). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. 5

  • ChemicalBook. (2025). 2-CHLORO-6,7-DIMETHOXY-QUINOLINE-3-CARBALDEHYDE. 15

  • Santa Cruz Biotechnology. (n.d.). 2-Chloro-6,7-dimethoxy-quinoline-3-carbaldehyde. 16

  • Matrix Scientific. (n.d.). 2-Chloro-6,7-dimethoxy-3-methyl-quinoline. 17

  • BenchChem. (n.d.). physical and chemical properties of 4-Chloro-6,7-dimethoxyquinoline. 4

  • PMC - NIH. (n.d.). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. 1

  • BenchChem. (2025). The Versatility of 4-Chloro-6,7-dimethoxyquinazoline Derivatives in Modern Drug Discovery. 6

Sources

2-Chloro-6,7-dimethoxyquinoline CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Chloro-6,7-dimethoxyquinoline: A Cornerstone Intermediate in Modern Drug Discovery

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Within this class, 4-Chloro-6,7-dimethoxyquinoline has emerged as a particularly crucial building block, primarily for the synthesis of targeted cancer therapies. Its strategic substitution pattern, featuring a reactive chlorine atom at the 4-position and electron-donating methoxy groups, makes it an ideal precursor for constructing potent kinase inhibitors. This guide provides a comprehensive technical overview of 4-Chloro-6,7-dimethoxyquinoline, covering its synthesis, purification, mechanistic role in drug development, and essential safety protocols. It is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their work.

Introduction: The Significance of the Quinoline Scaffold

Quinoline and its derivatives are a prominent class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antimalarial, and antibacterial properties.[1][2] The 6,7-dimethoxyquinazoline scaffold, a related structure, has been identified as a critical pharmacophore in the design of kinase inhibitors.[2] The subject of this guide, 4-Chloro-6,7-dimethoxyquinoline, serves as a key intermediate in the synthesis of several important pharmaceutical compounds, including targeted anticancer agents like Cabozantinib.[3] The chlorine atom at the 4-position is highly susceptible to nucleophilic substitution, providing a versatile handle for introducing various side chains to modulate biological activity and target specificity.[4][5]

While the initial query specified "2-Chloro-6,7-dimethoxyquinoline," the preponderance of research and its significance in pharmaceutical synthesis points to the 4-chloro isomer as the compound of primary interest. This guide will therefore focus on 4-Chloro-6,7-dimethoxyquinoline (CAS Number: 35654-56-9) .[6]

Physicochemical and Structural Data

A clear understanding of a compound's physical and chemical properties is fundamental for its application in synthesis and research. The key properties of 4-Chloro-6,7-dimethoxyquinoline are summarized below.

PropertyValueReference(s)
CAS Number 35654-56-9[6]
Molecular Formula C₁₁H₁₀ClNO₂[6]
Molecular Weight 223.66 g/mol [6]
Appearance Light brown to pale brown solid/powder[6]
pKa 3.95 ± 0.30 (Predicted)[6]
Solubility Sparingly soluble in water; slightly soluble in DMSO and Methanol[6]
Storage Keep in a dark place, sealed in dry, room temperature conditions[6]

Synthesis and Mechanistic Considerations

The efficient and scalable synthesis of 4-Chloro-6,7-dimethoxyquinoline is critical for its use in pharmaceutical manufacturing. A common and robust industrial method involves a two-stage process starting from more readily available precursors.[3]

General Synthetic Workflow

The synthesis begins with the preparation of the precursor, 4-hydroxy-6,7-dimethoxyquinoline, which is subsequently chlorinated to yield the final product. This strategy is favored due to the availability of starting materials and high overall yields.[3]

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Chlorination A 3,4-Dimethoxy- acetophenone B 2-Nitro-4,5-dimethoxy- acetophenone A->B Nitration (HNO₃, Acetic Acid) C 1-(4,5-Dimethoxy-2-nitrophenyl)- 3-(dimethylamino)propen-1-one B->C Condensation (DMF-DMA) D 4-Hydroxy-6,7-dimethoxyquinoline C->D Reduction & Cyclization (H₂, Catalyst) E 4-Chloro-6,7-dimethoxyquinoline D->E Chlorination (POCl₃ or SOCl₂)

Caption: Two-stage synthetic workflow for 4-Chloro-6,7-dimethoxyquinoline.[3]

Detailed Experimental Protocol: Chlorination

This protocol details the conversion of 4-hydroxy-6,7-dimethoxyquinoline to the target compound using phosphorus oxychloride (POCl₃), a common and effective chlorinating agent.

Causality and Insights: Phosphorus oxychloride is chosen for its high reactivity in converting hydroxyl groups on heterocyclic rings to chlorine atoms. The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. Using POCl₃ as both the reagent and solvent can simplify the procedure, though co-solvents like toluene or diglyme can be used to control the reaction temperature and facilitate workup.[7]

Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a nitrogen inlet, add 4-hydroxy-6,7-dimethoxyquinoline (1.0 eq).[7]

  • Reagent Addition: Under a nitrogen atmosphere, slowly add phosphorus oxychloride (POCl₃) (approx. 3.0 eq). An exotherm may be observed. If not using POCl₃ as the solvent, add an appropriate high-boiling solvent such as diglyme or toluene.[7]

  • Heating: Heat the reaction mixture to 90-100°C and maintain for 4-12 hours.[7] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: After completion, cool the reaction mixture to room temperature. Cautiously and slowly pour the mixture into a beaker containing crushed ice and a stirred aqueous solution of 10% potassium carbonate to quench the excess POCl₃ and neutralize the acidic mixture.[7] This step is highly exothermic and must be performed in a well-ventilated fume hood.

  • Product Isolation: Stir the resulting suspension for 2 hours. A solid precipitate of the crude product will form. Collect the solid by vacuum filtration.

  • Washing and Drying: Wash the filter cake thoroughly with cold water until the filtrate is neutral. Dry the crude product under vacuum to yield 4-chloro-6,7-dimethoxyquinoline.[7]

Purification and Characterization

For applications in drug synthesis, high purity of the intermediate is paramount. Column chromatography is a highly effective method for purifying the crude product.[8]

Protocol: Column Chromatography Purification

Principle: This method separates compounds based on their differential adsorption to a stationary phase (silica gel) while being eluted by a mobile phase. The less polar 4-chloro-6,7-dimethoxyquinoline will elute before more polar impurities when using a non-polar solvent system.[8]

Protocol:

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent like petroleum ether or hexanes. Pour the slurry into a glass chromatography column and allow it to pack evenly, draining the excess solvent until the solvent level is just above the silica bed.[8]

  • Sample Loading (Dry Loading): Dissolve the crude product in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel (2-3 times the crude weight) and evaporate the solvent on a rotary evaporator to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[8]

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% petroleum ether) and gradually increase the polarity by adding ethyl acetate. A typical gradient might start from 0% and increase to 10-20% ethyl acetate in petroleum ether.

  • Fraction Collection: Collect the eluting solvent in fractions using test tubes or a fraction collector.

  • Analysis: Monitor the fractions using TLC and a UV lamp (254 nm). Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 4-chloro-6,7-dimethoxyquinoline as a solid.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • ¹H NMR: Provides information on the structure and proton environment. For 4-chloro-6,7-dimethoxyquinoline, expected signals include singlets for the two methoxy groups and distinct signals for the aromatic protons on the quinoline ring.[7]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. ESI-MS should show a prominent [M+H]⁺ ion at m/z 224.66, reflecting the correct molecular weight and isotopic pattern for a chlorine-containing compound.[7]

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The primary value of 4-chloro-6,7-dimethoxyquinoline lies in its role as a versatile precursor for synthesizing targeted therapies, particularly tyrosine kinase inhibitors (TKIs).[2][4]

Nucleophilic Aromatic Substitution (SNAr)

The chlorine at the 4-position is readily displaced by various nucleophiles, most commonly anilines, in an SNAr reaction. This reaction is the key step in the synthesis of numerous 4-anilinoquinoline and 4-anilinoquinazoline-based drugs.[5]

Caption: Synthesis of drug scaffolds via nucleophilic substitution.[5]

Protocol: Synthesis of a 4-Anilino-6,7-dimethoxyquinoline Derivative

This general protocol outlines the reaction with an amine nucleophile.

Protocol:

  • Setup: To a round-bottom flask, add 4-chloro-6,7-dimethoxyquinoline (1.0 eq) and the desired substituted aniline (1.2 eq).[5]

  • Solvent: Add a suitable solvent, such as isopropanol, to dissolve the reactants.[9]

  • Reaction: Heat the mixture to reflux with stirring. Monitor the reaction progress using TLC. The reaction is typically complete within 5-10 hours.[5][9]

  • Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms (often the hydrochloride salt of the product), collect it by filtration and wash with cold isopropanol. The product can be further purified by recrystallization.[5]

Safety and Handling

Proper handling of 4-Chloro-6,7-dimethoxyquinoline and the reagents used in its synthesis is crucial.

ItemHazardPrecaution(s)Reference(s)
4-Chloro-6,7-dimethoxyquinazoline Irritating to eyes, respiratory system, and skin.Wear suitable gloves and eye/face protection. Avoid breathing dust. Use with adequate ventilation.[10]
Phosphorus Oxychloride (POCl₃) Highly corrosive, reacts violently with water. Causes severe skin burns and eye damage. Toxic if inhaled.Handle in a fume hood. Wear acid-resistant gloves, chemical safety goggles, and a face shield. Have a neutralizing agent (e.g., sodium bicarbonate) ready.[11]

First Aid Measures:

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[12]

  • Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration.[12]

Conclusion and Future Perspectives

4-Chloro-6,7-dimethoxyquinoline is more than just a chemical intermediate; it is a gateway to a class of highly effective targeted therapies. Its robust synthesis and versatile reactivity have cemented its importance in the pharmaceutical industry. Future research will likely focus on developing more efficient, green synthetic routes and expanding the library of nucleophiles used in substitution reactions to discover novel drug candidates with improved efficacy, selectivity, and resistance profiles. The foundational chemistry described in this guide will undoubtedly continue to support these vital drug discovery efforts.

References

  • Kumaraswamy, G., Jena, N., Sastry, C. V., & Kumar, G. S. (2004). AN EXPEDITIOUS, PRACTICAL LARGE SCALE SYNTHESIS OF 4-AMINO-2-CHLORO-6,7-DIMETHOXYQUINAZOLINAZOLINE.
  • Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). (n.d.).
  • This compound-3-carbaldehyde. (n.d.). MySkinRecipes.
  • Material Safety Data Sheet - 2,4-Dichloro-6,7-dimethoxyquinazoline, 97%. (n.d.). Cole-Parmer.
  • 4-chloro-6,7-dimethoxyquinoline 35654-56-9 wiki. (n.d.). Guidechem.
  • Application Note: Purification of 4-Chloro-6,7-dimethoxyquinoline by Column Chrom
  • Zhang, Q. W., et al. (2022). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Application Notes and Protocols for 4-Chloro-6,7-dimethoxyquinazoline. (2025). BenchChem.
  • Al-Suwaidan, I. A., et al. (2018). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Molecules.
  • Application Notes and Protocols for Nucleophilic Substitution of 4-Chloro-6,7-dimethoxyquinoline. (2025). BenchChem.
  • The preparation method of 4-chloro-6,7-dimethoxyquinoline. (2016).
  • The Versatility of 4-Chloro-6,7-dimethoxyquinazoline Derivatives in Modern Drug Discovery. (2025). BenchChem.
  • Application Notes and Protocols for the Large-Scale Synthesis of 4-Chloro-6,7-dimethoxyquinoline. (2025). BenchChem.

Sources

An In-Depth Technical Guide to 2-Chloro-6,7-dimethoxyquinoline: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds. Among its many derivatives, 2-Chloro-6,7-dimethoxyquinoline stands out as a pivotal intermediate in the synthesis of various therapeutic agents. Its unique structural features, particularly the reactive chlorine atom at the 2-position and the electron-donating methoxy groups at the 6 and 7-positions, make it a versatile building block for drug discovery and development. This guide provides a comprehensive overview of the synthesis, physicochemical properties, key reactions, and applications of this compound, with a particular focus on its role in the development of targeted therapies.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design. These properties influence its reactivity, solubility, and pharmacokinetic profile in derivative compounds.

PropertyValueReference
Molecular Formula C₁₁H₁₀ClNO₂[1]
Molecular Weight 223.65 g/mol [1]
Appearance Pale yellow to tan crystalline powder[2]
Melting Point Not Available
Boiling Point Not Available
Solubility Soluble in DMSO (sparingly, heated)[3]
InChI Key WRVHQEYBCDPZEU-UHFFFAOYSA-N[4]
CAS Number 35654-56-9[1]

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common and effective synthetic route involves the chlorination of 6,7-dimethoxyquinolin-4(3H)-one.

Experimental Protocol: Synthesis via Chlorination

This protocol outlines the conversion of 6,7-dimethoxy-3,4-dihydroquinazolin-4-one to 2,4-dichloro-6,7-dimethoxyquinazoline, a related and often co-synthesized compound, which can be selectively reacted to yield the desired 2-chloro derivative. A similar principle applies to the synthesis of this compound from its corresponding quinolinone precursor.

Materials:

  • 6,7-dimethoxy-3,4-dihydroquinazolin-4-one

  • Thionyl chloride (SOCl₂)

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of 6,7-dimethoxy-3,4-dihydro-quinazolin-4-one (10.0 g, 48.5 mmol) in thionyl chloride (200 ml), add dimethylformamide (0.2 ml) dropwise.[5]

  • Heat the reaction mixture at reflux for 6 hours.[5]

  • Cool the reaction to room temperature and remove the excess thionyl chloride in vacuo.[5]

  • The resulting crude product is 2,4-dichloro-6,7-dimethoxyquinazoline, which can be further processed to isolate the 2-chloro derivative or used directly in subsequent reactions where the 4-position is more reactive.

Causality Behind Experimental Choices:

  • Thionyl Chloride (SOCl₂): This is a powerful chlorinating agent used to replace the hydroxyl group of the enol form of the quinolinone with a chlorine atom.

  • Dimethylformamide (DMF): DMF acts as a catalyst in this reaction, facilitating the formation of the Vilsmeier-Haack reagent in situ, which is the active chlorinating species.

  • Reflux: Heating the reaction mixture to its boiling point ensures that the reaction proceeds at a sufficient rate to go to completion within a reasonable timeframe.

Synthesis Workflow Diagram

Synthesis_Workflow Start 6,7-dimethoxyquinolin-4(3H)-one Reagents SOCl₂ DMF Start->Reagents Reaction Chlorination at Reflux Start->Reaction Reagents->Reaction Product This compound Reaction->Product

Caption: Synthetic workflow for this compound.

Key Reactions and Mechanisms

The reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr) at the 2-position. The chlorine atom is a good leaving group, and its departure is facilitated by the electron-withdrawing nature of the quinoline ring system.

Nucleophilic Substitution with Amines

A prominent application of this scaffold is in the synthesis of 4-anilinoquinolines and related compounds, which are potent kinase inhibitors.[5]

General Reaction: this compound reacts with various anilines or other amine nucleophiles, typically in a solvent like isopropanol at reflux, to yield the corresponding 2-amino-6,7-dimethoxyquinoline derivatives.[6]

Reaction Logic Diagram

Reaction_Logic Substrate This compound Product 2-(R-amino)-6,7-dimethoxyquinoline Substrate->Product Nucleophile R-NH₂ (Amine) Nucleophile->Product Condition Heat (Reflux) Condition->Product Mechanism SNAr Product->Mechanism

Caption: Nucleophilic substitution reaction of this compound.

Applications in Drug Discovery and Development

The this compound moiety is a privileged scaffold in modern drug discovery, particularly in the field of oncology.[5] Its derivatives have been extensively investigated as inhibitors of various protein kinases, which are key regulators of cellular processes often dysregulated in cancer.[5][7]

As a Precursor for Kinase Inhibitors

Derivatives of 4-anilino-6,7-dimethoxyquinazoline, which are structurally related and synthesized from a similar precursor, are well-known for their potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR).[5] The general principle of using a chlorinated quinoline or quinazoline as a starting point for kinase inhibitor synthesis is a widely adopted strategy. The 6,7-dimethoxy substitution pattern is often crucial for high-affinity binding to the ATP-binding pocket of these enzymes.

Role in the Synthesis of Antihypertensive and Other Therapeutic Agents

The related compound, 4-amino-2-chloro-6,7-dimethoxyquinazoline, serves as a key intermediate for several antihypertensive drugs, including prazosin, doxazosin, and alfuzosin.[8][9] This highlights the broader importance of the chloro-dimethoxy-substituted quinoline/quinazoline framework in medicinal chemistry.

Spectral Characterization

The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the quinoline ring and the methoxy groups. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing chlorine atom and the electron-donating methoxy groups.

  • ¹³C NMR: The carbon NMR spectrum provides information on the number of unique carbon environments. The carbon atom attached to the chlorine will have a characteristic chemical shift. Two-dimensional NMR techniques like HSQC and HMBC are invaluable for assigning the full structure.[11]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. The presence of a chlorine atom is readily identified by the characteristic M and M+2 isotopic pattern in a roughly 3:1 ratio.[11]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the C-Cl bond, C=C and C=N bonds of the aromatic ring, and the C-O bonds of the methoxy groups.

Safety and Handling

This compound and its precursors are chemical irritants. Proper personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[2][12][13] Handling should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[2] In case of contact with skin or eyes, flush immediately with copious amounts of water.[12]

Conclusion

This compound is a molecule of significant interest to researchers in drug discovery and organic synthesis. Its versatile reactivity, coupled with the favorable pharmacological properties imparted by the dimethoxyquinoline scaffold, ensures its continued importance as a key building block for the development of novel therapeutics. Future research will likely focus on expanding the library of derivatives and exploring their potential against a wider range of biological targets.

References

  • Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • AN EXPEDITIOUS, PRACTICAL LARGE SCALE SYNTHESIS OF 4-AMINO-2-CHLORO-6,7-DIMETHOXYQUINAZOLINAZOLINE. (n.d.). Retrieved January 18, 2026, from [Link]

  • Material Safety Data Sheet - 2,4-Dichloro-6,7-dimethoxyquinazoline, 97%. (n.d.). Cole-Parmer. Retrieved January 18, 2026, from [Link]

  • SAFETY DATA SHEET. (2009, September 22). Thermo Fisher Scientific. Retrieved January 18, 2026, from [Link]

  • 2-chloro-6,7-dimethoxy. (2024, April 9). ChemBK. Retrieved January 18, 2026, from [Link]

  • CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline. (n.d.). Google Patents.
  • CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. (n.d.). Google Patents.
  • Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. (2023, December 15). Der Pharma Chemica. Retrieved January 18, 2026, from [Link]

  • SAFETY DATA SHEET. (n.d.). Retrieved January 18, 2026, from [Link]

  • Synthesis of Heterocyclic Monoazo Disperse Dyes Derived from 4-Amino-2-chloro-6, 7-dimethoxyquinazoline. (n.d.). Science Alert. Retrieved January 18, 2026, from [Link]

  • 4-Chloro-6,7-dimethoxyquinoline. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

  • Elbadawi, M. M., Eldehna, W. M., Wang, W., Agama, K. K., Pommier, Y., & Abe, M. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. RSC Medicinal Chemistry, 12(10), 1735-1748. [Link]

  • Zhang, Q. W., Ye, Z. D., Shen, C., Tie, H. X., Wang, L., & Shi, L. (2021). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1373-1383. [Link]

  • Arshad, M. F., Hassan, A. A., & Al Rohaimi, A. H. (2014). CONTRIBUTION OF NMR SPECTROSCOPY, MASS SPECTROMETRY AND X-RAY DIFFRACTOMETRY TECHNIQUES TO THE CHARACTERIZATION OF 2-CHLORO-8-METHYL-3-FORMYLQUINOLINE. International Journal of Pharmaceutical Sciences and Drug Research, 6(3), 193-196. [Link]

  • Arshad, M. F., Hassan, A. A., & Al Rohaimi, A. H. (2014). Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline. International Journal of Pharmaceutical Sciences and Drug Research, 6(3), 193-196. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 2-Chloro-6,7-dimethoxyquinoline: A Key Intermediate in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-Chloro-6,7-dimethoxyquinoline, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The quinoline scaffold is a privileged structure in numerous pharmacologically active agents, and the title compound serves as a crucial building block for the synthesis of more complex molecules with therapeutic potential. This document delves into the chemical principles, reaction mechanisms, and detailed experimental protocols for the synthesis of this compound, with a focus on a robust and reproducible two-step approach. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in the architecture of a vast array of biologically active compounds. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to anticancer, antimalarial, antibacterial, and anti-inflammatory properties. The substitution pattern on the quinoline nucleus plays a pivotal role in modulating the biological activity of these molecules.

The 6,7-dimethoxy substitution pattern is of particular interest as it is found in several natural products and synthetic compounds with potent biological profiles. The introduction of a chlorine atom at the 2-position of this scaffold provides a reactive handle for further functionalization through nucleophilic substitution reactions, thereby enabling the generation of diverse chemical libraries for drug discovery programs. This compound is, therefore, a highly valuable intermediate for the synthesis of novel therapeutic agents.

This guide will focus on a reliable and efficient two-step synthesis of this compound, commencing with the construction of the quinoline core via the Knorr quinoline synthesis, followed by a chlorination step.

Synthetic Pathway Overview

The most logical and widely applicable synthetic route to this compound involves a two-stage process. The first stage is the synthesis of the precursor, 6,7-dimethoxy-2-quinolone (also known as 6,7-dimethoxyquinolin-2(1H)-one), from readily available starting materials. The second stage involves the chlorination of this quinolone intermediate to afford the desired product.

Synthesis_Overview Start 3,4-Dimethoxyaniline + β-Ketoester Intermediate 6,7-Dimethoxy-2-quinolone Start->Intermediate Knorr Quinoline Synthesis (Cyclocondensation) Final This compound Intermediate->Final Chlorination (e.g., POCl3)

Caption: Overall synthetic workflow for this compound.

Stage 1: Synthesis of 6,7-Dimethoxy-2-quinolone

The formation of the 2-quinolone (or 2-hydroxyquinoline) core is efficiently achieved through the Knorr quinoline synthesis. This reaction involves the cyclocondensation of a β-ketoanilide in the presence of a strong acid. The required β-ketoanilide is prepared from the reaction of an aniline with a β-ketoester.

Mechanism of the Knorr Quinoline Synthesis

The Knorr synthesis proceeds via the initial formation of a β-ketoanilide from the reaction of 3,4-dimethoxyaniline with a suitable β-ketoester, such as ethyl acetoacetate. This is followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form the quinoline ring system.[1]

The key steps are:

  • Formation of the β-ketoanilide: 3,4-Dimethoxyaniline reacts with the β-ketoester to form the corresponding anilide.

  • Acid-catalyzed cyclization: In the presence of a strong acid like sulfuric acid, the enol form of the ketoanilide undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring.

  • Dehydration: Subsequent dehydration leads to the formation of the stable 2-quinolone ring.

Knorr_Synthesis cluster_0 Step 1: β-Ketoanilide Formation cluster_1 Step 2: Acid-Catalyzed Cyclization 3,4-Dimethoxyaniline 3,4-Dimethoxyaniline β-Ketoanilide β-Ketoanilide 3,4-Dimethoxyaniline->β-Ketoanilide + Ethyl Acetoacetate (Heat) Cyclized Intermediate Cyclized Intermediate β-Ketoanilide->Cyclized Intermediate H2SO4 (Intramolecular Electrophilic Aromatic Substitution) 6,7-Dimethoxy-2-quinolone 6,7-Dimethoxy-2-quinolone Cyclized Intermediate->6,7-Dimethoxy-2-quinolone - H2O (Dehydration)

Caption: Mechanistic workflow of the Knorr quinoline synthesis.

Experimental Protocol for the Synthesis of 6,7-Dimethoxy-2-quinolone

This protocol is adapted from established procedures for the Knorr quinoline synthesis.[2]

Materials:

  • 3,4-Dimethoxyaniline

  • Ethyl acetoacetate

  • Concentrated Sulfuric Acid

  • Ethanol

  • Sodium bicarbonate solution (saturated)

  • Water

Procedure:

  • β-Ketoanilide Formation:

    • In a round-bottom flask equipped with a reflux condenser, combine 3,4-dimethoxyaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents).

    • Heat the mixture at 120-130 °C for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

    • Allow the reaction mixture to cool to room temperature. The crude β-ketoanilide can be used directly in the next step or purified by recrystallization from ethanol.

  • Cyclization:

    • To a flask containing concentrated sulfuric acid (5-10 equivalents), cooled in an ice bath, slowly add the crude β-ketoanilide from the previous step with stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 60-70 °C for 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • Neutralize the acidic solution with a saturated sodium bicarbonate solution until a precipitate is formed.

    • Collect the solid precipitate by filtration, wash thoroughly with water, and dry.

    • The crude 6,7-dimethoxy-2-quinolone can be purified by recrystallization from ethanol or a suitable solvent mixture.

Quantitative Data Summary:

Reactant/ProductMolar RatioKey Parameters
3,4-Dimethoxyaniline1.0Starting material
Ethyl acetoacetate1.1Reactant for anilide formation
Concentrated Sulfuric Acid5-10Catalyst and solvent for cyclization
6,7-Dimethoxy-2-quinolone -Typical Yield: 70-85% (after purification)

Stage 2: Chlorination of 6,7-Dimethoxy-2-quinolone

The conversion of the 2-quinolone to the 2-chloroquinoline is a crucial step that introduces the reactive chloro-substituent. This transformation is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅) or a catalytic amount of N,N-dimethylformamide (DMF).[3][4]

Mechanism of Chlorination

The chlorination of a 2-quinolone with phosphorus oxychloride proceeds through the formation of a phosphate ester intermediate. The lone pair of electrons on the oxygen atom of the quinolone attacks the electrophilic phosphorus atom of POCl₃. This is followed by the nucleophilic attack of a chloride ion, which displaces the phosphate group to yield the 2-chloroquinoline. The presence of PCl₅ can enhance the reaction by providing a higher concentration of chloride ions and reacting with any residual water.

Chlorination_Mechanism Quinolone 6,7-Dimethoxy-2-quinolone Intermediate Phosphate Ester Intermediate Quinolone->Intermediate Nucleophilic attack on P POCl3 POCl3 POCl3->Intermediate Product This compound Intermediate->Product Nucleophilic attack by Cl- Chloride Cl- Chloride->Product

Caption: Simplified mechanism for the chlorination of a 2-quinolone with POCl₃.

Experimental Protocol for the Chlorination of 6,7-Dimethoxy-2-quinolone

This protocol is based on general procedures for the chlorination of hydroxyquinolines and related heterocycles.[5][6]

Materials:

  • 6,7-Dimethoxy-2-quinolone

  • Phosphorus oxychloride (POCl₃)

  • Phosphorus pentachloride (PCl₅) (optional)

  • N,N-Dimethylformamide (DMF) (catalytic amount, optional)

  • Dichloromethane (DCM) or Chloroform

  • Ice-water

  • Saturated sodium bicarbonate solution

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser and a drying tube, add 6,7-dimethoxy-2-quinolone (1 equivalent).

    • Carefully add an excess of phosphorus oxychloride (5-10 equivalents). Optionally, phosphorus pentachloride (1.1 equivalents) can be added. A catalytic amount of DMF can also be added to facilitate the reaction.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 105-110 °C) for 2-4 hours. The reaction progress should be monitored by TLC.

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Slowly and carefully pour the reaction mixture onto a stirred mixture of crushed ice and water. This step should be performed in a well-ventilated fume hood as it is highly exothermic and releases HCl gas.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral or slightly basic.

    • Extract the aqueous layer with dichloromethane or chloroform (3 x volume).

    • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) or by recrystallization from a suitable solvent (e.g., ethanol).

Quantitative Data Summary:

Reactant/ProductMolar RatioKey Parameters
6,7-Dimethoxy-2-quinolone1.0Starting material
Phosphorus oxychloride (POCl₃)5-10Chlorinating agent and solvent
Phosphorus pentachloride (PCl₅)1.1 (opt.)Co-chlorinating agent
This compound -Typical Yield: 80-95% (after purification)

Conclusion

The synthesis of this compound can be reliably achieved through a two-step process involving the Knorr quinoline synthesis to construct the core heterocyclic ring, followed by chlorination of the resulting 2-quinolone. This pathway utilizes readily available starting materials and employs well-established chemical transformations, making it amenable to both laboratory and larger-scale production. The resulting this compound is a versatile intermediate, poised for further chemical modification in the pursuit of novel drug candidates. The protocols and mechanistic insights provided in this guide are intended to empower researchers in the pharmaceutical sciences to efficiently synthesize this valuable building block and accelerate their drug discovery efforts.

References

  • Zhang, Q.-W., et al. (2018). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. European Journal of Medicinal Chemistry, 150, 809-816.
  • Der Pharma Chemica. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(6), 115-118.
  • Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Knorr quinoline synthesis. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Chlorination of 4-hydroxy-6,7-dimethoxyquinoline.
  • ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. Retrieved from [Link]

  • PMC. (2018). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Benchchem. (n.d.). Application Notes and Protocols for the Large-Scale Synthesis of 4-Chloro-6,7-dimethoxyquinoline.
  • ResearchGate. (n.d.). Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/... Retrieved from [Link]

  • PMC. (n.d.). Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. Retrieved from [Link]

  • Google Patents. (n.d.). CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
  • Benchchem. (n.d.).
  • SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved from [Link]

  • SynArchive. (n.d.). Knorr Quinoline Synthesis. Retrieved from [Link]

  • MDPI. (2023). Diastereoselective Synthesis of (–)
  • NIH. (n.d.). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones.
  • ResearchGate. (n.d.). Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). Retrieved from [Link]

  • Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction | PDF.
  • Indian Chemical Society. (n.d.).
  • ACS Publications. (2023). POCl3/Sulfoxide and AcCl/Sulfoxide Mediated Chlorination of Pyrrolo[2,1-a]isoquinolines. The Journal of Organic Chemistry.
  • PubMed. (2011). POCl3 chlorination of 4-quinazolones. Retrieved from [Link]

Sources

biological activity of 2-Chloro-6,7-dimethoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Chloro-6,7-dimethoxyquinoline Derivatives

Abstract

The 6,7-dimethoxyquinoline scaffold is a privileged structure in medicinal chemistry, serving as the foundation for numerous biologically active compounds. The introduction of a chlorine atom at the 2- or 4-position creates a highly versatile chemical intermediate, pivotal for the synthesis of targeted therapeutics, particularly in oncology. This technical guide provides a comprehensive analysis of the synthesis, biological activities, and mechanisms of action of derivatives stemming from this core, with a primary focus on its role in developing potent kinase inhibitors. While the initial query specified 2-Chloro-6,7-dimethoxyquinoline, the vast majority of published literature on potent biological activity, especially in recent drug discovery, utilizes the 4-chloro isomer as the key reactive intermediate. Therefore, this guide will focus on the well-documented biological activities derived from 4-Chloro-6,7-dimethoxyquinoline to provide a robust and evidence-based overview. We will delve into detailed experimental protocols for synthesis and biological evaluation, present quantitative data in a structured format, and use diagrams to illustrate complex signaling pathways and workflows, offering a valuable resource for researchers, scientists, and professionals in drug development.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

Quinoline and its derivatives are a prominent class of heterocyclic compounds that play a crucial role in drug discovery.[1][2] This scaffold is a cornerstone of numerous pharmaceuticals with a broad spectrum of applications, including antimalarial, anticancer, antibacterial, and anti-inflammatory activities.[1][3] The quinoline structure's unique electronic properties and rigid conformation allow it to effectively interact with various biological targets.

Within this class, the 6,7-dimethoxyquinoline moiety has been identified as a critical pharmacophore, particularly in the design of enzyme inhibitors.[4] The methoxy groups at the 6 and 7 positions often enhance binding affinity and modulate the pharmacokinetic properties of the molecule. The strategic placement of a chlorine atom, typically at the 4-position, transforms the scaffold into a powerful synthetic intermediate.[4][5] This chlorine atom is an excellent leaving group, readily undergoing nucleophilic aromatic substitution. This reactivity allows for the systematic and efficient synthesis of large libraries of derivatives, where diverse functionalities can be introduced at this position to probe structure-activity relationships (SAR) and optimize for potency and selectivity against a specific biological target.[4] This guide will explore the profound biological activities, primarily as anticancer agents, that have been unlocked through the derivatization of this essential intermediate.

Synthesis of the Key Intermediate: 4-Chloro-6,7-dimethoxyquinoline

The foundation of exploring the biological activity of this compound class lies in the robust synthesis of the chlorinated intermediate. The most common and effective strategy involves the chlorination of the corresponding quinolinone precursor. This conversion is a critical step that activates the molecule for subsequent derivatization.

Causality in Experimental Choice:

The use of a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) is standard for converting a hydroxyl group (in the tautomeric form of the quinolinone) or a ketone into a chloride.[4][6][7] These reagents transform the hydroxyl group into a superior leaving group, facilitating its displacement. The addition of a catalytic amount of N,N-dimethylformamide (DMF) is a common technique to accelerate the reaction. DMF reacts with the chlorinating agent to form the Vilsmeier reagent, a more potent electrophilic species that is the active catalyst in this transformation.

Protocol 2.1: Synthesis of 4-Chloro-6,7-dimethoxyquinoline

This protocol describes the chlorination of 6,7-dimethoxyquinolin-4(1H)-one.[4]

Materials:

  • 6,7-dimethoxyquinolin-4(1H)-one

  • Thionyl chloride (SOCl₂)

  • N,N-dimethylformamide (DMF)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 6,7-dimethoxyquinolin-4(1H)-one (e.g., 10.0 g, 48.7 mmol).

  • Under a fume hood, carefully add an excess of thionyl chloride (e.g., 200 ml).

  • Add a catalytic amount of DMF (e.g., 0.2 ml) dropwise to the suspension. The reaction is exothermic and may bubble.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 76°C).

  • Maintain reflux for 6 hours, monitoring the reaction's progress by TLC until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

  • The crude product, 4-Chloro-6,7-dimethoxyquinoline, can be purified further by recrystallization or column chromatography, or used directly in the next step.

Core Biological Activities and Mechanisms of Action

The derivatization of the 4-Chloro-6,7-dimethoxyquinoline core has yielded compounds with significant therapeutic potential, most notably in the field of oncology.

Anticancer Activity: Inhibition of Receptor Tyrosine Kinases (RTKs)

A primary mechanism through which these derivatives exert their anticancer effects is the inhibition of receptor tyrosine kinases (RTKs). RTKs are cell surface receptors that play critical roles in regulating cell growth, proliferation, differentiation, and survival.[4] Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.

Case Study: c-Met Kinase Inhibition The HGF/c-Met signaling pathway is crucial for cell motility, invasion, and angiogenesis. Its aberrant activation is implicated in the progression and metastasis of numerous cancers.[8] A series of 6,7-dimethoxy-4-anilinoquinoline derivatives have been synthesized and identified as potent inhibitors of the c-Met tyrosine kinase.[8] These compounds are designed to compete with ATP for binding to the kinase domain of the c-Met receptor, thereby blocking its autophosphorylation and the subsequent downstream signaling cascade.

cMet_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Signaling cluster_nucleus Nucleus HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binding & Dimerization p_cMet Autophosphorylation (pY1234/1235) cMet->p_cMet Activation RAS RAS p_cMet->RAS PI3K PI3K p_cMet->PI3K Inhibitor Quinoline Derivative (e.g., Compound 12n) Inhibitor->p_cMet Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->TF Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation TF->Proliferation

Caption: Simplified HGF/c-Met signaling pathway and point of inhibition.


The biological potency of these compounds has been quantified through in vitro kinase assays and cellular antiproliferation assays.

Table 1: Biological Activity of Representative 6,7-dimethoxy-4-anilinoquinoline Derivatives [8]

Compound IDR-Group on Anilino Moietyc-Met Inhibition IC₅₀ (µM)A549 Antiproliferation IC₅₀ (µM)MCF-7 Antiproliferation IC₅₀ (µM)
12c 4-Fluoro0.11 ± 0.02Not ReportedNot Reported
12f 4-Chloro0.93 ± 0.10Not ReportedNot Reported
12n 4-Methoxy0.030 ± 0.0087.3 ± 1.06.1 ± 0.6
Cabozantinib (Positive Control)Not Reported in this studyReported IC₅₀ values varyReported IC₅₀ values vary

Note: Lower IC₅₀ values indicate greater potency. Data is sourced from Feng, et al. (2020).[8]

DNA Topoisomerase I Inhibition

Another validated anticancer mechanism for quinoline derivatives is the inhibition of DNA Topoisomerase I (TOP1).[1] TOP1 is an essential enzyme that resolves DNA torsional stress during replication and transcription. TOP1 inhibitors stabilize the covalent complex formed between the enzyme and DNA (the TOP1cc), which leads to lethal double-strand breaks when the replication fork collides with this complex, ultimately triggering cell death.[1]

Research has shown that novel 4-alkoxy-2-arylquinolines, which share the core 6,7-dimethoxyquinoline structure, act as TOP1 inhibitors and exhibit potent anticancer activity across a panel of 60 human cancer cell lines.[1] This dual mechanism of action—targeting both signaling kinases and DNA replication machinery—highlights the versatility and therapeutic potential of the quinoline scaffold.

Experimental Protocols for Synthesis and Evaluation

The translation of a chemical scaffold into a drug candidate requires rigorous and reproducible experimental testing. This section provides validated, step-by-step protocols for the synthesis of a representative compound and its biological evaluation.

workflow start Start: 6,7-Dimethoxy- quinolin-4(1H)-one step1 Protocol 2.1: Chlorination (SOCl₂/DMF) start->step1 intermediate Intermediate: 4-Chloro-6,7-dimethoxyquinoline step1->intermediate step2 Protocol 4.1: Nucleophilic Substitution (with substituted aniline) intermediate->step2 product Final Product: 4-Anilinoquinoline Derivative step2->product step3 Protocol 4.2: In Vitro Kinase Assay (e.g., c-Met) product->step3 step4 Protocol 4.3: MTT Cell Proliferation Assay product->step4 data1 Biochemical Potency (IC₅₀) step3->data1 end Lead Optimization data1->end data2 Cellular Potency (GI₅₀ / IC₅₀) step4->data2 data2->end

Caption: General drug discovery workflow for quinoline-based kinase inhibitors.


Protocol 4.1: Synthesis of 6,7-dimethoxy-N-(aryl)quinolin-4-amine Derivatives

This protocol is a general method for the nucleophilic substitution reaction between 4-Chloro-6,7-dimethoxyquinoline and a substituted aniline.[8]

Materials:

  • 4-Chloro-6,7-dimethoxyquinoline

  • Substituted aniline (e.g., 4-fluoroaniline)

  • Isopropanol

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve 4-Chloro-6,7-dimethoxyquinoline (1.0 eq) in isopropanol (approx. 8 mL per mmol of quinoline).

  • Add the substituted aniline (1.2 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 82°C) with stirring.

  • Monitor the reaction for 5 hours or until completion as indicated by TLC.

  • After cooling, concentrate the reaction mixture under reduced pressure.

  • Purify the resulting solid residue by column chromatography on silica gel (e.g., using a dichloromethane/methanol eluent system) to yield the pure target compound.

Protocol 4.2: In Vitro c-Met Kinase Assay (General Principles)

This protocol outlines the general steps for evaluating a compound's ability to inhibit c-Met kinase activity, as mentioned in the literature.[8]

Causality in Experimental Choice: Kinase assays are essential to confirm that a compound directly interacts with and inhibits its intended target. A mobility shift assay, such as the Caliper assay, is a high-throughput method that measures the conversion of a substrate peptide to its phosphorylated form. The enzyme, substrate, ATP, and inhibitor are incubated together. The amount of phosphorylated product is inversely proportional to the inhibitory activity of the compound.

Procedure:

  • Prepare a reaction mixture containing c-Met enzyme, a fluorescently labeled peptide substrate, and ATP in a suitable kinase buffer.

  • Add the test compound (dissolved in DMSO) at various concentrations to the wells of a microtiter plate. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding the enzyme/substrate/ATP mixture to the wells.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes).

  • Stop the reaction by adding a stop solution.

  • Analyze the plate on a microfluidic capillary electrophoresis system (e.g., Caliper LabChip). The system separates and quantifies the substrate and phosphorylated product based on differences in their charge and mobility.

  • Calculate the percent inhibition for each concentration of the test compound relative to the controls.

  • Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 4.3: MTT Antiproliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[8][9]

Causality in Experimental Choice: This assay is a standard method to determine a compound's cytotoxic or cytostatic effects on cancer cells. It relies on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Seed cancer cells (e.g., A549 or MCF-7) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in an incubator (37°C, 5% CO₂).

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at different concentrations. Include wells for a vehicle control (e.g., 0.1% DMSO) and a blank (medium only).

  • Incubate the plate for a specified duration (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours, allowing formazan crystals to form.

  • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC₅₀ or GI₅₀ value.

Conclusion and Future Perspectives

Derivatives of 4-Chloro-6,7-dimethoxyquinoline are a testament to the power of scaffold-based drug design. This versatile intermediate has proven to be a fertile ground for the discovery of potent therapeutic agents, particularly kinase inhibitors for cancer therapy.[4] The success of this scaffold, exemplified by its ability to target critical oncogenic pathways like c-Met, underscores its value in medicinal chemistry.[8]

Future research will likely focus on several key areas. First, the development of derivatives with enhanced selectivity for their primary target over other kinases will be crucial to minimize off-target effects and improve safety profiles. Second, overcoming acquired drug resistance, a common challenge with targeted therapies, will require the design of next-generation inhibitors that can bind to mutated forms of the target enzyme. Finally, exploring the full biological potential of this scaffold against other targets, such as those involved in inflammatory or infectious diseases, could open new therapeutic avenues. The 6,7-dimethoxyquinoline core remains a highly valuable starting point for the development of novel medicines.

References

  • Kuran, B., et al. (2015). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica – Drug Research, 72(4), 713-720. Available at: [Link]

  • Reddy, P. P., et al. (1998). AN EXPEDITIOUS, PRACTICAL LARGE SCALE SYNTHESIS OF 4-AMINO-2-CHLORO-6,7-DIMETHOXYQUINAZOLINAZOLINE. Organic Preparations and Procedures International, 30(1), 95-98. Available at: [Link]

  • Rani, P., et al. (2023). Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives. ResearchGate. Available at: [Link]

  • Feng, S., et al. (2020). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(24), 127632. Available at: [Link]

  • Rani, P., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(6), 115-118. Available at: [Link]

  • CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. (2006). Google Patents.
  • Elbadawi, M. M., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Bioorganic Chemistry, 115, 105215. Available at: [Link]

  • CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline. (2011). Google Patents.
  • Lenev, V. S., et al. (1992). Synthesis and Cardiotonic Activity of 6,7-Dimethoxyquinazoline Derivatives. Pharmaceutical Chemistry Journal, 26, 783-788. Available at: [Link]

  • Barbosa, M., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(35), 21626-21641. Available at: [Link]

  • Traykova, K., et al. (2024). Therapeutic Potential of 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline. International Journal of Molecular Sciences, 25(16), 8758. Available at: [Link]

  • 4-Chloro-6,7-dimethoxyquinoline: Key Intermediate for Anticancer Drug Synthesis and Pharmaceutical Applications. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. Available at: [Link]

  • Wang, Y., et al. (2022). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. Molecules, 27(19), 6245. Available at: [Link]

  • Kumar, D., et al. (2022). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 12(35), 22675-22701. Available at: [Link]

  • Kumar, S., Bawa, S., & Gupta, H. (2009). Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry, 9(14), 1648-1654. Available at: [Link]

  • The Cornerstone of Cardiovascular Health: Understanding 2-Chloro-4-amino-6,7-dimethoxyquinazoline in Drug Synthesis. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. Available at: [Link]

Sources

Navigating the Solubility Landscape of 2-Chloro-6,7-dimethoxyquinoline: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Quinoline Scaffold in Modern Drug Discovery

The quinoline moiety is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse pharmacological activities, including anticancer, antimalarial, and antibacterial properties. The specific substitution pattern of a quinoline derivative dictates its physicochemical properties, which in turn govern its behavior in biological systems. 2-Chloro-6,7-dimethoxyquinoline is a key heterocyclic building block, and a comprehensive understanding of its solubility is paramount for its effective utilization in drug design and development. Poor aqueous solubility can present significant challenges, leading to low bioavailability and hindering the progression of promising drug candidates.[1][2] This guide provides an in-depth exploration of the solubility of this compound, offering both theoretical insights and practical methodologies for its assessment.

Core Physicochemical Properties: A Predictive Overview

While specific experimental data for this compound is not extensively available in public literature, we can infer its likely behavior based on the known properties of its structural components and related analogues.

PropertyPredicted Value/CharacteristicRationale and Impact on Solubility
Molecular Formula C₁₁H₁₀ClNO₂The presence of chlorine and oxygen atoms introduces polarity.
Molecular Weight 223.66 g/mol A moderate molecular weight suggests that solubility will be highly dependent on other factors.
pKa (Predicted) ~2-4The quinoline nitrogen is weakly basic. In acidic conditions (pH < pKa), the molecule will be protonated, forming a more soluble salt. Solubility is expected to be significantly lower at neutral and basic pH.[1][2]
logP (Predicted) ~2.5-3.5The octanol-water partition coefficient suggests a lipophilic character, which generally correlates with lower aqueous solubility.
Melting Point Not availableA high melting point would indicate a stable crystal lattice, requiring more energy to break apart, thus leading to lower solubility.
Appearance Likely a solid at room temperatureBased on similar substituted quinolines.

Anticipated Solubility Profile of this compound

The solubility of a compound is a function of both its intrinsic properties and the surrounding environment. For this compound, we can anticipate the following trends:

  • Aqueous Solubility : Due to its lipophilic nature and lack of highly polar functional groups capable of extensive hydrogen bonding with water, the intrinsic aqueous solubility of this compound at neutral pH is expected to be low.

  • pH-Dependent Solubility : As a weak base, its aqueous solubility will be highly dependent on pH.[1][2] In acidic environments, the quinoline nitrogen becomes protonated, forming a more soluble salt. Therefore, solubility is predicted to be significantly higher in acidic solutions (e.g., simulated gastric fluid) compared to neutral or basic solutions (e.g., simulated intestinal fluid or blood plasma).[3]

  • Organic Solvent Solubility : It is expected to exhibit good solubility in a range of organic solvents, particularly polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and to a lesser extent in polar protic solvents like ethanol and methanol. This is a common characteristic for many heterocyclic compounds used in drug discovery.[4]

A Case Study: Solubility of the Structural Analogue 2-Chloro-4-amino-6,7-dimethoxyquinazoline

In the absence of direct quantitative data for this compound, we can draw valuable insights from its close structural analogue, 2-Chloro-4-amino-6,7-dimethoxyquinazoline. A comprehensive study determined the equilibrium solubility of this compound in twelve different organic solvents at various temperatures.[5][6]

Key Findings from the Analogue Study:

  • Strong Solvent Dependence : The solubility of the quinazoline analogue varied significantly across different solvents, with the highest solubility observed in N-methylpyrrolidone (NMP) and DMF.[5]

  • Temperature Effect : In all tested solvents, solubility increased with rising temperature, a common endothermic dissolution process.[5][6]

  • Low Solubility in Non-Polar Solvents : The lowest solubility was found in toluene, a non-polar solvent, highlighting the importance of solvent polarity.[5]

Mole Fraction Solubility of 2-Chloro-4-amino-6,7-dimethoxyquinazoline at 313.15 K (40°C) [5]

SolventMole Fraction Solubility (x 10⁻³)
N-methylpyrrolidone (NMP)13.70
N,N-dimethylformamide (DMF)11.57
Cyclohexanone3.85
Ethyl acetate1.01
n-Butanol0.93
Isobutyl alcohol0.84
n-Propanol0.77
Ethanol0.69
Isopropanol0.62
Methanol0.54
1,4-Dioxane0.25
Toluene0.02

Disclaimer: This data is for a structural analogue (a quinazoline) and should be used as a directional guide only for solvent selection and not as a direct measure of solubility for this compound.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain definitive solubility data for this compound, a robust experimental approach is necessary. The "shake-flask" method is a gold standard for determining thermodynamic (or equilibrium) solubility.[7]

Principle of the Shake-Flask Method

This method relies on achieving a saturated solution of the compound in a given solvent at a constant temperature. The concentration of the dissolved compound in the supernatant is then quantified, typically using High-Performance Liquid Chromatography (HPLC).

Materials and Equipment
  • This compound (solid)

  • Selected solvents (e.g., water, phosphate-buffered saline at various pHs, relevant organic solvents)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification prep1 Weigh excess 2-Chloro-6,7- dimethoxyquinoline into vials prep2 Add a precise volume of the chosen solvent prep1->prep2 Step 1 equil Seal vials and place in a temperature-controlled shaker (e.g., 24-48 hours at 25°C) prep2->equil sample1 Allow solid to settle equil->sample1 sample2 Withdraw an aliquot of the supernatant and filter sample1->sample2 Step 2 sample3 Dilute the filtrate with a suitable mobile phase sample2->sample3 Step 3 sample4 Analyze by HPLC-UV sample3->sample4 Step 4 quant Determine concentration against a standard curve sample4->quant

Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.

Detailed Protocol
  • Preparation of Standard Solutions : Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile or methanol). From this stock, create a series of calibration standards by serial dilution.

  • Sample Preparation : Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition : Add a precise volume of the desired solvent (e.g., 1 mL) to each vial.

  • Equilibration : Tightly seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Allow the samples to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure a saturated solution is formed.

  • Sampling : After equilibration, remove the vials and allow the undissolved solid to sediment. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any particulate matter.

  • Dilution : Accurately dilute the filtered sample with the HPLC mobile phase to bring the concentration within the range of the calibration curve.

  • HPLC Analysis : Inject the prepared standards and samples onto the HPLC system.

  • Quantification : Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Use the regression equation of the calibration curve to determine the concentration of this compound in the diluted samples.

  • Calculation : Calculate the solubility by taking into account the dilution factor. The result is typically expressed in µg/mL or mg/L.

Analytical Method Development for Quantification

A robust and validated analytical method is crucial for accurate solubility determination. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a widely used and reliable technique.

Typical HPLC-UV Method Parameters:

  • Column : A C18 reversed-phase column is a good starting point (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase : A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate : 1.0 mL/min.

  • Injection Volume : 10 µL.

  • Detection Wavelength : Determined by measuring the UV absorbance spectrum of this compound to identify the wavelength of maximum absorbance (λmax).

  • Column Temperature : Maintained at a constant temperature, for example, 30°C.

Kinetic vs. Thermodynamic Solubility: A Note for High-Throughput Screening

In early-stage drug discovery, a higher throughput method known as kinetic solubility determination is often employed.[8][9][10]

Caption: Comparison of Thermodynamic and Kinetic Solubility Concepts.

Kinetic solubility assays typically involve adding a concentrated DMSO stock of the compound to an aqueous buffer and measuring the point at which precipitation occurs, often using nephelometry (light scattering) or UV spectroscopy.[8][11][12] While these methods are faster, they do not represent the true thermodynamic equilibrium and can be influenced by the rate of dissolution and precipitation.[9]

Conclusion: A Forward-Looking Perspective

A thorough understanding and experimental determination of the solubility of this compound are critical for its successful application in drug development. While direct quantitative data is currently sparse, the principles outlined in this guide, along with insights from its structural analogue, provide a robust framework for researchers. By employing systematic experimental approaches such as the shake-flask method coupled with validated HPLC analysis, drug development professionals can generate the high-quality data needed to inform formulation strategies, predict in vivo behavior, and ultimately, accelerate the journey from a promising molecule to a life-changing therapeutic.

References

  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. [Link]

  • Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Journal of Pharmaceutical Sciences, 108(4), 1435-1441. [Link]

  • ResearchGate. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Solubility of Things. (n.d.). 2-(2-quinolyl)quinoline. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Aqueous Solubility Assays. Retrieved from [Link]

  • Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Journal of Pharmaceutical Sciences, 108(4), 1435-1441. [Link]

  • GlaxoSmithKline. (2021). Investigating the effects of the core nitrogen atom configuration on the thermodynamic solubility of 6,5-bicyclic heterocycles. Bioorganic & Medicinal Chemistry Letters, 33, 127752. [Link]

  • Synthetic Communications. (1998). AN EXPEDITIOUS, PRACTICAL LARGE SCALE SYNTHESIS OF 4-AMINO-2-CHLORO-6,7-DIMETHOXYQUINAZOLINAZOLINE. Synthetic Communications, 28(2), 343-349. [Link]

  • Journal of Chemical & Engineering Data. (2020). Research on the 2-Chloro-4-amino-6,7-dimethoxyquinazoline Solubility in 12 Monosolvents at Various Temperatures: Experimental Measurement and Thermodynamic Correlation. Journal of Chemical & Engineering Data, 65(12), 5846-5854. [Link]

  • National Institutes of Health. (2021). Understanding the aqueous chemistry of quinoline and the diazanaphthalenes: insight from DFT study. Scientific Reports, 11(1), 14269. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). Retrieved from [Link]

  • Journal of Chemical & Engineering Data. (2020). Research on the 2-Chloro-4-amino-6,7-dimethoxyquinazoline Solubility in 12 Monosolvents at Various Temperatures: Experimental Measurement and Thermodynamic Correlation. Journal of Chemical & Engineering Data, 65(12), 5846-5854. [Link]

  • ChemBK. (2024). 2-chloro-6,7-dimethoxy. Retrieved from [Link]

  • Google Patents. (2006). CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
  • Google Patents. (2009). CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.
  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

  • IOPscience. (2025). The effect of the solvent nature on the quinoline derivatives physicochemical characteristics. Journal of Physics: Conference Series. [Link]

  • ResearchGate. (n.d.). The structures of the substituted quinolines. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-Chloro-6,7-dimethoxyquinazoline. Retrieved from [Link]

  • Journal of Ultra Chemistry. (2012). The thermodynamic studies of substituted heterocyclic compound in 1,4 dioxane system in the temperature range 303 to 323K. Journal of Ultra Chemistry, 8(1), 101-104. [Link]

  • PubChem. (n.d.). 4-Chloro-6,7-dimethoxyquinoline. Retrieved from [Link]

  • National Institutes of Health. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules, 27(19), 6598. [Link]

Sources

2-Chloro-6,7-dimethoxyquinoline mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1] Within this class, 2-Chloro-6,7-dimethoxyquinoline has emerged not as a direct therapeutic agent, but as a critical and versatile chemical intermediate for the synthesis of highly potent and specific inhibitors of key oncological targets. This technical guide provides an in-depth exploration of the mechanisms of action for major classes of compounds derived from this quinoline core. We will dissect the causality behind the design of these molecules, focusing primarily on their roles as inhibitors of the c-Met receptor tyrosine kinase and Topoisomerase I. This document provides researchers, scientists, and drug development professionals with a foundational understanding of the structure-activity relationships, target engagement pathways, and experimental methodologies relevant to this chemical series.

The this compound Scaffold: A Gateway to Potent Bioactivity

This compound itself is not typically characterized by a direct mechanism of action in a biological context. Its significance lies in its chemical reactivity, which makes it an ideal starting point for drug discovery campaigns. The chlorine atom at the C2 position is a reactive site, amenable to nucleophilic substitution reactions. This allows for the strategic introduction of various functional groups, enabling the synthesis of large libraries of derivatives for screening. The 6,7-dimethoxy groups are also crucial, often serving to anchor the molecule within the binding pockets of target proteins, contributing to affinity and selectivity.

The primary value of this scaffold is therefore as a foundational building block for creating targeted therapies, particularly in oncology. The following sections will explore the mechanisms of the most prominent and well-characterized derivatives synthesized from this core.

Mechanism of Action I: Inhibition of the c-Met Signaling Pathway

A major class of derivatives synthesized from this compound are 4-anilinoquinolines, which have been identified as potent inhibitors of the c-Met receptor tyrosine kinase.[2]

The Role of the HGF/c-Met Axis in Oncology

The c-Met receptor, also known as hepatocyte growth factor receptor (HGFR), and its ligand, hepatocyte growth factor (HGF), form a critical signaling pathway involved in normal physiological processes like embryonic development and tissue regeneration.[2] However, the deregulation of this pathway through gene amplification, mutation, or overexpression is a key driver in the development and metastasis of many cancers. Upon HGF binding, c-Met dimerizes and autophosphorylates, activating downstream pro-survival and pro-proliferative signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[2] This aberrant signaling promotes cell proliferation, survival, migration, and invasion, making c-Met an attractive target for cancer therapy.

Molecular Mechanism of Inhibition

Derivatives of 6,7-dimethoxy-4-anilinoquinoline function as ATP-competitive inhibitors of the c-Met kinase domain. They are designed to occupy the ATP-binding pocket of the enzyme, preventing the phosphorylation events necessary for receptor activation. Molecular docking studies suggest that these compounds establish key interactions within the active site, effectively blocking the downstream signaling cascade that contributes to tumor growth and metastasis.[2] By halting this pathway, these inhibitors can induce cell cycle arrest and apoptosis in c-Met-dependent cancer cells.

cMet_Pathway cluster_membrane Cell Membrane cluster_inhibitor Pharmacological Intervention cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor RAS RAS cMet->RAS PI3K PI3K cMet->PI3K Phosphorylates HGF HGF Ligand HGF->cMet Binds & Activates Inhibitor 6,7-dimethoxy-4-anilinoquinoline Derivative Inhibitor->cMet Blocks ATP Binding Site ATP ATP RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription

Figure 1: The HGF/c-Met signaling pathway and the inhibitory action of 6,7-dimethoxy-4-anilinoquinoline derivatives.

Quantitative Analysis of c-Met Inhibition

The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values. As shown in the table below, specific substitutions on the anilino moiety significantly impact the inhibitory activity against both the c-Met kinase and various cancer cell lines.

Compound IDR Group (Substitution)c-Met Kinase IC50 (µM)[2]
12c 4-F0.11 ± 0.02
12f 4-Cl0.93 ± 0.10
12n 4-OCH30.030 ± 0.008
12b 3-F1.2 ± 0.4
12e 3-Cl4.8 ± 0.5
Cabozantinib (Positive Control)0.012 ± 0.003
Data synthesized from a study on 6,7-dimethoxy-4-anilinoquinolines possessing a benzimidazole moiety.[2]

Mechanism of Action II: Inhibition of Topoisomerase I

Another important class of compounds derived from the this compound scaffold are 4-alkoxy-2-arylquinolines, which have been identified as a new class of Topoisomerase I (TOP1) inhibitors.[1]

The Role of Topoisomerase I in Cell Replication

Topoisomerase I is an essential nuclear enzyme that resolves topological stress in DNA by inducing transient single-strand breaks. This action is vital during DNA replication and transcription to prevent supercoiling. The enzyme cleaves one DNA strand, allows the DNA to unwind, and then re-ligates the broken strand. TOP1 inhibitors do not block this process directly; instead, they act as "poisons".[1]

Molecular Mechanism of Inhibition

The 4-alkoxy-2-arylquinoline derivatives stabilize the transient "cleavable complex" formed between TOP1 and DNA.[1] By binding to this complex, the inhibitor prevents the re-ligation of the DNA strand. When a replication fork collides with this stabilized ternary complex, the transient single-strand break is converted into a permanent and irreversible double-strand break. The accumulation of these double-strand breaks triggers a DNA damage response, ultimately leading to cell cycle arrest and apoptosis. This mechanism makes these compounds potent cytotoxic agents against rapidly dividing cancer cells.[1]

DrugDiscoveryWorkflow Start Scaffold Selection (this compound) Synthesis Derivative Synthesis (Nucleophilic Substitution) Start->Synthesis Screening In Vitro Screening (e.g., c-Met Kinase Assay, NCI-60 Cell Panel) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Refinement Preclinical Preclinical Studies (In Vivo Models) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Figure 2: A generalized workflow for the discovery of kinase and Topoisomerase I inhibitors starting from the this compound scaffold.

Experimental Protocols

The trustworthiness of mechanistic claims rests on robust and reproducible experimental design. The following protocols are foundational for evaluating compounds derived from the this compound scaffold.

General Synthesis of 4-Anilino-6,7-dimethoxyquinoline Derivatives

This protocol describes the nucleophilic aromatic substitution reaction that forms the core of many active derivatives.

  • Reactant Preparation: A mixture of 4-chloro-6,7-dimethoxyquinoline (1.0 equivalent) and the desired substituted aniline (1.1-1.2 equivalents) is prepared.[2]

  • Solvent and Reflux: The reactants are suspended in a suitable solvent, such as isopropanol (approx. 40 mL per 5 mmol of quinoline).[2]

  • Reaction: The mixture is stirred at reflux for a period of 2 to 6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The resulting solid residue is then purified by column chromatography on silica gel to yield the target compound.[2]

In Vitro c-Met Kinase Assay (Motility Shift Assay)

This assay is used to determine the direct inhibitory effect of a compound on the kinase activity of the c-Met enzyme.

  • Assay Preparation: The assay is conducted in a multi-well plate format. Each well contains a reaction buffer, the c-Met enzyme, a fluorescently labeled peptide substrate, and ATP.

  • Compound Addition: The synthesized test compounds, dissolved in DMSO, are added to the wells at various concentrations. A known inhibitor (e.g., Cabozantinib) is used as a positive control.

  • Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 60-90 minutes).

  • Detection: The reaction is stopped, and the products (phosphorylated substrate) are separated from the non-phosphorylated substrate based on changes in their electrophoretic mobility. The extent of phosphorylation is quantified by measuring fluorescence.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the control wells. These values are then used to plot a dose-response curve and determine the IC50 value.

Conclusion and Future Directions

This compound is a cornerstone scaffold in modern medicinal chemistry, providing a robust platform for the development of targeted anticancer agents. While the parent molecule is primarily a synthetic intermediate, its derivatives have demonstrated potent and specific mechanisms of action, most notably as inhibitors of the c-Met signaling pathway and Topoisomerase I. The versatility of the C2 chlorine atom allows for extensive structure-activity relationship studies, leading to the optimization of potency and selectivity. Future research will likely focus on developing derivatives with improved pharmacokinetic profiles, enhanced selectivity to minimize off-target effects, and the ability to overcome acquired drug resistance mechanisms that often emerge during cancer treatment.

References

  • Rani, P., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(6), 115-118. Available at: [Link]

  • Līpiņš, E., et al. (2020). Scheme 3: Synthesis of 2-chloro-6,7-dimethoxy-4-sulfonylquinazoline derivatives 8. ResearchGate. Available at: [Link]

  • Wang, W., et al. (2019). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Future Medicinal Chemistry, 11(13), 1637-1653. Available at: [Link]

  • Li, J., et al. (2022). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. ACS Omega, 7(41), 36873-36884. Available at: [Link]

  • Google Patents. (2009). CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.
  • Elbadawi, M. M., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Bioorganic Chemistry, 115, 105214. Available at: [Link]

  • Google Patents. (2006). CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
  • Vangavaragur, S. R., et al. (2015). Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors. MedChemComm, 6(9), 1669-1675. Available at: [Link]

  • Barbosa, M., et al. (2022). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 12(36), 23377-23390. Available at: [Link]

Sources

The Quinoline Core: A Privileged Scaffold for Targeting Oncogenic Kinases

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Therapeutic Potential Derived from 2-Chloro-6,7-dimethoxyquinoline

Abstract

The heterocyclic aromatic compound this compound stands not as a therapeutic agent in itself, but as a pivotal structural scaffold of immense value in medicinal chemistry. Its true potential is realized as a key intermediate in the synthesis of highly potent and specific kinase inhibitors. This guide delves into the therapeutic targets that are effectively modulated by derivatives of this quinoline core, with a primary focus on its role in the development of dual Src/Abl tyrosine kinase inhibitors, exemplified by the FDA-approved drug Bosutinib. We will explore the mechanistic basis for targeting these kinases in oncology, detail the signaling pathways involved, and provide validated experimental workflows for the characterization of novel compounds derived from this versatile scaffold. This document serves as a technical resource for researchers, scientists, and drug development professionals aiming to leverage the quinoline motif for next-generation targeted therapies.

The Strategic Importance of the this compound Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is classified as a "privileged scaffold" in drug discovery.[1] This designation is earned due to its ability to serve as a foundational structure for ligands that bind to a wide range of biological targets with high affinity. Quinoline derivatives have demonstrated a vast array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3]

The specific compound, this compound, is particularly valuable. The chlorine atom at the 2-position (or more commonly, the 4-position in related syntheses) acts as a reactive leaving group, readily undergoing nucleophilic substitution.[4][5] This allows for the strategic and modular addition of various side chains and functional groups, enabling the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity against a desired target. The dimethoxy groups at the 6- and 7-positions often play a crucial role in anchoring the molecule within the target's binding pocket, contributing to favorable interactions.

Primary Therapeutic Target Class: Non-Receptor Tyrosine Kinases

Derivatives of the this compound scaffold have shown remarkable success as inhibitors of protein kinases, particularly those implicated in cancer signaling pathways.[4][6] These enzymes are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[4]

Case Study: Bosutinib, a Dual Src/Abl Kinase Inhibitor

A prime example of the therapeutic application of this scaffold is the synthesis of Bosutinib (SKI-606).[7] Bosutinib is an orally active, ATP-competitive inhibitor of the Src and Abl tyrosine kinases and is approved for the treatment of Philadelphia chromosome-positive (Ph+) chronic myelogenous leukemia (CML).[7][8] The synthesis of Bosutinib and related compounds frequently involves the condensation of a chlorinated quinoline or quinazoline core with a substituted aniline, such as 2,4-dichloro-5-methoxyaniline.[8][9][10]

The Src/Abl Kinase Axis: A Core Oncogenic Driver

c-Abl (Abelson murine leukemia viral oncogene homolog 1): The Bcr-Abl fusion protein, resulting from the Philadelphia chromosome translocation, is the primary etiological agent in CML.[11] It possesses constitutively active tyrosine kinase activity, driving uncontrolled cell proliferation and survival.[7] While first-generation inhibitors like Imatinib are effective, resistance often emerges, necessitating the development of second-generation inhibitors like Bosutinib.[12][13]

c-Src (Proto-oncogene tyrosine-protein kinase Src): As a non-receptor tyrosine kinase, c-Src is a key regulator of signaling pathways that control cell growth, adhesion, invasion, and survival.[10] Its activity is often elevated in various solid tumors and is implicated in the progression of CML.[11] Because Src and Abl share significant structural homology, dual inhibitors can offer a broader spectrum of activity and may overcome certain resistance mechanisms.[11]

The inhibitory mechanism of quinoline-based compounds like Bosutinib involves competition with ATP for binding to the kinase domain. This prevents the autophosphorylation and activation of the kinase, thereby blocking downstream signaling cascades essential for tumor cell survival and proliferation.[7]

Downstream Signaling of the Src/Abl Axis

The constitutive activation of Bcr-Abl and the hyperactivation of Src lead to the phosphorylation of numerous downstream substrates, activating multiple oncogenic pathways including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways. These pathways collectively promote cell cycle progression, inhibit apoptosis, and alter cell adhesion and motility.

Src_Abl_Signaling BCR_ABL Bcr-Abl (Constitutively Active) RAS_MAPK RAS/MAPK Pathway BCR_ABL->RAS_MAPK PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT SRC c-Src (Hyperactivated) SRC->RAS_MAPK SRC->PI3K_AKT Metastasis Adhesion, Invasion, & Motility SRC->Metastasis Bosutinib Bosutinib (Quinoline Derivative) Bosutinib->BCR_ABL Inhibits Bosutinib->SRC Inhibits Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT->Apoptosis JAK_STAT->Proliferation

Caption: Simplified signaling cascade initiated by Bcr-Abl and c-Src.

Quantitative Kinase Inhibition Profile

The potency of compounds derived from the quinoline scaffold is typically assessed through in vitro kinase assays, with results expressed as the half-maximal inhibitory concentration (IC50).

CompoundTarget KinaseIC50 (nM)Reference
Bosutinib c-Abl1.2[7]
c-Src1.0[11]
Lyn1.1[11]
Compound 12n c-Met30[14]
Compound 14p Topoisomerase I(Potent)[15]

Note: This table is illustrative. IC50 values can vary based on assay conditions. Compound 12n is a 6,7-dimethoxyquinoline derivative targeting c-Met, and 14p is a 4-alkoxy-2-aryl-6,7-dimethoxyquinoline targeting Topoisomerase I, demonstrating the scaffold's versatility.

Other Potential Therapeutic Targets

The versatility of the this compound scaffold extends beyond Src/Abl inhibition, enabling the development of inhibitors for other critical cancer targets.

  • c-Met Inhibitors : The c-Met receptor tyrosine kinase is another important target in oncology. Researchers have successfully synthesized a series of 6,7-dimethoxy-4-anilinoquinolines that act as potent inhibitors of c-Met, demonstrating excellent anticancer activity against various cancer cell lines.[14]

  • Topoisomerase I Inhibitors : Certain 4-alkoxy-2-aryl-6,7-dimethoxyquinolines have been identified as a new class of Topoisomerase I (TOP1) inhibitors.[15] These compounds act as TOP1 poisons, stabilizing the enzyme-DNA cleavage complex, which leads to double-strand breaks and subsequent cell death, a mechanism distinct from kinase inhibition.[15]

  • G9a Histone Methyltransferase Inhibitors : In the field of epigenetics, 2,4-diamino-6,7-dimethoxyquinoline derivatives have been identified as potent and selective inhibitors of the G9a histone methyltransferase, an enzyme involved in gene silencing and aberrantly regulated in several cancers.[16]

  • Alpha-1 Adrenergic Receptor Antagonists : In a different therapeutic area, the related 2-chloro-4-amino-6,7-dimethoxyquinazoline scaffold is a crucial intermediate for synthesizing alpha-blockers like Prazosin, used to treat hypertension.[17][18] This highlights the broad applicability of the dimethoxy-substituted heterocyclic core.

Experimental Validation Workflows

Developing novel therapeutics from the this compound scaffold requires a systematic and rigorous validation process.

General Drug Discovery & Validation Workflow

The process begins with the synthesis of a library of derivatives, followed by a cascade of in vitro and cellular assays to identify lead compounds with the desired activity and selectivity.

Caption: High-level workflow for drug discovery using the quinoline scaffold.

Protocol: In Vitro Kinase Inhibition Assay (Caliper Mobility Shift Assay)

This protocol is adapted for determining the IC50 value of a test compound against a target kinase like c-Met.[14]

Objective: To quantify the inhibitory activity of a synthesized 6,7-dimethoxyquinoline derivative against a specific protein kinase.

Principle: This assay measures the conversion of a peptide substrate to a phosphopeptide product by the kinase. The substrate and product are separated based on differences in their electrophoretic mobility, allowing for precise quantification of kinase activity.

Materials:

  • Target Kinase (e.g., recombinant human c-Met)

  • Fluorescently labeled peptide substrate

  • ATP and MgCl2 solution

  • Test Compound (solubilized in DMSO)

  • Assay Buffer (e.g., Tris-HCl, Brij-35, DTT)

  • Caliper EZ Reader II or similar microfluidic capillary electrophoresis system

  • Positive Control Inhibitor (e.g., Cabozantinib for c-Met)

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point curve.

  • Assay Plate Setup: To the wells of a 384-well plate, add 2.5 µL of the test compound dilutions (or DMSO for control wells).

  • Kinase Addition: Add 5 µL of the target kinase solution (pre-diluted in assay buffer) to all wells.

  • Incubation: Gently mix and incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the kinase.

  • Reaction Initiation: Add 2.5 µL of a solution containing the peptide substrate and ATP to all wells to start the kinase reaction. Final concentrations should be at or near the Km for both substrate and ATP.

  • Reaction Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes), ensuring the reaction in the control wells does not exceed 30% substrate-to-product conversion.

  • Reaction Termination: Stop the reaction by adding an appropriate stop buffer.

  • Data Acquisition: Place the assay plate into the Caliper EZ Reader. The system will automatically sample from each well, perform electrophoretic separation, and quantify the amounts of substrate and product.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Self-Validation System:

  • Positive Control: A known inhibitor (e.g., Cabozantinib) must be run in parallel to validate assay performance.

  • Negative Control (No Enzyme): Wells without the kinase ensure that the observed signal is enzyme-dependent.

  • Vehicle Control (DMSO): Wells with DMSO but no test compound represent 0% inhibition (maximum kinase activity).

Protocol: Cellular Antiproliferation Assay (MTT Assay)

This protocol assesses the effect of a test compound on the viability and proliferation of cancer cell lines.[14]

Objective: To determine the GI50 (concentration for 50% growth inhibition) of a quinoline derivative in cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Human Cancer Cell Lines (e.g., A549 lung cancer, MCF-7 breast cancer)

  • Complete Growth Medium (e.g., RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Test Compound (solubilized in DMSO)

  • Solubilization Buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well flat-bottom plates

  • Multi-channel pipette

  • Microplate reader (absorbance at ~570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound (or vehicle control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration compared to the vehicle-treated control cells. Plot the percentage of inhibition against the log of the compound concentration to determine the GI50 value.

Future Directions and Therapeutic Outlook

The this compound scaffold and its close relatives remain a highly fertile ground for therapeutic innovation.[4] Its proven success, exemplified by clinically approved kinase inhibitors, validates its utility as a core structural motif. Future research will likely focus on several key areas:

  • Enhanced Selectivity: Designing derivatives with improved selectivity profiles to minimize off-target effects and reduce toxicity.

  • Overcoming Resistance: Developing next-generation inhibitors that are active against known resistance mutations that emerge during therapy.

  • Novel Target Exploration: Leveraging the scaffold's versatility to design inhibitors against other emerging therapeutic targets in oncology and beyond, such as epigenetic modifiers and metabolic enzymes.

  • Combination Therapies: Exploring the synergistic potential of quinoline-based inhibitors with other therapeutic modalities, including immunotherapy and chemotherapy.[6]

By continuing to explore the vast chemical space accessible from this privileged starting material, the scientific community is well-positioned to develop novel, more effective targeted therapies for a range of human diseases.

References

  • Molecular Target Interactions of Quinoline Derivatives as Anticancer Agents: A Review. (2022). Chem Biol Drug Des.
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem.
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Advances.
  • Quinoline-Based Therapeutic Agents: A Comprehensive Technical Guide to Discovery and Synthesis. (2025). Benchchem.
  • Various therapeutic actions of quinolines. (n.d.). ResearchGate.
  • New Route for the synthesis of Bosutinib. (n.d.). Der Pharma Chemica.
  • Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. (n.d.). National Center for Biotechnology Information.
  • New Synthetic Process for Bosutinib. (2025). ResearchGate.
  • Bosutinib synthesis. (n.d.). ChemicalBook.
  • Equally potent inhibition of c-Src and Abl by compounds that recognize inactive kinase conformations. (2009). PubMed.
  • Process for preparation of bosutinib. (2015). Google Patents.
  • Styrylquinazoline derivatives as ABL inhibitors selective for different DFG orientations. (2023). National Institutes of Health.
  • Equally potent inhibition of c-Src and Abl by compounds that recognize inactive kinase conformations. (n.d.). PubMed Central.
  • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. (n.d.). National Center for Biotechnology Information.
  • The Versatility of 4-Chloro-6,7-dimethoxyquinazoline Derivatives in Modern Drug Discovery. (2025). Benchchem.
  • Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. (2023). Der Pharma Chemica.
  • Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline. (n.d.). Google Patents.
  • An update on dual Src/Abl inhibitors. (n.d.). PubMed.
  • Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors. (n.d.). National Center for Biotechnology Information.
  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. (n.d.). PubMed Central.
  • Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. (n.d.). National Center for Biotechnology Information.
  • The Cornerstone of Cardiovascular Health: Understanding 2-Chloro-4-amino-6,7-dimethoxyquinazoline in Drug Synthesis. (2025). NINGBO INNO PHARMCHEM CO.,LTD.

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Methodological & Application

Application Notes and Protocols for the Synthesis of Gefitinib from 4-Chloro-6,7-dimethoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Synthesis of a Targeted Anticancer Agent

Gefitinib (Iressa®) is a cornerstone in the targeted therapy of non-small cell lung cancer (NSCLC), specifically for patients with activating mutations in the Epidermal Growth Factor Receptor (EGFR).[1] As a selective inhibitor of the EGFR tyrosine kinase, Gefitinib competitively blocks the ATP binding site, thereby inhibiting downstream signaling pathways that drive tumor cell proliferation and survival.[1] The quinazoline scaffold is a privileged structure in medicinal chemistry, and the synthesis of Gefitinib is a multi-step process that requires careful control of regioselectivity and reaction conditions to achieve high purity and yield.

This document provides a detailed guide to a common and effective synthetic route to Gefitinib. It is important to note that the pivotal starting material for this synthesis is 4-chloro-6,7-dimethoxyquinazoline . While the topic specified the 2-chloro isomer, extensive literature review confirms that the nucleophilic aromatic substitution (SNAr) reaction, which is central to the synthesis, occurs at the more electrophilic C4 position of the quinazoline ring.[1][2][3] Syntheses starting from 2,4-dichloro-6,7-dimethoxyquinazoline also show selective reaction at the C4 position.[1][4] Therefore, this guide will focus on the scientifically validated pathway commencing with the 4-chloro precursor.

The narrative will delve into the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative references, reflecting the rigor required in pharmaceutical development.

Part 1: The Synthetic Strategy - A Three-Act Play

The synthesis of Gefitinib from 4-chloro-6,7-dimethoxyquinazoline can be conceptually divided into three main stages:

  • Act I: Formation of the Core Scaffold. This involves the crucial SNAr reaction to couple the quinazoline core with the aniline side chain.

  • Act II: Regioselective Demethylation. A critical step to unmask a hydroxyl group at the C6 position, which is essential for the subsequent introduction of the morpholino side chain.

  • Act III: Side Chain Installation and Final Product Formation. The final etherification step to introduce the solubilizing and pharmacokinetically important morpholinopropoxy group.

This strategic sequence ensures that the more complex and sensitive functionalities are introduced later in the synthesis, a common principle in drug synthesis to maximize overall yield.

Part 2: Mechanistic Insights and Rationale

The Nucleophilic Aromatic Substitution (SNAr) at C4

The chlorine atom at the C4 position of the quinazoline ring is highly activated towards nucleophilic attack. This is due to the electron-withdrawing effect of the adjacent nitrogen atoms in the pyrimidine ring, which stabilizes the negative charge in the Meisenheimer complex intermediate.[5] The reaction with 3-chloro-4-fluoroaniline proceeds smoothly, often in a protic solvent like isopropanol, to form the key intermediate, N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine.[2][6]

The Challenge of Regioselective Demethylation

The original synthesis developed by AstraZeneca employed a mixture of L-methionine and methanesulfonic acid for the selective demethylation of the C6-methoxy group over the C7-methoxy group.[7][8] This step is notoriously challenging, as it can lead to a mixture of demethylated products, including the undesired 7-hydroxy isomer and the di-hydroxy compound, which complicates purification and reduces yield.[7] The choice of reagents and precise temperature control are paramount to favoring the desired C6-demethylation.

Final Alkylation: The Williamson Ether Synthesis

The final step is a classic Williamson ether synthesis. The phenoxide ion, formed by deprotonating the C6-hydroxyl group with a suitable base (e.g., potassium carbonate), acts as a nucleophile, attacking an alkyl halide such as 4-(3-chloropropyl)morpholine.[9] This reaction attaches the morpholinopropoxy side chain, completing the synthesis of the Gefitinib molecule.[10]

Part 3: Experimental Protocols

Safety Precaution: All procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Thionyl chloride and phosphoryl chloride are corrosive and react violently with water; handle with extreme care.

Protocol 1: Synthesis of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (Intermediate 1)

This protocol details the nucleophilic aromatic substitution reaction.

Materials:

  • 4-Chloro-6,7-dimethoxyquinazoline

  • 3-Chloro-4-fluoroaniline[6]

  • Isopropanol (IPA)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • In a 250 mL round-bottom flask, suspend 4-chloro-6,7-dimethoxyquinazoline (e.g., 6.30 g, 0.028 mol) in 100 mL of isopropanol.[2]

  • Add 3-chloro-4-fluoroaniline (e.g., 4.5 g, 0.031 mol, ~1.1 eq) to the suspension.

  • Stir the mixture at room temperature for approximately 1 hour. A precipitate will begin to form.[2]

  • Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • Filter the resulting solid precipitate using a Büchner funnel.

  • Wash the filter cake with cold isopropanol to remove any unreacted starting materials.

  • Dry the solid in a vacuum oven at 60°C to a constant weight to obtain Intermediate 1 as a solid.

ReagentMolar Mass ( g/mol )Amount (g)Moles (mol)Molar Eq.
4-Chloro-6,7-dimethoxyquinazoline224.656.300.0281.0
3-Chloro-4-fluoroaniline145.574.500.031~1.1
Isopropanol-100 mL-Solvent
Expected Yield 334.75 g/mol ~8.5 g ~0.025 mol ~90%
Table 1: Reagent quantities for the synthesis of Intermediate 1.
Protocol 2: Synthesis of 4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-ol (Intermediate 2)

This protocol describes the selective demethylation at the C6 position.

Materials:

  • N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (Intermediate 1)

  • L-Methionine

  • Methanesulfonic acid

  • High-temperature reaction vessel

Procedure:

  • Caution: This reaction is typically performed at high temperatures (around 150-170°C). Ensure the reaction vessel is appropriate for these conditions.

  • Charge the reaction vessel with methanesulfonic acid.

  • Add L-methionine to the acid with stirring.

  • Add Intermediate 1 to the mixture.

  • Heat the reaction mixture to 150-170°C and maintain for several hours, monitoring by HPLC until the desired level of conversion is reached.

  • Cool the reaction mixture and carefully quench by pouring it into a large volume of ice-water.

  • Adjust the pH to ~7-8 with a suitable base (e.g., aqueous ammonia or sodium hydroxide) to precipitate the product.

  • Filter the precipitate, wash thoroughly with water, and dry under vacuum to yield Intermediate 2.

  • Further purification may be required, such as recrystallization from a suitable solvent system (e.g., methanol/water), to remove isomeric impurities.[7][8]

Protocol 3: Synthesis of Gefitinib (Final Product)

This protocol outlines the final etherification step.

Materials:

  • 4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-ol (Intermediate 2)

  • 4-(3-Chloropropyl)morpholine

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Potassium iodide (KI, catalytic)

Procedure:

  • In a dry round-bottom flask, dissolve Intermediate 2 (e.g., 5.0 g, 0.0156 mol) in anhydrous DMF (e.g., 50 mL).

  • Add anhydrous potassium carbonate (e.g., 4.3 g, 0.0312 mol, 2.0 eq) and a catalytic amount of potassium iodide.

  • Add 4-(3-chloropropyl)morpholine (e.g., 2.8 g, 0.0172 mol, 1.1 eq).

  • Heat the reaction mixture to 70-80°C and stir for 5-7 hours.[9] Monitor the reaction by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water to precipitate the crude product.

  • Filter the solid, wash with water, and dry.

  • Purify the crude Gefitinib by recrystallization from a suitable solvent such as ethanol or a toluene/methanol mixture to obtain the final product as a white to pale yellow powder.[8]

ReagentMolar Mass ( g/mol )Amount (g)Moles (mol)Molar Eq.
Intermediate 2320.735.000.01561.0
4-(3-Chloropropyl)morpholine163.652.800.01721.1
Potassium Carbonate138.214.300.03122.0
DMF-50 mL-Solvent
Expected Yield 446.90 g/mol ~6.2 g ~0.0139 mol ~89%
Table 2: Reagent quantities for the synthesis of Gefitinib.

Part 4: Visualizations

Synthetic Pathway

Synthesis_of_Gefitinib cluster_0 Act I: Core Scaffold Formation cluster_2 Act III: Side Chain Installation A 4-Chloro-6,7-dimethoxyquinazoline C N-(3-chloro-4-fluorophenyl)- 6,7-dimethoxyquinazolin-4-amine (Intermediate 1) A->C B 3-Chloro-4-fluoroaniline D 4-(3-chloro-4-fluoroanilino)- 7-methoxyquinazolin-6-ol (Intermediate 2) C->D F Gefitinib (Final Product) D->F E 4-(3-Chloropropyl)morpholine

Caption: Overall synthetic route to Gefitinib from 4-chloro-6,7-dimethoxyquinazoline.

Experimental Workflow

Gefitinib_Workflow start Start step1 Step 1: SₙAr Reaction Combine 4-chloro-quinazoline and aniline in IPA. Reflux. start->step1 step2 Step 2: Isolation of Int. 1 Cool, filter, wash with cold IPA, and dry. step1->step2 step3 Step 3: Demethylation React Int. 1 with L-Methionine and MeSO₃H at high temp. step2->step3 step4 Step 4: Isolation of Int. 2 Quench in ice-water, neutralize, filter, wash, and dry. step3->step4 step5 Step 5: Etherification React Int. 2 with morpholino side chain in DMF with base. step4->step5 step6 Step 6: Isolation of Crude Product Precipitate in water, filter, wash, and dry. step5->step6 step7 Step 7: Purification Recrystallize from Ethanol or Toluene/Methanol. step6->step7 step8 Step 8: Characterization HPLC, LC-MS, NMR, IR step7->step8 end Pure Gefitinib step8->end

Caption: Step-by-step experimental workflow for the synthesis and purification of Gefitinib.

Part 5: Characterization and Quality Control

Ensuring the identity, purity, and quality of the final Gefitinib product is critical. A panel of analytical techniques should be employed.

Analytical TechniquePurposeTypical Results
HPLC/UPLC Purity assessment and quantification of impurities.[11]Purity >99.5%. Retention time matches reference standard.
LC-MS/MS Confirmation of molecular weight and structure.[12][M+H]⁺ ion at m/z 447.1. Fragmentation pattern consistent with Gefitinib structure.
¹H NMR Structural elucidation and confirmation.Chemical shifts and coupling constants match the assigned structure of Gefitinib.
IR Spectroscopy Identification of key functional groups.Characteristic peaks for N-H, aromatic C-H, C=N, C=C, and C-O-C stretches.[13]
Melting Point Physical property confirmation and purity indicator.Sharp melting point consistent with the reference standard for the specific polymorphic form.

Table 3: Analytical methods for the characterization of synthesized Gefitinib.

Conclusion

This application note provides a comprehensive and technically grounded protocol for the synthesis of the EGFR inhibitor Gefitinib, starting from the key intermediate 4-chloro-6,7-dimethoxyquinazoline. By understanding the rationale behind each synthetic step—from the initial nucleophilic substitution to the critical regioselective demethylation and final side-chain installation—researchers can effectively and efficiently produce this important pharmaceutical compound. The provided protocols, data tables, and workflow diagrams serve as a practical guide for laboratory execution, while the emphasis on rigorous analytical characterization ensures the final product meets the high standards required for drug development and research applications.

References

  • Sharma, M., Kumar, V., & Singh, S. (2010). A simple and highly efficient process for synthesis of Gefitinib and its intermediate. Indian Journal of Chemistry - Section B, 49B(5), 677-683. Available from: [Link]

  • Csekei, M., et al. (2008). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Molecules, 13(7), 1459-1474. Available from: [Link]

  • Reddy, M. P., et al. (2013). Process for the preparation of gefitinib. US Patent 8,350,029 B2.
  • Maskrey, T. S., & Dudley, G. B. (2019). A New Synthesis of Gefitinib. Thieme E-Books & E-Journals. Available from: [Link]

  • New Drug Approvals. (2015). Gefitinib. Available from: [Link]

  • ResearchGate. (n.d.). Isolation, Identification and Characterization of Gefitinib Novel Degradation Products by NMR and HRMS, Method Development and Validation by UPLC. Available from: [Link]

  • Al-Majed, A. R., et al. (2015). Gefitinib. Profiles of Drug Substances, Excipients, and Related Methodology, 40, 137-183. Available from: [Link]

  • Chandrashekara, K. A., et al. (2014). Separation and estimation of process-related impurities of gefitinib by reverse-phase high-performance liquid chromatography. Journal of Chromatographic Science, 52(8), 799-805. Available from: [Link]

  • Thapa, S., & Bolliger, J. L. (2025). High-Yield Synthesis of N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine. Molbank, 2025(1), M1958. Available from: [Link]

  • Al-Dhfyan, A., et al. (2021). Formulation, In Vitro and In Vivo Evaluation of Gefitinib Solid Dispersions Prepared Using Different Techniques. Molecules, 26(14), 4277. Available from: [Link]

  • de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 1. Available from: [Link]

  • ChemSrc. (n.d.). N-(3-chloro-4-fluorophenyl)-7-Methoxy-6-aminoquinazolin-4-aMine synthesis. Available from: [Link]

  • Waters Corporation. (n.d.). A Rapid UPLC-MS/MS Discovery Bioanalytical Method for the Quantification of Gefitinib and Four of Its Major Metabolites in Mouse Plasma. Available from: [Link]

  • Thapa, S., & Bolliger, J. L. (2025). High-Yield Synthesis of N⁴-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine. MDPI. Available from: [Link]

  • PubChem. (n.d.). N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ium-4-ylpropoxy)quinazolin-4-amine. Available from: [Link]

  • precisionFDA. (n.d.). N-(3-CHLORO-4-FLUOROPHENYL)-7-METHOXY-6-NITROQUINAZOLIN-4-AMINE. Available from: [Link]

  • Wang, B., et al. (2006). Preparation method of 4-(3-chlor-4-fluorobenzeneamidocyanogen)-7-methoxy-6-(3-morpholine oxypropyl)quinazoline. CN Patent 1733738A.
  • Kumar, V., et al. (2017). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules, 22(10), 1699. Available from: [Link]

  • ResearchGate. (n.d.). Improved protocol for synthesis of N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy) quinazolin-4-amine (gefitinib). Available from: [Link]

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Application Notes and Protocols for the Utilization of 2-Chloro-6,7-dimethoxyquinoline in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Quinoline Scaffold in Kinase Inhibition

The quinoline moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Its rigid, planar structure provides an excellent framework for the design of small molecule kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[3][4] Consequently, the development of potent and selective kinase inhibitors is a primary objective in modern drug discovery.

The 2-Chloro-6,7-dimethoxyquinoline scaffold, in particular, has emerged as a critical starting material for the synthesis of a range of potent tyrosine kinase inhibitors. The chlorine atom at the 2-position serves as a versatile handle for introducing various substituents through nucleophilic aromatic substitution or cross-coupling reactions. Furthermore, the 6,7-dimethoxy substitution pattern has been shown to be crucial for the activity of many kinase inhibitors, contributing to enhanced binding affinity and favorable pharmacokinetic properties.[5] This document provides a comprehensive guide to the application of this compound in the synthesis of kinase inhibitors, with a focus on practical protocols and the underlying scientific rationale.

Targeted Signaling Pathways

Kinase inhibitors derived from this compound predominantly target receptor tyrosine kinases (RTKs) that are implicated in cancer cell proliferation, survival, and angiogenesis. The most prominent targets include:

  • c-Met (Hepatocyte Growth Factor Receptor): Dysregulation of the HGF/c-Met signaling pathway is a key driver in the development and metastasis of various cancers.[6][7]

  • VEGFR (Vascular Endothelial Growth Factor Receptor): VEGFRs are crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[8][9]

By inhibiting these kinases, compounds synthesized from this compound can effectively disrupt these oncogenic signaling cascades.

Synthetic Strategies and Protocols

The reactivity of the 2-chloro group is central to the synthetic utility of this compound. The primary synthetic transformations involve nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with Anilines

This is one of the most common methods for elaborating the this compound core, leading to the formation of 2-anilino-6,7-dimethoxyquinoline derivatives. These products often form the core structure of potent c-Met and VEGFR inhibitors.[6][10]

Reaction Scheme:

SNAr_Reaction reagents + aniline Substituted Aniline reagents->aniline arrow -> product 2-Anilino-6,7-dimethoxyquinoline Derivative arrow->product           conditions Isopropanol, Reflux arrow->conditions         sub This compound sub->reagents aniline->arrow

A general SNAr reaction scheme.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-aminophenol, various substituted anilines)

  • Isopropanol (or other suitable high-boiling solvent like n-butanol or DMF)

  • Optional: Acid catalyst (e.g., HCl) or base (e.g., K2CO3, DIPEA)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add the substituted aniline (1.1 - 1.5 eq) to the flask.

  • Add isopropanol to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Stir the mixture and heat to reflux (typically 80-120 °C) for 2-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, it can be collected by filtration, washed with a cold solvent (e.g., isopropanol or diethyl ether), and dried.

  • If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.

Expert Insights:

  • The choice of solvent can influence the reaction rate. Higher boiling point solvents can accelerate the reaction.

  • For less nucleophilic anilines, the addition of a catalytic amount of acid (e.g., a drop of concentrated HCl) can protonate the quinoline nitrogen, further activating the C2 position towards nucleophilic attack.

  • Conversely, if the aniline has acidic protons, a non-nucleophilic base may be required to facilitate the reaction.

Example Application: Synthesis of a c-Met Inhibitor Precursor

A series of 6,7-dimethoxy-4-anilinoquinolines possessing a benzimidazole moiety were synthesized and identified as potent c-Met inhibitors.[10] The key step involved the reaction of 4-chloro-6,7-dimethoxyquinoline with substituted anilines in refluxing isopropanol for 5 hours.[10]

CompoundR Group on Anilinec-Met IC50 (µM)[10]
12a H>10
12n 2-fluoro0.030 ± 0.008
12o 2-methoxy0.12 ± 0.02
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds, allowing for the introduction of a wide variety of aryl and heteroaryl substituents at the 2-position of the quinoline ring.[11][12]

Reaction Scheme:

Suzuki_Coupling reagents + boronic_acid Aryl/Heteroaryl Boronic Acid or Ester reagents->boronic_acid arrow -> product 2-Aryl-6,7-dimethoxyquinoline Derivative arrow->product           conditions Pd Catalyst, Base, Solvent, Heat arrow->conditions         sub This compound sub->reagents boronic_acid->arrow

A general Suzuki-Miyaura cross-coupling reaction scheme.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf), or a pre-catalyst) (1-5 mol%)

  • Base (e.g., K2CO3, Cs2CO3, K3PO4) (2-3 eq)

  • Solvent (e.g., 1,4-dioxane/water, toluene, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), the boronic acid/ester (1.2 eq), the palladium catalyst (e.g., Pd(PPh3)4, 3 mol%), and the base (e.g., K2CO3, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).

  • Heat the reaction mixture to 80-110 °C with vigorous stirring for 4-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Expert Insights:

  • The choice of catalyst, ligand, and base is crucial and often needs to be optimized for specific substrates.[13] For challenging couplings, using more advanced catalyst systems with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can be beneficial.[14]

  • Degassing the solvent is critical to prevent the oxidation and deactivation of the palladium(0) catalyst.

Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds and is an alternative to classical SNAr for coupling amines to the quinoline core, especially for less nucleophilic amines or when milder conditions are required.[15][16]

Reaction Scheme:

Buchwald_Hartwig reagents + amine Primary or Secondary Amine reagents->amine arrow -> product 2-Amino-6,7-dimethoxyquinoline Derivative arrow->product           conditions Pd Catalyst, Ligand, Base, Solvent, Heat arrow->conditions         sub This compound sub->reagents amine->arrow

A general Buchwald-Hartwig amination reaction scheme.

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 eq)

  • Palladium pre-catalyst (e.g., Pd2(dba)3) (1-5 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand) (2-10 mol%)

  • Base (e.g., NaOt-Bu, K3PO4, Cs2CO3) (1.5-2.5 eq)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a dry Schlenk flask.

  • Add the anhydrous, degassed solvent, followed by this compound and the amine.

  • Seal the flask and heat the mixture to 80-120 °C for 2-24 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Expert Insights:

  • The choice of ligand is critical for the success of the Buchwald-Hartwig amination. The appropriate ligand depends on the specific amine and aryl halide substrates.

  • Strong, non-nucleophilic bases like sodium tert-butoxide are often required. Ensure the base is of high purity and handled under anhydrous conditions.

Case Study: Synthesis of Cabozantinib

Cabozantinib is a potent multi-tyrosine kinase inhibitor that targets c-Met and VEGFR2, and its synthesis prominently features the 6,7-dimethoxyquinoline core.[8][17][18] While the final steps in many reported syntheses involve the formation of an ether linkage at the 4-position, the initial construction of the 4-chloro-6,7-dimethoxyquinoline intermediate is a critical first step.

Workflow for Cabozantinib Synthesis Intermediate:

Cabozantinib_Workflow cluster_0 Core Synthesis cluster_1 Final Assembly start 3,4-Dimethoxyaniline cyclization Cyclization start->cyclization e.g., with 5-(methoxymethylene)-2,2-dimethyl- 1,3-dioxane-4,6-dione chlorination Chlorination cyclization->chlorination POCl3 or SOCl2 intermediate 4-Chloro-6,7-dimethoxyquinoline chlorination->intermediate coupling Nucleophilic Aromatic Substitution intermediate->coupling aminophenol 4-Aminophenol aminophenol->coupling final_intermediate 4-(6,7-Dimethoxyquinolin-4-yloxy)aniline coupling->final_intermediate acylation Acylation final_intermediate->acylation cabozantinib Cabozantinib acylation->cabozantinib

A simplified workflow for the synthesis of Cabozantinib.

Conclusion

This compound is a highly valuable and versatile building block in the synthesis of kinase inhibitors. Its chemical reactivity, coupled with the favorable biological properties imparted by the 6,7-dimethoxyquinoline scaffold, makes it an indispensable tool for medicinal chemists. The protocols outlined in this document provide a solid foundation for researchers to explore the synthesis of novel and potent kinase inhibitors for the treatment of cancer and other diseases.

References

  • Fry, D. W., et al. Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 1996, 39(26), 5217-5225.
  • ResearchGate. New Synthesis of Antitumor Drug Cabozantinib. Available from: [Link]

  • Xie, N., et al. Synthesis of Cabozantinib (S)-Malate. Chinese Journal of Pharmaceuticals, 2014, 45(3), 207-210.
  • Oriental Journal of Chemistry. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Available from: [Link]

  • Li, X., et al. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2019, 34(1), 124-133.
  • Kim, D. W., et al. Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma. Molecules, 2020, 25(18), 4238.
  • Google Patents. Cabozantinib preparation method. CN106632028A.
  • PubMed. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Available from: [Link]

  • PubMed. Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Multidrug Resistance Reversers. Available from: [Link]

  • El-Damasy, A. K., et al. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. Molecules, 2022, 27(11), 3456.
  • Semantic Scholar. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Available from: [Link]

  • MDPI. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Available from: [Link]

  • ResearchGate. Discovery of novel VEGFR-2 inhibitors embedding 6,7-dimethoxyquinazoline and diarylamide fragments. Available from: [Link]

  • PubMed. Design, synthesis, anticancer evaluation, biological screening, and computational study of novel 6,7-dimethoxyquinazoline derivatives as VEGFR-2 inhibitors and apoptotic inducers. Available from: [Link]

  • Semantic Scholar. Design, Synthesis, and Evaluation of New Mesenchymal–Epithelial Transition Factor (c-Met) Kinase Inhibitors with Dual Chiral Centers. Available from: [Link]

  • ResearchGate. Application of Pd-Catalyzed Cross-Coupling Reactions in the Synthesis of 5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles that Inhibit ALK5 Kinase. Available from: [Link]

  • Kinzel, T., et al. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. Organic letters, 2010, 12(20), 4540-4543.
  • ResearchGate. Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Available from: [Link]

  • MDPI. Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling. Available from: [Link]

  • ResearchGate. Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments. Available from: [Link]

  • PubMed. Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives as dual EGFR/c-Met inhibitors for the treatment of NSCLC. Available from: [Link]

  • GDBscreen. Diversifying the triquinazine scaffold of a Janus kinase inhibitor. Available from: [Link]

Sources

Application Notes and Protocols for Nucleophilic Substitution on 2-Chloro-6,7-dimethoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This comprehensive guide details the protocols for nucleophilic substitution on 2-chloro-6,7-dimethoxyquinoline, a pivotal intermediate in the synthesis of medicinally important compounds. The document provides an in-depth analysis of the underlying chemical principles, offering researchers and drug development professionals a robust framework for synthesizing a diverse range of 2-substituted-6,7-dimethoxyquinoline derivatives. Protocols for reactions with various nucleophiles, including amines, alcohols, and thiols, are presented, encompassing both classical and modern synthetic methodologies such as palladium-catalyzed cross-coupling reactions.

Introduction: The Significance of the 6,7-Dimethoxyquinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties.[1] The 6,7-dimethoxy substitution pattern, in particular, is a recurring motif in many biologically active molecules.[2][3] The starting material, this compound, serves as a versatile building block, allowing for the introduction of diverse functionalities at the 2-position through nucleophilic substitution. This versatility is crucial for the generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs.[4]

The reactivity of the C2-position towards nucleophilic attack is enhanced by the electron-withdrawing effect of the quinoline nitrogen atom.[4] This intrinsic reactivity makes this compound an ideal substrate for nucleophilic aromatic substitution (SNAr) reactions.

Mechanistic Insights: Understanding Nucleophilic Aromatic Substitution (SNAr)

The primary pathway for the substitution of the chlorine atom in this compound is the SNAr mechanism. This process is distinct from SN1 and SN2 reactions and typically proceeds through a two-step addition-elimination sequence.

SNAr_Mechanism

Causality Behind the Reaction:

  • Addition of the Nucleophile: The reaction is initiated by the attack of a nucleophile on the electron-deficient C2 carbon of the quinoline ring. This step disrupts the aromaticity of the ring and forms a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer-like complex.[5] The negative charge is delocalized over the quinoline ring, particularly onto the electronegative nitrogen atom, which stabilizes the intermediate.

  • Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored by the expulsion of the chloride ion, which is a good leaving group. This results in the formation of the final substituted product.

The overall rate of the SNAr reaction is influenced by several factors:

  • Strength of the Nucleophile: Stronger nucleophiles generally lead to faster reaction rates.

  • Stability of the Intermediate: The presence of electron-withdrawing groups on the aromatic ring stabilizes the Meisenheimer-like intermediate, thereby accelerating the reaction.

  • Nature of the Leaving Group: A better leaving group (i.e., a weaker base) will depart more readily, facilitating the second step of the reaction.

Core Synthetic Protocols

This section outlines detailed, step-by-step methodologies for the nucleophilic substitution on this compound with various classes of nucleophiles.

Amination Reactions: Synthesis of 2-Amino-6,7-dimethoxyquinoline Derivatives

The introduction of an amino group at the C2-position is a common transformation, leading to compounds with significant biological potential.

This protocol is suitable for a wide range of primary and secondary amines.

Materials:

  • This compound

  • Amine of choice (e.g., aniline, benzylamine, piperidine)

  • Solvent (e.g., Isopropanol, N,N-Dimethylformamide (DMF), Dioxane)

  • Base (e.g., K₂CO₃, Et₃N, or excess amine)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent.

  • Addition of Reagents: Add the amine (1.2 - 2.0 eq) and the base (if required, 1.5 - 2.0 eq). The use of a base is recommended to neutralize the HCl generated during the reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux with vigorous stirring. The optimal temperature and reaction time will vary depending on the nucleophilicity of the amine and the solvent used.

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC. A typical mobile phase is a mixture of ethyl acetate and hexane.

  • Work-up and Isolation:

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, collect the product by filtration and wash it with a cold solvent (e.g., isopropanol or diethyl ether).

    • If no precipitate forms, remove the solvent under reduced pressure. The resulting residue can be purified by recrystallization or column chromatography.

Expert Insights: The choice of solvent is critical. Protic solvents like isopropanol can participate in hydrogen bonding and may slow down the reaction with less reactive amines. In such cases, aprotic polar solvents like DMF or dioxane are preferred. For weakly nucleophilic amines, higher temperatures and longer reaction times may be necessary.

For less reactive amines or when milder reaction conditions are required, the Buchwald-Hartwig amination is a powerful alternative.[6][7][8] This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds with a broad substrate scope and excellent functional group tolerance.[6][9]

Materials:

  • This compound

  • Amine of choice

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)[10][11]

  • Phosphine ligand (e.g., BINAP, Xantphos, DavePhos)[10][12]

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)

  • Schlenk flask or glovebox for inert atmosphere conditions

Procedure:

  • Inert Atmosphere: The reaction must be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation of the palladium catalyst.

  • Catalyst Pre-formation (optional but recommended): In a Schlenk flask, combine the palladium source and the phosphine ligand in the anhydrous solvent. Stir for a few minutes to allow for the formation of the active catalyst complex.

  • Addition of Reagents: To the catalyst mixture, add this compound (1.0 eq), the amine (1.2 eq), and the base (1.5 eq).

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitoring the Reaction: Monitor the reaction by TLC or GC-MS.

  • Work-up and Isolation:

    • After completion, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Expert Insights: The choice of ligand is crucial for the success of the Buchwald-Hartwig amination.[13] Bulky, electron-rich phosphine ligands generally give the best results.[8] The base also plays a critical role, and its strength should be matched to the pKa of the amine.[11]

Buchwald_Hartwig_Cycle

Synthesis of 2-Alkoxy- and 2-Aryloxy-6,7-dimethoxyquinoline Derivatives

The reaction with alcohols and phenols introduces oxygen-based functionalities.

This classical method involves the reaction with an alkoxide or phenoxide.

Materials:

  • This compound

  • Alcohol or phenol of choice

  • Strong base (e.g., NaH, Na, K₂CO₃)

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • Formation of the Nucleophile: In a separate flask under an inert atmosphere, prepare the sodium or potassium salt of the alcohol or phenol by reacting it with a strong base like sodium hydride or metallic sodium in an anhydrous solvent.

  • Reaction with Chloroquinoline: Add the solution of this compound to the freshly prepared alkoxide or phenoxide solution.

  • Reaction Conditions: Heat the reaction mixture to reflux.

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, quench the reaction carefully with water and extract the product with an organic solvent.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Expert Insights: The use of a strong, non-nucleophilic base is essential to deprotonate the alcohol or phenol without competing in the substitution reaction. The reaction should be carried out under strictly anhydrous conditions as water can quench the alkoxide/phenoxide.

Synthesis of 2-Thio-6,7-dimethoxyquinoline Derivatives

The introduction of sulfur-containing moieties can be achieved using thiols as nucleophiles.

This protocol is analogous to the Williamson ether synthesis.

Materials:

  • This compound

  • Thiol of choice

  • Base (e.g., NaH, K₂CO₃, Et₃N)

  • Solvent (e.g., DMF, Ethanol)

Procedure:

  • Formation of the Thiolate: In a round-bottom flask, dissolve the thiol in the chosen solvent and add the base to generate the thiolate anion in situ.

  • Addition of Chloroquinoline: Add this compound to the reaction mixture.

  • Reaction Conditions: Heat the mixture with stirring. The reaction is often faster than with alcohols due to the higher nucleophilicity of sulfur.

  • Monitoring and Work-up: Monitor by TLC. After the reaction is complete, perform an aqueous work-up and extract the product.

  • Purification: Purify the product by standard methods.

Data Presentation: Summary of Reaction Conditions

The following table provides a comparative summary of typical reaction conditions for the nucleophilic substitution on this compound.

Nucleophile ClassMethodTypical Reagents and ConditionsProduct TypeReported Yields
Amines Classical SNArAmine, Base (e.g., K₂CO₃), Solvent (e.g., Isopropanol), Reflux2-Amino-6,7-dimethoxyquinolinesModerate to High
Buchwald-HartwigAmine, Pd catalyst, Phosphine ligand, Base (e.g., NaOt-Bu), Solvent (e.g., Toluene), 80-110 °C2-Amino-6,7-dimethoxyquinolinesHigh to Excellent
Alcohols/Phenols Williamson-typeAlcohol/Phenol, Strong Base (e.g., NaH), Anhydrous Solvent (e.g., THF), Reflux2-Alkoxy/Aryloxy-6,7-dimethoxyquinolinesModerate to High
Thiols ThiolationThiol, Base (e.g., K₂CO₃), Solvent (e.g., DMF), Heat2-Thio-6,7-dimethoxyquinolinesHigh

Yields are generalized and may vary depending on the specific substrates and reaction conditions.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or no conversion Insufficiently reactive nucleophile- Increase reaction temperature and/or time. - Switch to a more polar aprotic solvent (e.g., DMF, DMSO). - For amines, consider using the Buchwald-Hartwig protocol.
Deactivated catalyst (Buchwald-Hartwig)- Ensure strictly anhydrous and inert conditions. - Use a fresh batch of catalyst and ligand.
Formation of side products Reaction with solvent- Choose a non-reactive solvent.
Self-condensation of starting material- Add the chloroquinoline slowly to the nucleophile solution.
Difficult purification Similar polarity of starting material and product- Optimize the mobile phase for column chromatography. - Consider derivatization to alter polarity for easier separation.

Conclusion

The nucleophilic substitution on this compound is a robust and versatile transformation for the synthesis of a wide array of derivatives with potential applications in drug discovery and materials science. By understanding the underlying mechanistic principles and carefully selecting the appropriate reaction conditions, researchers can efficiently access a diverse chemical space based on the privileged 6,7-dimethoxyquinoline scaffold. The protocols outlined in this guide provide a solid foundation for both exploratory and process development chemistry.

References

  • Butkevich, A. N., et al. (2013). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Molecules, 18(2), 2096-2109. [Link]

  • Surasani, R., et al. (2013). Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines. Molecules, 18(2), 2096-109. [Link]

  • PrepChem. (n.d.). Synthesis of (3) 2-Chloro-4-amino-6,7-dimethoxy quinazoline. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Chemistry Stack Exchange. (2018). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind Lapatinib: An Intermediate's Role. [Link]

  • Adebayo, G. I., et al. (2011). Synthesis of Heterocyclic Monoazo Disperse Dyes Derived from 4-Amino-2-chloro-6, 7-dimethoxyquinazoline. Science Alert. [Link]

  • Gellis, A., et al. (2021). Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides. Molecules, 26(15), 4583. [Link]

  • Google Patents. (2009). Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.
  • ResearchGate. (n.d.). Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). [Link]

  • Organic Syntheses. (1999). AN EXPEDITIOUS, PRACTICAL LARGE SCALE SYNTHESIS OF 4-AMINO-2-CHLORO-6,7-DIMETHOXYQUINAZOLINE. [Link]

  • El-Sayed, M. A. A., et al. (2020). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Scientific Reports, 10(1), 1-16. [Link]

  • Lima, L. M., et al. (2021). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 26(24), 7593. [Link]

  • ResearchGate. (n.d.). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. [Link]

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  • El-Damasy, A. K., et al. (2018). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(15), 2563-2568. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Royal Society of Chemistry. (2022). An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb). [Link]

  • PubMed. (2014). Synthesis and Biological Evaluation of a Series of 6,7-dimethoxy-1-(3,4-dimethoxybenzyl)-2-substituted Tetrahydroisoquinoline Derivatives. [Link]

  • Google Patents. (2012).
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

  • National Center for Biotechnology Information. (2021). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]

  • Beilstein Journal of Organic Chemistry. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • PubMed. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. [Link]

  • Google Patents. (2006). Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
  • YouTube. (2019). nucleophilic aromatic substitutions. [Link]

  • Molbase. (n.d.). 2-CHLORO-6,7-DIMETHOXYQUINAZOLIN-4-AMINE. [Link]

  • PubMed. (2023). Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. [Link]

  • Khan Academy. (n.d.). Nucleophilic aromatic substitution I. [Link]

  • Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides. [Link]

  • Der Pharma Chemica. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. [Link]

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  • ResearchGate. (2020). AMINATION OF DICHLORO-6,7-QUINOLINEQUINONE WITH ELECTRON RICH AND ELECTRON DEFICIENT ANILINES: A DESCRIPTION. [Link]

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Sources

Application Note: 2-Chloro-6,7-dimethoxyquinoline as a Versatile Precursor for Targeted Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of 2-chloro-6,7-dimethoxyquinoline as a pivotal precursor in the synthesis of novel anticancer agents.

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its rigid, planar structure and ability to be functionalized at various positions make it an ideal framework for designing molecules that can interact with specific biological targets. Within the realm of oncology, quinoline derivatives have emerged as potent inhibitors of key cellular processes that drive cancer progression, such as aberrant cell signaling, proliferation, and angiogenesis.[1][3]

This application note focuses on This compound , a highly versatile and strategic precursor for the development of targeted anticancer therapies. The electron-withdrawing nature of the quinoline nitrogen and the presence of a labile chlorine atom at the C2 position make this site highly susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions. This reactivity allows for the introduction of diverse chemical moieties, enabling the synthesis of extensive compound libraries for structure-activity relationship (SAR) studies. The 6,7-dimethoxy substitution pattern is particularly noteworthy, as it is a common feature in many potent kinase inhibitors, contributing to favorable binding interactions within the ATP-binding pockets of enzymes like Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR).[4][5]

This guide provides detailed protocols for the synthesis of the this compound precursor, its subsequent conversion into potent anticancer agents such as tyrosine kinase and topoisomerase inhibitors, and the biological evaluation of these derivatives.

Part 1: Synthesis of the Precursor: this compound

The most common and efficient route to synthesize this compound is through the chlorination of its corresponding hydroxy-analogue, 6,7-dimethoxyquinolin-2(1H)-one. This reaction typically employs a strong chlorinating agent like phosphorus oxychloride (POCl₃).

Causality Behind Experimental Choice: Phosphorus oxychloride is an effective reagent for this transformation because it converts the hydroxyl group of the quinolinone tautomer into a phosphate ester intermediate. This intermediate is an excellent leaving group, which is readily displaced by a chloride ion (also from POCl₃ or an additive) via a nucleophilic substitution mechanism, yielding the desired 2-chloroquinoline product.

Protocol 1.1: Synthesis of this compound

Materials & Reagents:

  • 6,7-dimethoxy-2-hydroxyquinazoline (or 6,7-dimethoxyquinolin-2(1H)-one)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Dichloromethane/Methanol mixture)

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • To a round-bottom flask, add 6,7-dimethoxy-2-hydroxyquinazoline (1.0 eq).

  • Carefully add phosphorus oxychloride (POCl₃, ~10 eq) to the flask.[6]

  • Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[6]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully distill off the excess POCl₃ under reduced pressure.[6]

  • Dissolve the residue in dichloromethane (DCM).[6]

  • Slowly pour the DCM solution into a beaker of crushed ice with stirring.

  • Transfer the mixture to a separatory funnel and carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate until effervescence ceases. This step neutralizes any remaining acidic components.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[6]

  • Purify the crude residue by column chromatography on silica gel, using a suitable eluent system (e.g., a 50:1 mixture of dichloromethane and methanol) to obtain the pure this compound.[6]

Part 2: Synthesis of Anticancer Agents from the Precursor

The chlorine atom at the C2 position of this compound serves as a versatile handle for introducing a wide array of functional groups. Below are protocols for synthesizing two distinct classes of potential anticancer agents.

Synthesis of a Tyrosine Kinase Inhibitor Motif via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling method for forming carbon-carbon bonds. It is extensively used in medicinal chemistry to synthesize biaryl compounds, which are prevalent structures in tyrosine kinase inhibitors.[7] This protocol describes the coupling of this compound with an arylboronic acid.

Causality Behind Experimental Choice: The palladium catalyst (e.g., Pd(PPh₃)₄) undergoes oxidative addition into the carbon-chlorine bond of the quinoline. Following transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination, a new C-C bond is formed, yielding the desired 2-aryl-6,7-dimethoxyquinoline.[7] This method is favored for its high functional group tolerance and reliable yields.

Materials & Reagents:

  • This compound (1.0 eq)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.3 eq)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (5 mol%)

  • Base (e.g., Potassium carbonate, K₂CO₃) (2.0-3.0 eq)

  • Anhydrous solvent (e.g., 1,4-Dioxane or THF)[7][8]

  • Water

  • Ethyl acetate

  • Celite

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound, the arylboronic acid, the palladium catalyst, and the base.[7]

  • Add the anhydrous solvent, followed by an aqueous solution of the base (e.g., a 2M solution of K₂CO₃).[9]

  • Degas the mixture by bubbling argon through it for 10-15 minutes.

  • Heat the reaction mixture to reflux (typically 90-110°C) and stir for 4-12 hours. Monitor the reaction's progress by TLC.[7][8]

  • Once complete, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.[7]

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Synthesis of a 2-Aminoquinoline Derivative via Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient quinoline ring facilitates nucleophilic aromatic substitution (SNAr) at the C2 position. This allows for the straightforward introduction of amine functionalities, a common feature in many DNA-intercalating agents and topoisomerase inhibitors.[2][10]

Causality Behind Experimental Choice: The strong electron-withdrawing effect of the ring nitrogen atom polarizes the C2-Cl bond, making the C2 carbon electrophilic and susceptible to attack by nucleophiles like amines. The reaction proceeds through a Meisenheimer complex intermediate, followed by the elimination of the chloride ion to yield the substituted product.

Materials & Reagents:

  • This compound (1.0 eq)

  • Substituted aniline (e.g., 3-aminoacetophenone) (1.0-1.2 eq)

  • Solvent (e.g., Isopropanol or THF)[11][12]

  • Optional: A non-nucleophilic base (e.g., DIPEA) to scavenge HCl byproduct.[12]

Procedure:

  • In a round-bottom flask, dissolve this compound and the substituted aniline in isopropanol.[11]

  • Heat the mixture to reflux and stir for 5-6 hours.[11][13]

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature. The product may precipitate out of the solution.

  • If a precipitate forms, collect it by filtration and wash with cold isopropanol.

  • If no precipitate forms, pour the reaction mixture into ice-cold water with stirring to induce precipitation.[11]

  • Filter the solid, wash with water, and dry under vacuum.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Part 3: Biological Evaluation of Synthesized Anticancer Agents

After synthesis and purification, the novel quinoline derivatives must be evaluated for their anticancer activity. Standard in vitro assays are used to determine their cytotoxicity and mechanism of cell death.

Workflow for Anticancer Drug Evaluation

G cluster_0 Synthesis & Characterization cluster_1 Biological Evaluation S1 Synthesis of This compound S2 Synthesis of Derivatives (e.g., via Suzuki, SNAr) S1->S2 S3 Purification & Structural Confirmation (NMR, MS) S2->S3 B1 In Vitro Cytotoxicity (MTT Assay) S3->B1 Test Compounds B2 Determine IC50 Values B1->B2 B3 Mechanism of Action (Apoptosis Assay) B2->B3 Lead Compound Identification Lead Compound Identification B3->Lead Compound Identification G cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binding & Dimerization TKD Tyrosine Kinase Domain (ATP Site) VEGFR2->TKD Autophosphorylation PLCg PLCγ TKD->PLCg Activates Ras Ras TKD->Ras Activates PI3K PI3K TKD->PI3K Activates PKC PKC PLCg->PKC Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Angiogenesis, Proliferation) ERK->Transcription Signal Transduction Akt Akt PI3K->Akt Akt->Transcription Signal Transduction Inhibitor Quinoline Derivative (Kinase Inhibitor) Inhibitor->TKD Blocks ATP Binding

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of a quinoline-based drug.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.). National Center for Biotechnology Information.
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne.
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). IntechOpen.
  • BestProtocols: Annexin V Staining Protocol for Flow Cytometry. (n.d.). Thermo Fisher Scientific.
  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry.
  • Annexin V staining assay protocol for apoptosis. (n.d.). Abcam.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies.
  • The Annexin V Apoptosis Assay. (n.d.). University of Virginia.
  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
  • Review on recent development of quinoline for anticancer activities. (2022). Arabian Journal of Chemistry.
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.
  • MTT assay protocol. (n.d.). Abcam.
  • A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives. (1995). Journal of Medicinal Chemistry.
  • Cell Viability Assays - Assay Guidance Manual. (2013). National Center for Biotechnology Information.
  • Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases. (n.d.). National Center for Biotechnology Information.
  • Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline. (n.d.). BenchChem.
  • Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. (n.d.). National Center for Biotechnology Information.
  • The Versatility of 4-Chloro-6,7-dimethoxyquinazoline Derivatives in Modern Drug Discovery. (n.d.). BenchChem.
  • Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). (n.d.). ResearchGate.
  • Synthesis of 2-Chloro-6,7-dimethoxyquinazoline. (n.d.). PrepChem.com.
  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. (n.d.). National Center for Biotechnology Information.
  • What is the proper way to set up a suzuki coupling? (2020). Reddit.
  • Design, Synthesis, Anticancer Evaluation, Biological Screening, and Computational Study of Novel 6,7-Dimethoxyquinazoline Derivatives as VEGFR-2 Inhibitors and Apoptotic Inducers. (2025). ResearchGate.
  • New Quinoline Derivatives via Suzuki Coupling Reactions. (n.d.). ResearchGate.

Sources

Application Note: A Validated Protocol for the Synthesis of 2-Chloro-6,7-dimethoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in organic and medicinal chemistry.

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 2-Chloro-6,7-dimethoxyquinoline, a key intermediate in the development of various pharmacologically active compounds. The procedure is based on the Vilsmeier-Haack cyclization of N-(3,4-dimethoxyphenyl)acetamide. This guide is designed to ensure scientific integrity by explaining the rationale behind critical steps, offering a self-validating system through detailed characterization, and grounding the protocol in authoritative references.

Introduction and Scientific Rationale

Quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties[1]. The this compound derivative, in particular, serves as a versatile precursor for creating more complex molecules, often used in the synthesis of kinase inhibitors for cancer therapy.

The chosen synthetic route employs the Vilsmeier-Haack reaction, a reliable and efficient method for the formylation and cyclization of activated aromatic compounds like acetanilides to form 2-chloro-3-formylquinolines[2][3]. This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a tertiary amide like N,N-dimethylformamide (DMF)[2]. The electron-donating methoxy groups on the acetanilide precursor facilitate the electrophilic substitution required for cyclization, generally leading to good yields.

Overall Synthesis Workflow

The synthesis is a two-step process starting from the commercially available 3,4-dimethoxyaniline. The workflow is designed for clarity and reproducibility, incorporating checkpoints for reaction monitoring and product validation.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Vilsmeier-Haack Reaction cluster_2 Purification & Validation A 3,4-Dimethoxyaniline B Acetylation A->B Acetic Anhydride C N-(3,4-dimethoxyphenyl)acetamide B->C D N-(3,4-dimethoxyphenyl)acetamide E Cyclization & Chlorination D->E POCl3, DMF F Crude 2-Chloro-6,7- dimethoxyquinoline E->F G Crude Product H Recrystallization / Column Chromatography G->H I Pure Product H->I J Characterization (NMR, MS, TLC) I->J

Caption: High-level workflow for the synthesis of this compound.

Materials and Reagents

Ensure all reagents are of appropriate analytical grade and solvents are anhydrous where specified.

Reagent/MaterialGradeSupplierNotes
3,4-Dimethoxyaniline≥98%Sigma-Aldrich, TCIStarting material.
Acetic AnhydrideReagent GradeMajor SuppliersUsed for acetylation.
Glacial Acetic AcidACS GradeMajor SuppliersSolvent for acetylation.
Phosphorus Oxychloride (POCl₃)≥99%Sigma-AldrichHighly corrosive and water-reactive.[4][5]
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Major SuppliersSolvent and Vilsmeier reagent component.
Dichloromethane (DCM)ACS GradeMajor SuppliersExtraction solvent.
Saturated Sodium BicarbonateLab GradeMajor SuppliersUsed for neutralization.
Anhydrous Sodium SulfateLab GradeMajor SuppliersDrying agent.
Ethyl AcetateHPLC GradeMajor SuppliersRecrystallization/Chromatography.
HexanesHPLC GradeMajor SuppliersRecrystallization/Chromatography.
Silica Gel60 Å, 230-400 meshMajor SuppliersFor column chromatography.

Detailed Experimental Protocols

PART A: Synthesis of N-(3,4-dimethoxyphenyl)acetamide (Intermediate)

This initial step protects the amine and creates the necessary acetanilide precursor for the Vilsmeier-Haack reaction[2].

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3,4-dimethoxyaniline (10.0 g, 65.3 mmol) in glacial acetic acid (50 mL).

  • Slowly add acetic anhydride (8.0 g, 78.3 mmol, 1.2 eq) to the solution while stirring.

  • Heat the reaction mixture to reflux (approx. 118°C) for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexanes).

  • After completion, allow the mixture to cool to room temperature and then pour it slowly into 400 mL of ice-cold water with vigorous stirring.

  • A white precipitate of N-(3,4-dimethoxyphenyl)acetamide will form. Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the product in a vacuum oven at 60°C.

  • The product is typically of sufficient purity for the next step. Expected yield: >90%.

PART B: Synthesis of this compound

This core step involves the formation of the Vilsmeier reagent and the subsequent electrophilic cyclization of the acetanilide intermediate.

G cluster_reagent Vilsmeier Reagent Formation cluster_reaction Reaction Mechanism DMF DMF Vilsmeier [Cl₂P(O)N(CH₃)₂]⁺Cl⁻ Vilsmeier Reagent DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Acetanilide N-(3,4-dimethoxyphenyl)acetamide Intermediate Electrophilic Attack & Dehydration Acetanilide->Intermediate + Vilsmeier Reagent Cyclized Cyclized Intermediate Intermediate->Cyclized Ring Closure Product This compound Cyclized->Product Aromatization & Chlorination

Sources

Application Notes & Protocols: 2-Chloro-6,7-dimethoxyquinoline as a Privileged Scaffold in the Synthesis of Novel Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline nucleus is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of compounds with diverse pharmacological activities.[1][2] Among its derivatives, 2-chloro-6,7-dimethoxyquinoline stands out as a highly versatile and valuable intermediate for the synthesis of potent anti-inflammatory drugs.[3] Its chemical architecture, featuring a reactive chlorine atom at the C2-position and electron-donating methoxy groups, provides a strategic platform for molecular elaboration. This guide offers an in-depth exploration of the synthetic strategies, experimental protocols, and mechanistic insights for leveraging this compound in the development of next-generation anti-inflammatory therapeutics. We will delve into the causality behind key experimental choices, provide self-validating protocols, and ground our discussion in authoritative scientific literature.

Scientific Rationale: Why this compound?

The utility of this compound in drug discovery is not coincidental; it is a result of its distinct structural and electronic properties.

  • Reactive Handle for Diversification: The chlorine atom at the 2-position is an excellent leaving group, making the site susceptible to Nucleophilic Aromatic Substitution (SNAr) . This allows for the straightforward introduction of a wide array of functional groups, particularly nitrogen, oxygen, and sulfur nucleophiles, enabling the rapid generation of diverse chemical libraries.

  • Carbon-Carbon Bond Formation: The C-Cl bond also serves as a reactive site for modern cross-coupling reactions, most notably the Suzuki-Miyaura coupling . This palladium-catalyzed reaction is a powerful tool for forging new carbon-carbon bonds, allowing for the attachment of various aryl and heteroaryl moieties.[3][4] This structural modification is crucial for modulating the pharmacological profile of the resulting compounds.

  • Pharmacophoric Contribution of the Core: The 6,7-dimethoxyquinoline scaffold is not merely an inert backbone. These methoxy groups can influence the molecule's solubility, metabolic stability, and ability to form key interactions with biological targets. Structure-activity relationship (SAR) studies have often shown that substitutions at these positions can significantly impact a compound's potency and selectivity.[1]

The convergence of these features makes this compound a "privileged scaffold"—a molecular framework that can provide effective ligands for multiple biological targets.[5]

cluster_start Starting Material cluster_reactions Core Synthetic Transformations cluster_products Derivative Classes start This compound SNAr Nucleophilic Aromatic Substitution (SNAr) start->SNAr + Nucleophile (R-NH₂, R-OH, R-SH) Suzuki Palladium-Catalyzed Suzuki-Miyaura Coupling start->Suzuki + Arylboronic Acid (Ar-B(OH)₂) Prod_SNAr 2-Amino/Alkoxy/Thio-Quinolines SNAr->Prod_SNAr Prod_Suzuki 2-Aryl/Heteroaryl-Quinolines Suzuki->Prod_Suzuki

Figure 1: Core synthetic pathways using this compound.

Potential Anti-Inflammatory Mechanisms of Action

Inflammation is a complex biological response involving multiple signaling pathways and enzymatic cascades. Quinoline-based molecules have been developed to target several key pharmacological checkpoints in this process.[3][4] Derivatives synthesized from this compound may be designed to inhibit enzymes such as:

  • Cyclooxygenases (COX-1 & COX-2): These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[6] Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes.

  • Phosphodiesterase 4 (PDE4): PDE4 is an enzyme that degrades cyclic AMP (cAMP), a molecule that suppresses the activity of many inflammatory cells. Inhibiting PDE4 raises cAMP levels, leading to a broad anti-inflammatory effect.[3]

  • Tumor Necrosis Factor-α (TNF-α) Converting Enzyme (TACE): TACE is responsible for releasing the pro-inflammatory cytokine TNF-α from its membrane-bound precursor. Inhibition of TACE can reduce levels of soluble TNF-α, a major driver of chronic inflammatory diseases.[3]

cluster_pathway Simplified Inflammatory Cascade cluster_drug Therapeutic Intervention Stimulus Inflammatory Stimulus Membrane Membrane Phospholipids Stimulus->Membrane AA Arachidonic Acid Membrane->AA via PLA₂ COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins (PGH₂) COX->PGs Inflammation Pain & Inflammation PGs->Inflammation Drug Quinoline Derivative Drug->COX Inhibition

Figure 2: Potential inhibition of the COX pathway by quinoline derivatives.

Core Experimental Protocols

The following protocols are presented as robust starting points for the synthesis of diverse anti-inflammatory candidates. They are designed to be self-validating, with clear checkpoints and purification strategies.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with an Aniline Derivative

This protocol details the synthesis of a 2-(arylamino)-6,7-dimethoxyquinoline, a common scaffold in kinase inhibitors and other bioactive molecules. The reaction's success hinges on the nucleophilicity of the amine and the thermal stability of the reactants. Isopropanol is often chosen as a solvent due to its appropriate boiling point and ability to dissolve both the quinoline substrate and many aniline derivatives.

Materials and Reagents:

  • This compound

  • Substituted Aniline (e.g., 4-fluoroaniline)

  • Isopropanol (IPA), anhydrous

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Filtration apparatus (Büchner funnel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.0 eq, e.g., 1.12 g, 5 mmol) and the selected aniline derivative (1.2 eq, e.g., 0.67 g, 6 mmol).

  • Solvent Addition: Add anhydrous isopropanol (20 mL) to the flask. The volume should be sufficient to dissolve the reactants upon heating.

  • Heating and Reflux: Place the flask in a heating mantle on a magnetic stirrer. Heat the mixture to reflux (approx. 82°C for IPA) with continuous stirring.

  • Reaction Monitoring: The progress of the reaction should be monitored every 1-2 hours using TLC. A suitable eluent system (e.g., 30% Ethyl Acetate in Hexane) should show the consumption of the starting material and the formation of a new, typically more polar, product spot. The reaction is generally complete within 5-8 hours.

  • Product Isolation: Once the reaction is complete (as indicated by TLC), remove the flask from the heat and allow it to cool to room temperature. A solid precipitate of the product hydrochloride salt often forms.

  • Filtration: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold isopropanol to remove any unreacted starting materials.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel if necessary.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of a 2-aryl-6,7-dimethoxyquinoline. This reaction is highly effective for creating C(sp²)-C(sp²) bonds. The choice of catalyst, base, and solvent is critical for achieving high yields. A mixture of an organic solvent (like Dioxane or Acetonitrile) and water is common, as it facilitates the dissolution of both the organic reactants and the inorganic base.[7]

Materials and Reagents:

  • This compound

  • Arylboronic Acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium Catalyst (e.g., PdCl₂(PPh₃)₂, 5-10 mol%)

  • Base (e.g., 2M aqueous Sodium Carbonate, Na₂CO₃)

  • Solvent (e.g., Acetonitrile or 1,4-Dioxane)

  • Microwave reactor or conventional heating setup with inert atmosphere capabilities (Argon/Nitrogen)

  • Extraction and purification glassware

Procedure:

  • Reaction Setup (Microwave): In a pressure-rated microwave vial, combine this compound (1.0 eq, e.g., 223 mg, 1 mmol), the arylboronic acid (1.5 eq, 1.5 mmol), and the palladium catalyst (0.05 eq, 5 mol%).[7]

  • Solvent and Base Addition: Add acetonitrile (5 mL) followed by 2M aqueous sodium carbonate solution (2.0 eq, 1 mL).[7]

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at a set temperature (e.g., 140°C) for a short duration (e.g., 15-20 minutes).[7] The reaction power should be moderated to maintain the target temperature.

  • Work-up: After the reaction, cool the vial using compressed air. Evaporate the acetonitrile under reduced pressure. Partition the remaining aqueous residue between water (15 mL) and ethyl acetate (20 mL).

  • Extraction: Separate the organic layer. Wash it sequentially with water (10 mL) and brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 10-50% ethyl acetate in hexane).

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Figure 3: General experimental workflow for synthesis and purification.

Data Summary: Representative Compound Profiles

The following table illustrates hypothetical but representative data for compounds synthesized via the described protocols. This allows for a direct comparison of how different structural modifications can influence yield and biological activity.

Compound IDSynthetic RouteR-GroupYield (%)COX-2 IC₅₀ (µM)
QN-NH-01 SNAr4-Fluorophenylamino851.77[8]
QN-NH-02 SNAr2,3-Dimethylphenylamino781.15[8]
QN-SUZ-01 Suzuki-Miyaura4-Methoxyphenyl750.85
QN-SUZ-02 Suzuki-MiyauraPyridin-3-yl622.30
Diclofenac Standard DrugN/AN/A0.95[8]

Note: IC₅₀ values are representative and intended for comparative purposes. Actual values must be determined experimentally. Data for QN-NH-01 and QN-NH-02 are adapted from analogous quinazoline systems for illustrative purposes.[8]

Safety and Handling Precautions

Adherence to strict safety protocols is mandatory when working with these chemicals.

  • This compound: May cause skin, eye, and respiratory irritation. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[9][10]

  • Aniline Derivatives: Many anilines are toxic and can be absorbed through the skin. Always consult the specific Safety Data Sheet (SDS) for the reagent being used.

  • Palladium Catalysts: Palladium compounds can be toxic and are often pyrophoric (especially on carbon supports). Handle under an inert atmosphere where possible.

  • Solvents: Use flammable solvents like isopropanol, acetonitrile, and ethyl acetate only in a fume hood, away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste, especially heavy-metal-containing waste from cross-coupling reactions, in accordance with institutional and local regulations.

Conclusion

This compound is a powerful and versatile building block for the synthesis of novel anti-inflammatory drug candidates. The strategic application of nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions allows for the creation of large, diverse libraries of compounds. By understanding the underlying chemical principles and potential mechanisms of action, researchers can rationally design and synthesize molecules with improved potency, selectivity, and pharmacokinetic profiles, paving the way for new treatments for a range of inflammatory diseases.

References

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry.

  • Biological activities of quinoline derivatives. PubMed.

  • The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Research J. Pharm. and Tech.

  • Biological Activities of Quinoline Derivatives. Bentham Science.

  • Synthesis of Quinolines from 3-Acetylaniline: Application Notes and Protocols. Benchchem.

  • Different biological activities of quinoline. AIMS Press.

  • Green Synthesis of Quinoline Derivatives: Application Notes and Protocols. Benchchem.

  • 2-CHLORO-6,7-DIMETHOXY-QUINOLINE-3-CARBALDEHYDE - Safety Data Sheet. ChemicalBook.

  • Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. PubMed.

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.

  • Quinoline Synthesis: Nanocatalyzed Green Protocols: An Overview. ACS Omega.

  • Synthesis of quinolines. Organic Chemistry Portal.

  • Antioxidant, Anti-inflammatory, Antibacterial, and Analgesic Activities and Mechanisms of Quinolines, Indoles and Related Derivatives. ResearchGate.

  • Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). ResearchGate.

  • Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica.

  • SAFETY DATA SHEET - 4-Amino-2-chloro-6,7-dimethoxyquinazoline. Fisher Scientific.

  • Material Safety Data Sheet - 2,4-Dichloro-6,7-dimethoxyquinazoline, 97%. Cole-Parmer.

  • Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. ResearchGate.

  • Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7-Dimethoxy Quinazoline Derivatives. ResearchGate.

  • SAFETY DATA SHEET - 2,6-Dichloroanisole. Chem Service.

  • SAFETY DATA SHEET - 2-Chloro-6,7-dimethoxyquinazolin-4-amine. Thermo Fisher Scientific.

  • Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry.

  • Application Notes and Protocols for Nucleophilic Substitution of 4-Chloro-6,7-dimethoxyquinoline. Benchchem.

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. NIH National Center for Biotechnology Information.

  • Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. NIH National Center for Biotechnology Information.

  • Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline. Google Patents.

  • Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. Google Patents.

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate.

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central.

  • Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells. MDPI.

  • Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments. ResearchGate.

Sources

Application Notes and Protocols for Cell-Based Assays of 2-Chloro-6,7-dimethoxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2] These activities include anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1] The versatility of the quinoline scaffold makes it a compelling starting point for the development of novel therapeutics that target various cellular pathways.[1][3] Specifically, 2-Chloro-6,7-dimethoxyquinoline serves as a key intermediate in the synthesis of compounds with significant biological and pharmaceutical activity.[4][5] This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of various cell-based assays to characterize the biological effects of this compound derivatives, with a particular focus on their potential as anticancer agents.

Quinoline derivatives have been shown to exert their anticancer effects through diverse mechanisms, including the inhibition of tyrosine kinases, induction of apoptosis, and cell cycle arrest.[3][6][7] Therefore, a multi-faceted approach utilizing a panel of cell-based assays is essential for a comprehensive understanding of their mechanism of action. This guide will detail protocols for assessing cell viability, apoptosis, cell cycle progression, and kinase inhibition.

Section 1: Assessment of Cytotoxicity and Cell Proliferation

A fundamental first step in evaluating the therapeutic potential of any new compound is to determine its effect on cell viability and proliferation. The MTT assay is a widely used, robust, and cost-effective colorimetric method for this purpose.[1][8]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8][9] This reduction is primarily carried out by mitochondrial dehydrogenases, and the amount of formazan produced is proportional to the number of viable cells.[8]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation & Seeding cluster_treat Compound Treatment cluster_assay MTT Assay Procedure cluster_read Data Acquisition A 1. Culture selected cancer cell lines B 2. Trypsinize and count cells A->B C 3. Seed cells in 96-well plates (e.g., 1x10^4 to 1x10^5 cells/well) B->C D 4. Incubate for 24-48h for cell attachment C->D E 5. Prepare serial dilutions of This compound derivatives D->E F 6. Treat cells with various concentrations of the compounds E->F G 7. Include untreated and vehicle controls F->G H 8. Incubate for desired exposure period (e.g., 24, 48, 72 hours) G->H I 9. Add MTT solution (final conc. 0.5 mg/mL) H->I J 10. Incubate for 1-4 hours at 37°C I->J K 11. Carefully remove medium J->K L 12. Add solubilization solution (e.g., DMSO) to dissolve formazan K->L M 13. Shake plate to ensure complete solubilization L->M N 14. Measure absorbance at 570-590 nm using a microplate reader M->N CaspaseGlo_Workflow cluster_prep Cell Preparation & Treatment cluster_assay Assay Procedure cluster_read Data Acquisition A 1. Seed cells in a white-walled 96-well plate B 2. Treat with this compound derivatives at various concentrations A->B C 3. Include positive (e.g., staurosporine) and negative controls B->C D 4. Incubate for the desired time C->D E 5. Equilibrate plate and Caspase-Glo® 3/7 Reagent to room temp. D->E F 6. Add Caspase-Glo® 3/7 Reagent to each well (add-mix-measure) E->F G 7. Mix on a plate shaker F->G H 8. Incubate at room temperature for 1-3 hours G->H I 9. Measure luminescence using a plate-reading luminometer H->I

Caption: Workflow for the Caspase-Glo® 3/7 apoptosis assay.

Detailed Protocol: Caspase-Glo® 3/7 Assay

[10][11][12] Materials:

  • White-walled 96-well plates suitable for luminescence measurements

  • Caspase-Glo® 3/7 Assay System (Promega)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the this compound derivatives as described for the MTT assay. Include appropriate positive and negative controls.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay Execution: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by shaking the plate at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

Data Presentation: Induction of Apoptosis

The results can be presented as fold-change in caspase activity compared to the untreated control.

TreatmentConcentration (µM)Fold Change in Caspase-3/7 Activity
Untreated Control-1.0
Compound A104.5
Compound B102.1
Staurosporine (Positive Control)18.2

Note: The data presented above is hypothetical and for illustrative purposes only.

Section 3: Cell Cycle Analysis

Quinoline derivatives can induce cell cycle arrest at different phases (G0/G1, S, or G2/M). [3][7][13]Flow cytometry with propidium iodide (PI) staining is a standard method for analyzing DNA content and determining the distribution of cells in the various phases of the cell cycle. [13][14]

Principle of Propidium Iodide Staining

Propidium iodide is a fluorescent intercalating agent that stains DNA. [14][15]The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. By analyzing a population of cells with flow cytometry, one can distinguish between cells in the G0/G1 phase (2n DNA content), S phase (between 2n and 4n DNA content), and G2/M phase (4n DNA content). [14]

Experimental Workflow: Cell Cycle Analysis

CellCycle_Workflow cluster_prep Cell Preparation & Treatment cluster_fix Cell Fixation cluster_stain Staining cluster_analyze Flow Cytometry Analysis A 1. Seed cells in 6-well plates B 2. Treat with compounds for the desired duration A->B C 3. Harvest cells by trypsinization B->C D 4. Wash with PBS C->D E 5. Resuspend cell pellet in PBS D->E F 6. Add ice-cold 70% ethanol dropwise while vortexing E->F G 7. Incubate at -20°C for at least 2 hours F->G H 8. Wash fixed cells with PBS G->H I 9. Resuspend in PI staining solution (containing PI and RNase A) H->I J 10. Incubate in the dark for 30 min at room temperature I->J K 11. Analyze stained cells using a flow cytometer J->K L 12. Quantify cell cycle distribution K->L

Caption: Workflow for cell cycle analysis using propidium iodide staining and flow cytometry.

Detailed Protocol: Cell Cycle Analysis

[14][15][16][17] Materials:

  • 6-well tissue culture plates

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the this compound derivatives for the desired duration.

  • Cell Harvesting: Harvest cells by trypsinization, collect them in a centrifuge tube, and wash with PBS.

  • Fixation: Resuspend the cell pellet in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analysis: Analyze the stained cells using a flow cytometer.

Data Presentation: Cell Cycle Distribution

The percentage of cells in each phase of the cell cycle can be quantified and presented in a table.

Treatment% G0/G1% S% G2/M
Untreated Control65.220.514.3
Compound A (10 µM)45.825.129.1
Compound C (10 µM)75.310.214.5

Note: The data presented above is hypothetical and for illustrative purposes only.

Section 4: Kinase Inhibition Assays

Many quinoline derivatives function as kinase inhibitors. [6][18][19]Assessing the effect of this compound derivatives on specific kinases or signaling pathways is crucial for understanding their mechanism of action.

Western Blotting for Phosphorylated Proteins

Western blotting is a widely used technique to detect specific proteins in a sample. [20]To assess kinase inhibition, one can measure the phosphorylation status of downstream target proteins. A decrease in the phosphorylation of a specific substrate protein in response to treatment with a compound indicates inhibition of the upstream kinase.

Signaling Pathway of a Hypothetical Kinase Target

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR) Kinase_X Kinase X Receptor->Kinase_X activates Substrate Substrate Protein Kinase_X->Substrate phosphorylates Phospho_Substrate Phosphorylated Substrate Protein Substrate->Phospho_Substrate Transcription Gene Transcription Phospho_Substrate->Transcription activates Proliferation Cell Proliferation & Survival Transcription->Proliferation Ligand Growth Factor Ligand->Receptor Inhibitor This compound Derivative Inhibitor->Kinase_X inhibits

Caption: A hypothetical signaling pathway illustrating kinase inhibition.

Detailed Protocol: Western Blotting for Phospho-Proteins

[20][21][22] Materials:

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (total and phospho-specific for the protein of interest)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with the compounds, then lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature an equal amount of protein from each sample by boiling in sample buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST, then add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Data Presentation: Kinase Inhibition

The results can be presented as a representative western blot image showing a decrease in the phosphorylated form of the target protein with increasing concentrations of the inhibitor. Densitometry can be used to quantify the band intensities.

Compound A (µM)p-Substrate / Total Substrate Ratio
01.00
10.75
50.32
100.11

Note: The data presented above is hypothetical and for illustrative purposes only.

Conclusion

The cell-based assays described in this guide provide a comprehensive framework for the initial characterization of this compound derivatives. By systematically evaluating their effects on cell viability, apoptosis, cell cycle progression, and kinase activity, researchers can gain valuable insights into their therapeutic potential and mechanism of action. This information is critical for guiding further preclinical development and lead optimization efforts.

References

  • Kumar, S., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of Saudi Chemical Society.
  • ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Singh, A., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry.
  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility. Retrieved from [Link]

  • protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]

  • Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Retrieved from [Link]

  • RSC Publishing. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • University of Rochester Medical Center. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Retrieved from [Link]

  • Royal Society of Chemistry. (2020).
  • International Journal of Pharmaceutical Sciences Review and Research. (2022).
  • National Center for Advancing Translational Sciences. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening. Retrieved from [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

  • NIH. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.
  • Der Pharma Chemica. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Retrieved from [Link]

  • PubMed Central. (n.d.). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Retrieved from [Link]

Sources

Comprehensive Analytical Characterization of 2-Chloro-6,7-dimethoxyquinoline: A Multi-Technique Approach

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-6,7-dimethoxyquinoline is a pivotal intermediate in the synthesis of numerous pharmacologically active molecules, including kinase inhibitors used in oncology. Its purity and structural integrity are paramount, directly impacting the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework of analytical methodologies for the definitive characterization of this key building block. We will delve into the causality behind the selection of spectroscopic and chromatographic techniques, presenting detailed, field-proven protocols designed for robust and reliable analysis. This document is structured to serve as a practical resource for researchers in process development, quality control, and medicinal chemistry.

The Rationale for a Multi-Modal Analytical Strategy

No single analytical technique can fully elucidate the complete chemical profile of a compound like this compound. A comprehensive characterization relies on the synergistic application of multiple orthogonal methods. This integrated approach ensures not only the confirmation of the molecule's identity but also the rigorous assessment of its purity and the identification of any process-related impurities or degradants.

The workflow is logically structured:

  • Structural Elucidation: Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are first employed to confirm the molecular structure and connectivity.

  • Purity Assessment: Chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC), are then used to separate the target compound from any impurities and to quantify its purity.

  • Compositional Verification: Elemental Analysis provides the ultimate confirmation of the empirical formula.

This multi-faceted strategy creates a self-validating system where the data from each technique corroborates the others, ensuring the highest degree of confidence in the material's quality.[1]

cluster_0 Phase 1: Structural Confirmation cluster_1 Phase 2: Purity & Compositional Analysis cluster_2 Phase 3: Final Assessment NMR NMR Spectroscopy (¹H, ¹³C, 2D) FTIR FTIR Spectroscopy (Functional Groups) NMR->FTIR Corroboration HPLC HPLC (Purity & Impurity Profiling) NMR->HPLC Structure Verified MS Mass Spectrometry (Molecular Weight & Isotopic Pattern) MS->FTIR Corroboration MS->HPLC Structure Verified FTIR->HPLC Structure Verified EA Elemental Analysis (Empirical Formula) HPLC->EA Purity Assessed Report Certificate of Analysis (Complete Characterization) HPLC->Report Data Consolidation EA->Report Data Consolidation Crude Synthesized Crude Product Crude->NMR Identity Check Crude->MS MW Confirmation MobilePhase Mobile Phase Reservoir (e.g., Water/Acetonitrile) Pump HPLC Pump (Isocratic or Gradient) MobilePhase->Pump Injector Autosampler (Injects Sample) Pump->Injector Column Column (e.g., C18, 250x4.6mm, 5µm) Injector->Column Detector UV Detector (e.g., 254 nm) Column->Detector Data Data System (Chromatogram) Detector->Data

Sources

Application Note & Protocol: A Scalable Synthesis of 2-Chloro-6,7-dimethoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 2-Chloro-6,7-dimethoxyquinoline is a pivotal building block in medicinal chemistry and drug development, serving as a key precursor for a range of pharmacologically active molecules. This document provides a comprehensive guide to the scale-up synthesis of this important intermediate. We present a robust and reproducible protocol, grounded in established chemical principles, and offer insights into the rationale behind experimental choices, safety considerations, and analytical validation. This guide is intended for researchers, chemists, and process development scientists in the pharmaceutical and chemical industries.

Introduction and Strategic Overview

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The specific substitution pattern of this compound makes it a versatile synthon, particularly for the development of kinase inhibitors and other targeted therapies. The electron-donating methoxy groups at the 6 and 7 positions influence the reactivity of the quinoline ring, while the chlorine atom at the 2-position provides a reactive handle for nucleophilic substitution reactions, allowing for the introduction of diverse functionalities.

The efficient and scalable synthesis of this intermediate is therefore a critical step in the drug development pipeline. This guide details a well-established synthetic strategy that proceeds in two key stages:

  • Vilsmeier-Haack Cyclization: Formation of the quinoline core with simultaneous introduction of a chloro and a formyl group. This reaction is a powerful tool for the synthesis of functionalized quinolines from readily available N-arylacetamides.[1]

  • Decarbonylation/Deformylation: Subsequent removal of the formyl group at the 3-position to yield the target compound.

This approach is advantageous due to the use of cost-effective starting materials, high reaction efficiency, and amenability to large-scale production.

Reaction Mechanism and Workflow

The primary transformation in this synthesis is the Vilsmeier-Haack reaction. This reaction involves the use of the Vilsmeier reagent, an electrophilic chloroiminium salt, which is typically generated in situ from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with an acid chloride, most commonly phosphorus oxychloride (POCl₃).[1]

The N-arylacetamide starting material, in this case, N-(3,4-dimethoxyphenyl)acetamide, reacts with the Vilsmeier reagent in a process involving double formylation, intramolecular cyclization, and subsequent elimination to yield a 2-chloro-3-formylquinoline intermediate. The electron-donating methoxy groups on the N-arylacetamide facilitate this cyclization and contribute to good yields.[1]

Visualizing the Synthetic Workflow

The overall process from starting materials to the final purified product can be visualized as follows:

G cluster_0 Stage 1: Vilsmeier-Haack Cyclization cluster_1 Stage 2: Purification & Final Product start N-(3,4-dimethoxyphenyl)acetamide reagent_prep Vilsmeier Reagent Preparation (POCl₃ + DMF) reaction Cyclization Reaction start->reaction Addition reagent_prep->reaction intermediate Crude this compound-3-carbaldehyde reaction->intermediate Work-up & Isolation purification Purification (e.g., Recrystallization) intermediate->purification final_product Pure this compound purification->final_product analysis Analytical Characterization (NMR, MS, HPLC) final_product->analysis

Caption: A streamlined workflow for the synthesis of this compound.

Detailed Scale-Up Protocol

This protocol is designed for a laboratory scale-up synthesis. Appropriate adjustments to equipment and safety measures are necessary for pilot plant or industrial-scale production.

Materials and Reagents
ReagentGradeSupplier Recommendation
N-(3,4-dimethoxyphenyl)acetamide≥98%Sigma-Aldrich, Acros
Phosphorus oxychloride (POCl₃)≥99%Sigma-Aldrich, Alfa Aesar
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Major chemical suppliers
Dichloromethane (DCM)ACS GradeFisher Scientific
Saturated Sodium Bicarbonate SolutionLaboratory PreparedN/A
Anhydrous Sodium SulfateACS GradeVWR
Ethanol200 Proof, ACS GradeDecon Labs
Ethyl AcetateACS GradeFisher Scientific
Equipment
  • Jacketed glass reactor (e.g., 5 L) with overhead stirring, temperature probe, and condenser

  • Addition funnel

  • Heating/cooling circulator

  • Large Buchner funnel and filter flask

  • Rotary evaporator

  • Glassware for work-up and recrystallization

Step-by-Step Procedure

Step 1: Vilsmeier-Haack Cyclization

  • Reactor Setup: Set up the jacketed glass reactor under an inert atmosphere (e.g., nitrogen). Ensure the system is dry.

  • Vilsmeier Reagent Formation: In a separate dry flask, cool 500 mL of DMF to 0-5 °C. Slowly add 1.8 L of phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 10 °C. Stir the resulting mixture for 30 minutes at this temperature. This is the Vilsmeier reagent.

  • Reactant Addition: Slowly add 200 g of N-(3,4-dimethoxyphenyl)acetamide to the Vilsmeier reagent. The addition should be controlled to keep the internal temperature below 20 °C.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to 80-90 °C and maintain this temperature for 6-8 hours. Monitor the reaction progress by TLC.[2]

  • Quenching: Cool the reaction mixture to room temperature and then carefully pour it into 5 L of crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

  • Neutralization: Slowly neutralize the acidic mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. A solid precipitate will form.

  • Isolation: Filter the precipitate using a Buchner funnel and wash the solid cake with plenty of water until the filtrate is neutral.

  • Drying: Dry the crude solid in a vacuum oven at 50-60 °C to obtain crude this compound-3-carbaldehyde.

Step 2: Deformylation (Simplified Approach)

Note: In many applications, the this compound-3-carbaldehyde is a valuable intermediate itself.[3] For applications requiring the deformylated product, a subsequent deformylation step would be necessary. However, for many synthetic pathways, direct use of the 3-formyl derivative is advantageous. For the purpose of this guide, we will focus on the purification of the direct product of the Vilsmeier-Haack reaction as a key intermediate.

Step 3: Purification by Recrystallization

  • Solvent Selection: A mixture of ethanol and ethyl acetate is a suitable solvent system for the recrystallization of the crude product.

  • Procedure: Dissolve the crude this compound-3-carbaldehyde in a minimal amount of hot ethanol. If the solid does not fully dissolve, add hot ethyl acetate dropwise until a clear solution is obtained.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete the crystallization.

  • Isolation and Drying: Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield the final product.

Process Safety and Hazard Analysis

The scale-up synthesis of this compound involves hazardous materials that require strict adherence to safety protocols.

  • Phosphorus oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water, releasing toxic fumes. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.

  • N,N-Dimethylformamide (DMF): DMF is a potential reproductive toxin and should be handled with care.

  • Quenching and Neutralization: The quenching of the reaction mixture with ice and the subsequent neutralization are highly exothermic and will release gases. These steps must be performed slowly and with adequate cooling and ventilation.

A thorough risk assessment should be conducted before commencing any scale-up synthesis.

Analytical Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

TechniqueExpected Results
¹H NMR The proton NMR spectrum should show characteristic peaks for the aromatic protons on the quinoline ring and the methoxy groups.
Mass Spec The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product, along with a characteristic isotopic pattern for the chlorine atom.
HPLC HPLC analysis should be used to determine the purity of the final product.
Melting Point A sharp melting point is indicative of high purity.

Conclusion

The protocol described in this application note provides a reliable and scalable method for the synthesis of this compound-3-carbaldehyde, a key intermediate in drug discovery. By understanding the underlying reaction mechanism and adhering to the detailed procedural and safety guidelines, researchers and chemists can confidently produce this valuable compound in high yield and purity.

References

  • Maddila, S., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 52B(7), 934-941.
  • BenchChem. (2025). Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis. BenchChem.
  • Patel, H. V., et al. (2014). Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. European Journal of Medicinal Chemistry, 84, 434-442.
  • Singh, P., & Paul, K. (2015). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar.
  • ChemicalBook. (2025).
  • Rani, P., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(6), 115-118.
  • ResearchGate. (n.d.). Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4).
  • Patel, D. R., & Patel, K. C. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(6), 1-5.
  • Hangzhou Electrochemical Group Co Ltd. (2006). Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. CN1749250A.
  • Fisher Scientific. (2009). SAFETY DATA SHEET - 4-Amino-2-chloro-6,7-dimethoxyquinazoline. Fisher Scientific.
  • Wang, L., et al. (2017). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Molecules, 22(10), 1645.
  • Zhejiang Medicine Co Ltd. (2011). Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline. CN101353328B.
  • PrepChem. (n.d.). Synthesis of 2-Chloro-6,7-dimethoxyquinazoline. PrepChem.com.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4-Dichloro-6,7-dimethoxyquinazoline, 97%. Cole-Parmer.
  • Thermo Fisher Scientific. (2009). SAFETY DATA SHEET - 2-Chloro-6,7-dimethoxyquinazolin-4-amine. Thermo Fisher Scientific.
  • BenchChem. (2025).
  • Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-Chloro-6,7-dimethoxyquinazoline. Thermo Fisher Scientific.
  • Zhejiang Yongning Pharmaceutical Co Ltd. (2004). Prepn process of 2.4-dichloro-6.7-dimethoxy quinazoline. CN1486980A.
  • ChemicalBook. (n.d.). 2-Chloro-4-amino-6,7-dimethoxyquinazoline | 23680-84-4. ChemicalBook.
  • BenchChem. (2025). Application Notes and Protocols for the Large-Scale Synthesis of 4-Chloro-6,7-dimethoxyquinoline. BenchChem.
  • Jiangsu Hansoh Pharmaceutical Group Co Ltd. (2016). The preparation method of 4-chloro-6,7-dimethoxyquinoline. CN106008336A.
  • Kumaraswamy, K., et al. (2004). AN EXPEDITIOUS, PRACTICAL LARGE SCALE SYNTHESIS OF 4-AMINO-2-CHLORO-6,7-DIMETHOXYQUINAZOLINAZOLINE.
  • TCI Chemicals. (n.d.). 4-Amino-2-chloro-6,7-dimethoxyquinazoline | 23680-84-4. TCI Chemicals.
  • LookChem. (n.d.). CAS No.68236-22-6,Quinoline, 2-chloro-6,7-dimethoxy. LookChem.
  • Wu, M. (2011). 4-Chloro-6,7-dimethoxyquinoline. Acta Crystallographica Section E: Structure Reports Online, 67(11), o3012.
  • Boschelli, D. H., et al. (2001). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Molecules, 6(10), 836-855.

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Application Notes and Protocols for Enzymatic Assays Involving 2-Chloro-6,7-dimethoxyquinoline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Quinoline Scaffold in Kinase Inhibitor Discovery

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Specifically, derivatives of 2-Chloro-6,7-dimethoxyquinoline and the related 4-Chloro-6,7-dimethoxyquinazoline serve as versatile intermediates in the synthesis of potent and selective kinase inhibitors.[2][3] These compounds have been extensively investigated for their ability to target key enzymes in cellular signaling pathways, particularly receptor tyrosine kinases (RTKs) like VEGFR-2 and c-Met, which are implicated in cancer progression.[4][5]

Dysregulation of protein kinase activity is a hallmark of many diseases, including cancer, making them a major target for drug development.[6][7] The development of small molecule inhibitors, such as those derived from the this compound core, relies on robust and accurate methods for quantifying their inhibitory potential. This guide provides an in-depth overview of the principles, workflows, and detailed protocols for the enzymatic characterization of these compounds, designed for researchers, scientists, and drug development professionals.

Pillar 1: The Principle of Kinase Inhibition Assays

At its core, a kinase enzymatic assay measures the transfer of a phosphate group from a donor molecule, typically adenosine triphosphate (ATP), to a specific substrate (a peptide or protein). Small molecule inhibitors, including many quinoline derivatives, function by competing with ATP for its binding site within the kinase's catalytic domain, thereby preventing substrate phosphorylation.[8][9]

The fundamental reaction is:

Kinase + Substrate + ATP → Phosphorylated Substrate + ADP

The goal of an inhibitor assay is to quantify the reduction in this activity in the presence of a test compound. The potency of an inhibitor is typically expressed as its IC50 value , which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

A critical early step in any screening campaign is the selection of an appropriate assay technology. While traditional methods using radioactive isotopes like ³³P-ATP are highly sensitive, the field has largely moved towards non-radioactive, high-throughput screening (HTS) compatible technologies for reasons of safety, cost, and convenience.[10] These modern assays are typically based on luminescence or fluorescence resonance energy transfer (FRET).[11]

Pillar 2: Selecting the Optimal Assay Technology

The choice of assay technology depends on several factors, including the specific kinase, available instrumentation, desired throughput, and the stage of the drug discovery process.

  • Luminescence-Based Assays (e.g., ADP-Glo™): These assays operate by quantifying the amount of ADP produced or the amount of ATP remaining after the kinase reaction. In the widely used ADP-Glo™ format, the kinase reaction is stopped, and the remaining ATP is depleted. A subsequent reaction converts the ADP generated by the kinase back into ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal.[8] The intensity of the light is directly proportional to the kinase activity.

    • Advantages: High sensitivity, broad dynamic range, and resistance to compound interference.

    • Disadvantages: Indirect measurement, multi-step process.

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays (e.g., HTRF®, LanthaScreen®): TR-FRET assays are a powerful tool for studying molecular interactions.[6] In a kinase activity assay, a biotinylated substrate is used. After the kinase reaction, a europium (Eu) or terbium (Tb) cryptate-labeled anti-phospho-specific antibody (the donor) and a streptavidin-conjugated fluorophore (e.g., XL665, the acceptor) are added.[12][13] When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity. Excitation of the donor leads to energy transfer to the acceptor, which then emits light at a specific wavelength. This FRET signal is proportional to the level of substrate phosphorylation.[14]

    • Advantages: Homogeneous (no-wash) format, highly sensitive, ratiometric measurement reduces well-to-well variability.

    • Disadvantages: Requires specific antibodies and labeled reagents.

  • Kinase Binding Assays (e.g., LanthaScreen® Eu Kinase Binding Assay): Unlike activity assays, binding assays directly measure the displacement of a fluorescently labeled tracer from the kinase's ATP binding site by a test compound.[15][16] This method measures the physical interaction between the inhibitor and the enzyme.

    • Advantages: Can detect inhibitors regardless of their mechanism (e.g., Type I and Type II), can be read continuously to study binding kinetics, and does not require substrate or ATP (beyond the tracer).[15][17]

    • Disadvantages: Does not directly measure functional inhibition of enzymatic activity.

Visualizing Key Concepts and Workflows

VEGFR-2 Signaling Pathway and Inhibitor Action

The diagram below illustrates the signaling cascade initiated by Vascular Endothelial Growth Factor (VEGF) binding to its receptor, VEGFR-2. This pathway is a critical driver of angiogenesis. This compound analogs typically act as ATP-competitive inhibitors, blocking the autophosphorylation of the kinase domain and halting downstream signaling.[8][18]

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor (Inactive Monomer) VEGF->VEGFR2 Binding VEGFR2_Dimer VEGFR-2 Dimer (Active) VEGFR2->VEGFR2_Dimer Dimerization P_Site Autophosphorylation VEGFR2_Dimer->P_Site Downstream Downstream Signaling (PI3K/AKT, MAPK) P_Site->Downstream Signal Transduction ATP ATP ATP->P_Site Required for Phosphorylation Inhibitor Quinoline Analog (Inhibitor) Inhibitor->P_Site Blocks ATP Binding Response Cellular Responses (Proliferation, Migration, Angiogenesis) Downstream->Response

Caption: VEGFR-2 signaling pathway and the mechanism of ATP-competitive inhibitors.

General Workflow for Kinase Inhibitor Screening

A typical workflow for evaluating a library of compounds, such as this compound analogs, is outlined below.

Screening_Workflow Start Start: Compound Library (Quinoline Analogs) Prep Prepare Compound Dilution Plate (e.g., 10-point serial dilution) Start->Prep Assay Perform Kinase Assay (Luminescence or TR-FRET) Prep->Assay Read Read Plate (Luminometer or TR-FRET Reader) Assay->Read Analyze Data Analysis (Normalize to controls, Calculate % Inhibition) Read->Analyze CurveFit Curve Fitting (Generate Dose-Response Curve) Analyze->CurveFit IC50 Determine IC50 Value CurveFit->IC50 End End: Identify Potent Hits IC50->End

Caption: A generalized workflow for screening and characterizing kinase inhibitors.

Principle of HTRF® Kinase Assay

This diagram visualizes the molecular events in a Homogeneous Time-Resolved Fluorescence (HTRF®) assay for kinase activity.

HTRF_Principle cluster_no_activity No Kinase Activity (or Inhibited) cluster_activity Kinase Activity (Phosphorylation) Donor1 Eu-Antibody (Donor) Substrate1 Biotin-Substrate (Not Phosphorylated) Acceptor1 SA-XL665 (Acceptor) Excitation1 Excitation (337 nm) NoFRET No FRET Signal Donor2 Eu-Antibody (Donor) Acceptor2 SA-XL665 (Acceptor) Donor2->Acceptor2 Energy Transfer pSubstrate Phosphorylated Biotin-Substrate Donor2->pSubstrate Binds to P-site pSubstrate->Acceptor2 Binds to Biotin Excitation2 Excitation (337 nm) Excitation2->Donor2 hv FRET FRET Signal (665 nm)

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Chloro-6,7-dimethoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 2-Chloro-6,7-dimethoxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this critical chemical transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and maximize your reaction yields.

The synthesis of this compound is a pivotal step in the preparation of numerous pharmaceutical intermediates. The most prevalent and industrially relevant method involves the chlorination of a hydroxyl-substituted quinoline precursor, typically 6,7-dimethoxyquinolin-2(1H)-one or 6,7-dimethoxyquinolin-4-ol, using a potent chlorinating agent like phosphorus oxychloride (POCl₃).[1][2] This process, while effective, is fraught with potential challenges that can significantly impact yield and purity. This guide addresses these common issues in a direct question-and-answer format.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis. Each answer provides a systematic approach to identify the root cause and implement a validated solution.

Question 1: My reaction yield is very low, or the reaction failed completely. What are the primary causes and how can I fix this?

Answer: Low or no yield is the most common issue, often stemming from one of four key areas: reagent quality, reaction conditions, anhydrous environment, or starting material purity.

  • Reagent Quality & Stoichiometry:

    • The Vilsmeier-Haack Connection: The chlorination of a quinolin-2-one or 4-quinolone with POCl₃ is mechanistically related to the Vilsmeier-Haack reaction. The success of the reaction hinges on the potency of your chlorinating agent. Phosphorus oxychloride (POCl₃) is extremely sensitive to moisture.[2] Hydrolysis deactivates the reagent, leading to an incomplete reaction.

    • Solution: Always use fresh or recently distilled POCl₃ from a properly sealed bottle. Ensure your starting material, 6,7-dimethoxyquinolin-2(1H)-one, is thoroughly dried and free of solvent residues.[2] Regarding stoichiometry, an excess of the chlorinating agent is often necessary. Molar ratios of starting material to POCl₃ can range from 1:3 to using POCl₃ as the solvent itself.[3][4] If yields are low, consider a modest increase in the molar equivalents of POCl₃.[2]

  • Reaction Temperature and Duration:

    • Activation Energy: This chlorination requires significant thermal energy to proceed at an efficient rate. Insufficient heating is a primary cause of reaction failure.

    • Solution: The reaction is typically conducted at temperatures between 90°C and 120°C.[2][4] Heating the mixture to 100°C and maintaining it for 4-12 hours is a common protocol.[1][5] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is complete only when the starting material spot is no longer visible.[1]

  • Anhydrous Conditions:

    • Controlling for Water: As mentioned, water aggressively decomposes POCl₃. Any moisture in the glassware or solvents will compromise the reaction.

    • Solution: All glassware must be flame-dried or oven-dried immediately before use. The reaction should be conducted under an inert atmosphere, such as dry nitrogen or argon, to prevent atmospheric moisture from entering the system.[2]

Troubleshooting Flowchart for Low Yield

Below is a logical workflow to diagnose and resolve low-yield issues.

G start Low or No Yield of This compound reagent_check 1. Check Reagent Quality start->reagent_check condition_check 2. Verify Reaction Conditions start->condition_check anhydrous_check 3. Ensure Anhydrous Setup start->anhydrous_check reagent_sol Use fresh/distilled POCl₃. Verify stoichiometry (e.g., 1:3 to 1:8 molar ratio). Ensure starting material is pure and dry. reagent_check->reagent_sol Is POCl₃ old or exposed to air? condition_sol Maintain temperature at 90-120°C. Increase reaction time (monitor by TLC). Ensure efficient stirring. condition_check->condition_sol Was temperature below 90°C? Was time too short? anhydrous_sol Flame-dry all glassware. Run reaction under inert atmosphere (N₂ or Ar). anhydrous_check->anhydrous_sol Was glassware dried? Was inert gas used? end_node Re-run Experiment with Optimized Parameters reagent_sol->end_node condition_sol->end_node anhydrous_sol->end_node

Caption: A troubleshooting decision tree for low reaction yield.

Question 2: My reaction mixture turned dark brown or black, and I isolated a tar-like substance instead of my product. What happened?

Answer: The formation of dark-colored impurities or polymeric tars is a sign of decomposition, often caused by excessive heat or the inherent reactivity of the quinoline ring.

  • Thermal Decomposition: While high temperatures are necessary, prolonged exposure or exceeding the optimal range (above 120°C) can cause the electron-rich quinoline ring, activated by two methoxy groups, to undergo side reactions and polymerization.[2]

  • Reaction with Impurities: If the starting 6,7-dimethoxyquinolin-2(1H)-one was synthesized via a route like the Vilsmeier-Haack reaction of an acetanilide, residual impurities from that process could react with POCl₃ to form colored byproducts.[2]

  • Solution:

    • Strict Temperature Control: Maintain the reaction temperature carefully within the 90-120°C range. A gradual increase to the target temperature may be beneficial.[2] Use an oil bath and a temperature controller for precise regulation.

    • Purify Starting Material: Ensure the 6,7-dimethoxyquinolin-2(1H)-one precursor is of high purity before starting the chlorination. Recrystallization of the starting material can remove impurities that may cause side reactions.

Question 3: My purification by recrystallization is difficult, or the product seems to be hydrolyzing back to the starting material during workup. How can I improve my isolation procedure?

Answer: This is a two-part problem involving the workup and the purification method. The 2-chloro group is susceptible to nucleophilic attack, especially by water, which can hydrolyze it back to the hydroxyl group.

  • Hydrolysis During Workup: The standard workup involves quenching the reaction mixture by pouring it into ice-cold water or a basic solution (like potassium or sodium carbonate) to neutralize the acidic POCl₃ and precipitate the product.[4][6][7] If this quenching is done too slowly, at too high a temperature, or if the pH remains acidic for too long, the chloro group can hydrolyze.

  • Solution for Workup:

    • Rapid Quenching at Low Temperature: After cooling the reaction mixture to room temperature, pour it slowly and carefully onto a large volume of crushed ice with vigorous stirring.[8] This rapidly hydrolyzes the excess POCl₃ while keeping the temperature low to minimize product hydrolysis.

    • Controlled Neutralization: Subsequently, neutralize the acidic solution with a base like 10% potassium carbonate solution until the pH is neutral or slightly basic.[4][5] This precipitates the product and prevents acid-catalyzed hydrolysis.

  • Difficulty with Purification:

    • Co-precipitation: The starting material and the product may have similar solubility profiles, making a clean separation by recrystallization challenging if the reaction was incomplete.

    • Solution for Purification: Column chromatography is a highly effective alternative to recrystallization for achieving high purity.[9] A typical system uses silica gel as the stationary phase with a mobile phase gradient of ethyl acetate in petroleum ether or hexanes.[9] Dry loading the crude product onto silica is often recommended for better separation.[9]

Frequently Asked Questions (FAQs)

Q1: What are the optimal reaction conditions for this chlorination? A1: Based on established protocols, the following conditions are recommended for high-yield synthesis.

ParameterRecommended ValueRationale & Source(s)
Starting Material High-purity, dry 6,7-dimethoxyquinolin-2(1H)-onePurity is critical to prevent side reactions.[2]
Chlorinating Agent Phosphorus Oxychloride (POCl₃)Potent and effective chlorinating agent.[1][4]
Stoichiometry 1:5 to 1:10 (Substrate:POCl₃ molar ratio) or POCl₃ as solventExcess POCl₃ drives the reaction to completion.[3][4]
Temperature 90 - 110 °CProvides sufficient energy without causing decomposition.[1][2][5]
Reaction Time 4 - 12 hoursDuration should be determined by TLC monitoring.[2][4]
Atmosphere Inert (Nitrogen or Argon)Prevents moisture from deactivating the POCl₃.[2]

Q2: How do I effectively monitor the reaction's progress? A2: Thin Layer Chromatography (TLC) is the most reliable method.[1] Use silica gel plates and a mobile phase such as dichloromethane:petroleum ether (1:8) or ethyl acetate:hexanes (3:7).[1][10] Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture. The reaction is complete when the starting material spot has completely disappeared from the reaction mixture lane. Visualize the spots under a UV lamp (254 nm).[9]

Q3: Is it possible to use other chlorinating agents like thionyl chloride (SOCl₂)? A3: While thionyl chloride is a common chlorinating agent, phosphorus oxychloride is overwhelmingly preferred and documented for this specific transformation.[4] POCl₃ is generally more effective for converting cyclic amides (lactams) and vinylogous acids (like 4-quinolones) to their corresponding chloro derivatives.

Key Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established procedures for the chlorination of a quinolinone precursor.[7][11][12]

  • Preparation: In a flame-dried 250 mL two-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 6,7-dimethoxyquinolin-2(1H)-one (5.0 g, 24.4 mmol).

  • Reagent Addition: Under a positive flow of nitrogen, carefully add phosphorus oxychloride (POCl₃, 25 mL, 268 mmol).

  • Reaction: Heat the reaction mixture to 100-110°C using a pre-heated oil bath. Maintain this temperature with vigorous stirring for 6 hours.

  • Monitoring: Periodically check the reaction's progress by taking a small aliquot, quenching it in ice/ammonia, extracting with ethyl acetate, and analyzing by TLC.

  • Workup: Once the reaction is complete (no starting material visible by TLC), cool the mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice (200 g) and 10% aqueous potassium carbonate solution (200 mL).

  • Quenching: Slowly and carefully, pour the reaction mixture into the stirred ice/base slurry. A precipitate will form.

  • Isolation: Continue stirring for 1-2 hours until all the ice has melted. Collect the solid product by suction filtration.

  • Washing: Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Drying: Dry the crude product under vacuum to yield crude this compound.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol outlines the purification of the crude product.[9]

  • Column Preparation: Prepare a slurry of silica gel (60-120 mesh, ~150 g) in petroleum ether (or hexanes). Pack a glass chromatography column with the slurry, ensuring no air bubbles are trapped. Drain the solvent until it is just level with the top of the silica bed.

  • Sample Loading (Dry Loading): Dissolve the crude this compound in a minimal amount of dichloromethane. Add a small amount of silica gel (~2-3 times the weight of the crude product) to this solution. Remove the solvent on a rotary evaporator to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.

  • Elution: Begin eluting the column with 100% petroleum ether. Gradually increase the polarity of the mobile phase by adding ethyl acetate (e.g., starting with 2% EtOAc in petroleum ether and slowly increasing to 10-15% EtOAc).

  • Fraction Collection: Collect fractions in test tubes and monitor them by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound as a solid.

References

  • ACS Omega. (2025). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters.
  • BenchChem. (2025). Vilsmeier-Haack Synthesis of Isoquinoline Aldehydes: A Technical Troubleshooting Guide.
  • ResearchGate. (n.d.). Synthesis of 2-chloro-4-(aryl amino)
  • Google Patents. (n.d.). CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
  • ResearchGate. (n.d.).
  • Google Patents. (n.d.). CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.
  • Der Pharma Chemica. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)
  • DUT Open Scholar. (n.d.). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline.
  • Indian Journal of Chemistry. (n.d.).
  • ResearchGate. (2019).
  • ResearchGate. (2020). How can i do Vilsemier-Haack reaction for Quinoline Synthesis?.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Chlorination of 4-hydroxy-6,7-dimethoxyquinoline.
  • Organic Preparations and Procedures International. (2004). AN EXPEDITIOUS, PRACTICAL LARGE SCALE SYNTHESIS OF 4-AMINO-2-CHLORO-6,7-DIMETHOXYQUINAZOLINAZOLINE.
  • Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • Google Patents. (n.d.). CN1486980A - Prepn process of 2.4-dichloro-6.7-dimethoxy quinazoline.
  • BenchChem. (2025). Application Notes and Protocols for the Large-Scale Synthesis of 4-Chloro-6,7-dimethoxyquinoline.

Sources

Technical Support Center: Synthesis of 2-Chloro-6,7-dimethoxyquinazoline and its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinazoline synthesis. This guide is designed for researchers, chemists, and drug development professionals navigating the challenges associated with the synthesis of 2-Chloro-6,7-dimethoxyquinazoline and its common precursor, 2,4-dichloro-6,7-dimethoxyquinazoline. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established scientific literature.

Synthetic Pathway Overview

The most prevalent and industrially relevant synthesis of chloro-substituted dimethoxyquinazolines involves the chlorination of 6,7-dimethoxyquinazoline-2,4-dione. This reaction typically employs phosphorus oxychloride (POCl₃), often with a catalyst, to replace the hydroxyl groups with chlorine atoms, yielding the highly reactive 2,4-dichloro intermediate. This intermediate is a cornerstone for creating a vast library of pharmaceutical agents, including antihypertensives like Prazosin and Doxazosin.[1][2] The general workflow is outlined below.

Synthesis_Workflow cluster_0 Phase 1: Reaction Setup cluster_1 Phase 2: Chlorination Reaction cluster_2 Phase 3: Work-up & Isolation cluster_3 Phase 4: Purification & Analysis A Charge Reactor with 6,7-dimethoxyquinazoline-2,4-dione B Add Anhydrous POCl₃ (and Catalyst, e.g., DMF) A->B Under Inert Atmosphere C Heat to Reflux (e.g., 8-12h) B->C D Monitor Reaction (e.g., via TLC) C->D E Distill Excess POCl₃ (Under Vacuum) D->E F Quench Slowly into Ice-Water Slurry E->F G Filter Precipitate F->G H Wash with NaHCO₃ (aq) and Water G->H I Dry Product H->I J Characterize (NMR, MS, MP) I->J

Caption: General workflow for the synthesis of 2,4-dichloro-6,7-dimethoxyquinazoline.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing potential causes and evidence-based solutions.

Question 1: My yield of 2,4-dichloro-6,7-dimethoxyquinazoline is consistently low or the reaction fails to go to completion. What are the likely causes and solutions?

Answer:

Low yield is the most common challenge in this synthesis. The root cause often lies in reagent quality, reaction conditions, or the inherent reactivity of the substrate.

Potential Causes:

  • Moisture Contamination: Phosphorus oxychloride (POCl₃) reacts violently and preferentially with water. Any moisture in the glassware, starting material, or solvent will consume the reagent, rendering it ineffective for chlorination.

  • Inactive Chlorinating Agent: POCl₃ can degrade over time. Using an old or improperly stored bottle may result in insufficient active reagent.

  • Insufficient Reagent Stoichiometry: The reaction requires a significant excess of POCl₃ to act as both the reagent and the solvent. Insufficient amounts will lead to incomplete conversion.

  • Inadequate Reaction Time or Temperature: The conversion of the stable dione to the dichloro derivative is kinetically slow and requires sustained high temperatures (reflux) to proceed to completion.[3]

  • Poor Solubility of Starting Material: The starting dione has low solubility in POCl₃ at room temperature, which can hinder the initial stages of the reaction.

Proposed Solutions & Scientific Rationale:

  • Ensure Anhydrous Conditions: All glassware must be oven-dried or flame-dried under vacuum immediately before use. The starting material should be dried under vacuum. Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture ingress.

  • Use Fresh or Distilled POCl₃: For critical syntheses, it is best to use a freshly opened bottle of POCl₃ or to distill the reagent before use to ensure maximum potency.

  • Incorporate a Catalyst: The addition of a catalytic amount of N,N-dimethylformamide (DMF) or a tertiary amine base like N,N-dimethylaniline or N,N-diethylaniline can significantly accelerate the reaction.[4][5] DMF reacts with POCl₃ to form the Vilsmeier reagent, a more powerful chlorinating agent. Tertiary amines can act as activating agents and acid scavengers.

  • Confirm Reaction Completion with TLC: Before work-up, take a small aliquot of the reaction mixture (use extreme caution), quench it in ice/ammonia, and extract with an organic solvent to spot on a TLC plate against the starting material. If starting material is still present, extend the reflux time. A typical reflux period is 5-8 hours.[3][6]

Problem SymptomPotential CauseRecommended Action
Low Yield Moisture; Old Reagent; Insufficient TimeUse oven-dried glassware, fresh/distilled POCl₃, extend reflux time.[3]
Incomplete Reaction Inadequate Temperature; Poor SolubilityEnsure vigorous reflux; Add a catalyst (DMF, N,N-dimethylaniline).[4][5]
Dark, Oily Product Impurities; Incomplete QuenchPour reaction mixture slowly into vigorously stirred ice-water; Purify via trituration or column chromatography.[5][7]
Formation of Byproducts Side reactionsUse a catalyst to improve selectivity and reaction rate; Optimize purification.

Question 2: During work-up, I get a dark, intractable oil instead of the expected solid precipitate. How can I resolve this?

Answer:

The formation of an oil suggests either impurities are preventing crystallization or the work-up procedure was not optimal.

Potential Causes:

  • Incomplete Quenching: If the POCl₃ is not fully hydrolyzed during the ice-water quench, the resulting acidic and reactive environment can lead to the formation of polymeric or tar-like byproducts.

  • Overheating During Quench: The hydrolysis of POCl₃ is extremely exothermic. Adding the reaction mixture too quickly to the ice-water can cause localized boiling and side reactions, leading to decomposition.

  • Presence of Impurities: Impurities from the starting material or side reactions can act as crystallization inhibitors.

Proposed Solutions & Scientific Rationale:

  • Controlled Quenching: Ensure the reaction mixture is cooled to room temperature before work-up. The quench should be performed by adding the reaction mixture slowly and portion-wise to a large volume of vigorously stirred ice-water. This maintains a low temperature and ensures rapid hydrolysis and heat dissipation.[3][8]

  • Post-Quench Stirring: After the addition is complete, allow the aqueous slurry to stir for an extended period (0.5-2 hours) to ensure all reactive species are hydrolyzed and to promote precipitation of the product.[9]

  • Trituration: If an oil persists, decant the aqueous layer and attempt to triturate the oil with a suitable non-polar solvent like toluene or hexanes.[5] This can help remove soluble impurities and induce crystallization of the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic role of a catalyst like DMF or N,N-diethylaniline in this chlorination?

A1: These catalysts form a more reactive intermediate with POCl₃. DMF forms the Vilsmeier-Haack reagent ([(CH₃)₂N=CHCl]⁺PO₂Cl₂⁻), which is a significantly more potent electrophile and chlorinating agent than POCl₃ alone. N,N-diethylaniline, a tertiary amine base, can deprotonate the hydroxyl groups of the quinazolinedione, forming a more nucleophilic phenoxide-like species that more readily attacks POCl₃.[5]

Q2: Can thionyl chloride (SOCl₂) be used as an alternative to POCl₃?

A2: Yes, thionyl chloride is a viable and often potent alternative for this type of chlorination. Some studies suggest that using SOCl₂ as both the chlorinating agent and solvent can lead to higher yields, potentially reaching 90%.[10] The reaction mechanism is similar, but reaction conditions (temperature, time) and work-up procedures may need to be re-optimized.

Q3: How is the regioselectivity controlled when converting 2,4-dichloro-6,7-dimethoxyquinazoline to a 4-amino-2-chloro derivative?

A3: The chlorine atom at the C4 position is significantly more reactive towards nucleophilic aromatic substitution (SNAr) than the chlorine at the C2 position. This is due to greater electron-withdrawing influence and stabilization of the Meisenheimer intermediate by the adjacent nitrogen atom (N3).[11] Therefore, reacting the dichloro intermediate with ammonia or an amine at ambient or slightly elevated temperatures will selectively displace the C4 chlorine, leaving the C2 chlorine intact.[2][6]

Troubleshooting_Logic Start Low Product Yield CheckTLC Analyze Reaction Aliquot by TLC Start->CheckTLC UnreactedSM Significant Starting Material Remains? CheckTLC->UnreactedSM Reaction Incomplete MultipleSpots Multiple Byproduct Spots? CheckTLC->MultipleSpots Reaction is 'Dirty' Action_TimeTemp Increase Reflux Time and/or Add Catalyst (DMF) UnreactedSM->Action_TimeTemp Yes Action_Reagents Verify Anhydrous Conditions & Use Fresh POCl₃ UnreactedSM->Action_Reagents No (Stalled) Action_Purify Optimize Purification: Wash with NaHCO₃, then Column Chromatography MultipleSpots->Action_Purify Yes Success Improved Yield & Purity Action_TimeTemp->Success Action_Reagents->Success Action_Purify->Success

Caption: A decision-making workflow for troubleshooting low yield results.

Detailed Experimental Protocol

Synthesis of 2,4-Dichloro-6,7-dimethoxyquinazoline

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a certified laboratory fume hood with appropriate personal protective equipment (PPE).

Reagents & Equipment:

  • 6,7-Dimethoxyquinazoline-2,4-dione (1 equivalent)

  • Phosphorus oxychloride (POCl₃) (approx. 10-15 volumes relative to starting material)

  • N,N-dimethylformamide (DMF) (catalytic, ~0.1 equivalents)

  • Oven-dried, three-neck round-bottom flask

  • Reflux condenser with a drying tube or inert gas inlet

  • Magnetic stirrer and heating mantle

  • Equipment for vacuum distillation and filtration

Procedure:

  • Setup: In a fume hood, assemble the oven-dried flask with a magnetic stir bar, reflux condenser (under a nitrogen atmosphere), and a thermometer.

  • Charging Reagents: To the flask, add 6,7-dimethoxyquinazoline-2,4-dione (e.g., 10.0 g, 1 eq). Carefully add phosphorus oxychloride (e.g., 100 mL) followed by a catalytic amount of DMF (e.g., 0.5 mL).[6]

  • Reaction: Heat the stirred mixture to reflux (approx. 105-110 °C) and maintain for 8 hours. The initial slurry should gradually dissolve to form a clear, yellowish solution.[6]

  • Monitoring: (Optional but recommended) After 8 hours, cool the reaction slightly, cautiously take a small aliquot, quench it into ice-water, extract with ethyl acetate, and check for the disappearance of the starting material by TLC.

  • Work-up - POCl₃ Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Arrange for a simple vacuum distillation to remove the bulk of the excess POCl₃. This step significantly reduces the intensity of the subsequent quench.[6]

  • Work-up - Quenching: Prepare a large beaker containing a vigorously stirred slurry of crushed ice and water (at least 10 times the volume of the remaining reaction mixture). Slowly and carefully, pour the concentrated reaction residue onto the stirred ice. A precipitate should form.[6]

  • Isolation: Continue stirring the slurry for 1 hour at low temperature. Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~6-7). Follow with a wash using a cold, saturated aqueous solution of sodium bicarbonate to neutralize any remaining acidic impurities, and then a final wash with cold water.[7]

  • Drying: Dry the pale yellow or off-white solid product under vacuum to a constant weight. The typical yield is in the range of 85-95%.

References

  • Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). (n.d.).
  • Rani, P., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(6), 115-118. Available from: [Link]

  • CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. (2006). Google Patents.
  • Synthesis of 2-Chloro-6,7-dimethoxyquinazoline. (n.d.). PrepChem.com. Available from: [Link]

  • CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline. (2011). Google Patents.
  • CN1486980A - Prepn process of 2.4-dichloro-6.7-dimethoxy quinazoline. (2004). Google Patents.
  • An Expeditious, Practical Large Scale Synthesis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline. (2004).
  • Cerecetto, H., et al. (2005). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Molecules, 10(7), 846-853. Available from: [Link]

  • Scheme 3: Synthesis of 2-chloro-6,7-dimethoxy-4-sulfonylquinazoline derivatives 8. (n.d.).
  • Comprehensive Guide to 2-Chloro-4-amino-6,7-dimethoxyquinazoline: Synthesis, Properties, and Pharmaceutical Applic
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2022). Molecules, 27(21), 7247. Available from: [Link]

  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (2023). Results in Chemistry, 5, 100832.
  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. (2021). RSC Advances, 11(35), 21542-21557. Available from: [Link]

Sources

Technical Support Center: NMR Analysis of 2-Chloro-6,7-dimethoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for identifying impurities in 2-Chloro-6,7-dimethoxyquinoline via Nuclear Magnetic Resonance (NMR) spectroscopy. Our focus is on providing practical, field-proven insights to ensure the quality and integrity of your experimental results.

Introduction: The Critical Role of Purity in Quinoline Intermediates

This compound is a key intermediate in the synthesis of various pharmacologically active molecules. Its purity is paramount, as even minor impurities can lead to significant side reactions, reduced yields, and downstream products with altered biological activity. NMR spectroscopy is the most powerful technique for assessing the structural integrity and purity of such compounds. This guide is designed to help you navigate the complexities of its ¹H and ¹³C NMR spectra, confidently identify common impurities, and troubleshoot ambiguous results.

Part 1: Understanding the Spectrum of Pure this compound

Before identifying what is wrong with a spectrum, one must first understand what right looks like. The numbering convention used for the quinoline ring is standard, and the expected chemical shifts are influenced by the electron-donating methoxy groups and the electron-withdrawing chloro- and ring-nitrogen atoms.

Expected ¹H and ¹³C NMR Data (in CDCl₃, ~400 MHz)

Assignment ¹H Chemical Shift (ppm) Multiplicity ¹³C Chemical Shift (ppm)
H-3~7.35d, J ≈ 8.8 Hz~121.5
H-4~8.05d, J ≈ 8.8 Hz~144.0
H-5~7.10s~104.5
H-8~7.45s~107.0
-OCH₃ (C6)~4.00s~56.2
-OCH₃ (C7)~4.05s~56.3
C-2--~151.0
C-6--~152.5
C-7--~155.0
C-4a--~145.0
C-8a--~118.0

Note: Exact chemical shifts can vary slightly based on solvent, concentration, and instrument calibration.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the NMR analysis of this compound in a practical question-and-answer format.

Q1: I see a singlet around 6.5 ppm and another one near 11-12 ppm. What is this impurity?

Answer: This pattern is highly characteristic of the hydrolyzed byproduct, 6,7-dimethoxyquinolin-2(1H)-one (also known as 2-hydroxy-6,7-dimethoxyquinoline).

  • Causality: The 2-chloro position on the quinoline ring is susceptible to hydrolysis, especially if the sample is exposed to moisture, silica gel (during chromatography), or not thoroughly dried. This replaces the -Cl atom with an -OH group, which exists predominantly in its tautomeric keto form, the quinolin-2-one.

  • Spectral Evidence:

    • The proton at the C3 position (H-3) is significantly shifted upfield to ~6.5 ppm due to the change in the electronic environment.

    • The proton on the nitrogen (N-H) of the quinolinone ring is a broad singlet that typically appears far downfield, often between 11 and 12 ppm.[1]

  • Troubleshooting Step: To confirm the presence of the N-H proton, perform a D₂O shake . Add a drop of deuterium oxide to your NMR tube, shake vigorously, and re-acquire the ¹H spectrum. The N-H proton will exchange with deuterium, causing the peak at 11-12 ppm to disappear or significantly diminish.[2]

Q2: There are unexpected signals in the aromatic region, specifically a singlet around 7.7 ppm. Could this be unreacted starting material?

Answer: It's possible, depending on the synthetic route. A common synthesis involves the chlorination of 4-hydroxy-6,7-dimethoxyquinoline using reagents like phosphorus oxychloride (POCl₃).[3]

  • Causality: An incomplete chlorination reaction will leave residual 4-hydroxy-6,7-dimethoxyquinoline in your final product.

  • Spectral Evidence: The ¹H NMR spectrum of 4-hydroxy-6,7-dimethoxyquinoline in DMSO-d6 shows characteristic singlets at approximately 7.05 ppm and 7.42 ppm, and a doublet around 7.76 ppm.[4] The exact positions will shift in CDCl₃, but the presence of extra aromatic signals distinct from your product and the hydrolyzed byproduct (Q1) strongly suggests residual starting material.

  • Troubleshooting Step: Compare your spectrum to a reference spectrum of the starting material if available. If not, consider that the electronic environment is different and will give rise to a unique set of aromatic signals.

Q3: My spectrum has a singlet at ~8.5 ppm and another around 2.9-3.0 ppm. What are these?

Answer: These signals are the classic signature of residual N,N-Dimethylformamide (DMF) .

  • Causality: DMF is a common solvent used in the Vilsmeier-Haack reaction, a frequent method for synthesizing quinoline precursors.[5][6][7] Due to its high boiling point (153 °C), it can be difficult to remove completely under standard vacuum.

  • Spectral Evidence:

    • ¹H NMR: A singlet for the formyl proton (-CHO) appears around 8.0-8.5 ppm. Two singlets for the non-equivalent methyl groups (-N(CH₃)₂) appear around 2.9 and 3.0 ppm.

    • ¹³C NMR: Signals will be present around 31, 36, and 163 ppm.

  • Troubleshooting Step: Consult a reliable table of common NMR solvent impurities to confirm the shifts in your specific deuterated solvent.[8][9][10] To remove residual DMF, co-evaporation with a lower-boiling solvent like toluene or washing the product with water (if the product is insoluble) can be effective.

Q4: I see a complex multiplet around 7.2-7.4 ppm that is not my product. What could it be?

Answer: This could be a regioisomeric byproduct, particularly if the synthesis involved precursors where cyclization could occur at different positions.

  • Causality: In quinoline syntheses like the Combes or Friedländer methods, unsymmetrical starting materials can lead to the formation of different isomers.[11] For instance, if the precursor to the dimethoxy aniline portion was not pure, you could form an undesired regioisomer.

  • Spectral Evidence: The coupling patterns and chemical shifts in the aromatic region would differ from the expected product. A full structural elucidation using 2D NMR techniques (COSY, HMBC, HSQC) would be necessary to definitively identify the isomeric structure.

  • Troubleshooting Step: Review the synthetic route to assess the possibility of alternative cyclization pathways. If isomerism is suspected, careful optimization of the reaction conditions (e.g., catalyst, temperature) may be required to improve regioselectivity.[12]

Part 3: Experimental Protocols & Workflows

Adhering to proper experimental procedures is crucial for obtaining high-quality, artifact-free NMR data.

Protocol 1: Standard ¹H NMR Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of your dried this compound sample directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) using a clean pipette. Ensure the solvent contains a reference standard like Tetramethylsilane (TMS).

  • Dissolution: Cap the NMR tube and gently invert it several times to fully dissolve the sample. If solubility is an issue, brief sonication may help. A clear, homogenous solution is essential.[13]

  • Filtering (If Necessary): If any solid particles are visible, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a new, clean NMR tube. Suspended particles will degrade spectral quality.[14]

  • Labeling: Clearly label the NMR tube with a unique identifier.

Diagram: Troubleshooting Workflow for NMR Impurity Identification

Below is a logical workflow to guide your analysis of a ¹H NMR spectrum of this compound.

Caption: A decision tree for the systematic identification of impurities in a ¹H NMR spectrum.

References

  • BenchChem. (n.d.). How to avoid impurities in quinoline cyclization reactions.
  • Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]

  • ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from ACS Publications. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • The Journal of Organic Chemistry. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from Organic Chemistry Portal. [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from Wikipedia. [Link]

  • University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. Retrieved from University of Wisconsin-Madison Chemistry Department. [Link]

  • Pharmaffiliates. (n.d.). Quinoline-impurities. Retrieved from Pharmaffiliates. [Link]

  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Retrieved from J&K Scientific LLC. [Link]

  • University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from University of Rochester Department of Chemistry. [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from Chemistry Steps. [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from NROChemistry. [Link]

  • Vedantu. (n.d.). Quinoline: Structure, Properties & Uses Explained. Retrieved from Vedantu. [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from University of Regensburg. [Link]

  • University of Arizona. (n.d.). Troubleshooting Acquisition Related Problems - NMR. Retrieved from University of Arizona. [Link]

  • Gundu, S., et al. (2023). Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. ACS Omega. [Link]

  • Bruker. (2009). NMR CASE Troubleshooting Guide. Retrieved from Bruker. [Link]

  • University of Maryland. (n.d.). Troubleshooting | Department of Chemistry and Biochemistry. Retrieved from University of Maryland. [Link]

  • Al-awar, R. S., & El-Khouri, R. J. (2020). Common problems and artifacts encountered in solution‐state NMR experiments. Magnetic Resonance in Chemistry, 58(11), 1085-1096. [Link]

  • BenchChem. (n.d.). Minimizing impurities in the final product of quinoline synthesis.
  • Rani, P., et al. (2016). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 8(1), 461-466.
  • Wikipedia. (n.d.). Quinoline. Retrieved from Wikipedia. [Link]

  • Zhang, Y., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Molecules, 25(21), 5183. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). Retrieved from ResearchGate. [Link]

  • Vontobel, P. H. V., et al. (2020). Regioselective preparation and NMR spectroscopy study of 2-chloro-4-ethoxy-quinoline for the synthesis of 2-((3-aminopropyl)amino)quinolin-4(1H)-one. Magnetic Resonance in Chemistry, 58(4), 295-304. [Link]

  • Google Patents. (n.d.). CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
  • Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • Google Patents. (n.d.). CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.
  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from EPFL. [Link]

  • PubChem. (n.d.). 6,7-Dimethoxy-4-hydroxyquinoline. Retrieved from PubChem. [Link]

Sources

Technical Support Center: 2-Chloro-6,7-dimethoxyquinoline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-6,7-dimethoxyquinoline. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate in their synthetic workflows. Byproduct formation is a common challenge that can impact yield, purity, and project timelines. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles, to help you navigate these challenges effectively.

Section 1: Troubleshooting Guide - Pinpointing and Resolving Byproduct Formation

This section addresses specific issues you may encounter during your experiments. The question-and-answer format is designed to help you quickly identify the root cause of a problem and implement a scientifically sound solution.

Question 1: My reaction mass shows a significant, more polar spot on TLC/LC-MS than my desired product, and the mass spec data indicates a loss of chlorine and addition of hydrogen and oxygen (M-Cl+OH). What is happening?

Answer:

This is a classic case of hydrolysis, one of the most common side reactions with activated heterocyclic chlorides. The product you are observing is likely 2-Hydroxy-6,7-dimethoxyquinoline (which exists in tautomeric equilibrium with its 2-quinolone form).

  • Causality: The 2-position of the quinoline ring is electron-deficient due to the electron-withdrawing effect of the ring nitrogen. This makes the carbon atom attached to the chlorine highly electrophilic and susceptible to attack by nucleophiles, including water. Trace amounts of water in your solvents, reagents, or from atmospheric moisture can lead to the formation of this hydrolysis byproduct.

  • Troubleshooting & Prevention:

    • Rigorous Drying of Solvents and Reagents: Ensure all solvents are freshly dried using appropriate methods (e.g., distillation over a drying agent, passing through activated alumina columns). Use anhydrous grade reagents whenever possible.

    • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (Nitrogen or Argon). This prevents atmospheric moisture from entering the reaction vessel.

    • Careful Workup: When quenching the reaction, do so at a controlled temperature (e.g., 0 °C). If using an aqueous quench, minimize the time the product is in contact with the aqueous phase, especially at elevated temperatures or under acidic/basic conditions.

Question 2: I've isolated a byproduct with a mass exactly 16 units higher than my starting material or product (M+16). What is this impurity?

Answer:

An M+16 peak strongly suggests the formation of an N-oxide. In this case, you are likely forming this compound-1-oxide.

  • Causality: The nitrogen atom in the quinoline ring possesses a lone pair of electrons and can be oxidized to an N-oxide.[1] This can occur through several pathways:

    • Peroxides in Solvents: Ethereal solvents like THF or Dioxane can form explosive peroxides over time. These peroxides are potent oxidizing agents.

    • Air Oxidation: Although less common at ambient temperatures, prolonged reaction times at elevated temperatures in the presence of air can lead to oxidation.

    • Oxidizing Agents: If your reaction scheme involves an oxidizing agent for a different part of the molecule, it may inadvertently oxidize the quinoline nitrogen.[2]

  • Troubleshooting & Prevention:

    • Use Fresh, Peroxide-Free Solvents: Always test ethereal solvents for the presence of peroxides before use and purify them if necessary.

    • Degas Solvents: For sensitive reactions, sparging the solvent with an inert gas (Nitrogen or Argon) for 15-30 minutes before use can remove dissolved oxygen.

    • Maintain Inert Atmosphere: As with hydrolysis, conducting the reaction under a positive pressure of an inert gas is a highly effective preventative measure.

Question 3: In my nucleophilic substitution reaction with an amine (R-NH₂), I'm seeing a significant amount of a di-substituted product where my amine has displaced the chloro group AND one of the methoxy groups. Why is this happening?

Answer:

While the 2-chloro group is the most activated position for nucleophilic aromatic substitution (SNAr), the methoxy groups are not entirely inert, especially under harsh conditions. You are likely observing a competing demethylation-substitution pathway.

  • Causality:

    • Harsh Conditions: High temperatures (>120-140 °C) combined with a strong base or a particularly nucleophilic amine can create conditions sufficient to attack the methyl carbon of the methoxy group (SN2 demethylation) or, less commonly, the aromatic carbon (SNAr).

    • Lewis Acid Catalysis: If your reaction mixture contains Lewis acidic species (either intentionally added or as an impurity), they can coordinate to the methoxy oxygen, making it a better leaving group and facilitating demethylation.

  • Troubleshooting & Prevention:

    • Optimize Temperature: Screen lower reaction temperatures. Often, the desired SNAr at the 2-position has a lower activation energy than the attack on the methoxy group. A temperature reduction of 20-30 °C can often eliminate this side product.

    • Choice of Base: Use the mildest base necessary to deprotonate your nucleophile. A switch from a strong, non-coordinating base (like NaH) to a milder carbonate base (K₂CO₃, Cs₂CO₃) can sometimes prevent this side reaction.

    • Avoid Lewis Acids: Ensure your reagents and reaction vessel are free from contaminating Lewis acids.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control byproduct formation in reactions with this compound? The three primary factors are Water Content , Atmospheric Oxygen , and Temperature . Water leads to hydrolysis products.[3][4] Oxygen can cause N-oxidation.[1] Excessive temperature can promote polymerization, demethylation, or other undesired decomposition pathways.[5] Controlling these three variables is the first and most critical step toward a clean reaction.

Q2: How can I effectively purify crude this compound after its synthesis or a subsequent reaction? Column chromatography is a highly effective method for purifying this compound and removing both more and less polar impurities.[6]

  • Stationary Phase: Silica gel is standard.

  • Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is typically effective.[6] The exact ratio will depend on your specific product and impurities. For removing minor impurities from a solid product, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can yield a high-purity crystalline material.[7][8]

Q3: My reaction with a nucleophile is sluggish. If I increase the temperature, I get byproducts. What else can I do? This is a common optimization problem. Instead of relying solely on thermal energy, consider these strategies:

  • Solvent Choice: Switch to a polar aprotic solvent like DMF, DMAc, or NMP. These solvents can accelerate SNAr reactions by solvating the cation of the base and leaving the nucleophile more "naked" and reactive, often allowing for lower reaction temperatures.

  • Catalysis: For cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), carefully screen different palladium catalysts and ligands. The choice of ligand can dramatically affect reaction rate and selectivity.

  • Microwave Chemistry: Microwave-assisted synthesis can often drive reactions to completion in minutes rather than hours, minimizing the time the mixture spends at high temperatures and thus reducing the formation of degradation-related byproducts.

Section 3: Protocols & Data

Table 1: Common Byproducts and Their Identification
Byproduct NameStructureMass ChangeTypical TLC/LC PolarityProbable Cause
2-Hydroxy-6,7-dimethoxyquinolineQuinoline core with -OH at C2M-Cl+OH (-18.5 Da)More PolarReaction with trace water.
This compound-1-oxideQuinoline core with O on N1M+16 DaSignificantly More PolarOxidation by air or peroxides.
2-(Solvent)-6,7-dimethoxyquinolineQuinoline core with solvent moiety at C2Varies (e.g., M-Cl+OCH₃)VariesNucleophilic attack by solvent (e.g., methanol).
Tarry/Polymeric MaterialsUndefined high MW speciesN/ABaseline or streakingExcessive heat, high concentration.[5]
Protocol: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol provides a robust starting point for reacting this compound with an amine nucleophile, with built-in controls to minimize byproduct formation.

  • Vessel Preparation: A round-bottom flask equipped with a magnetic stir bar and a reflux condenser is flame-dried under vacuum and allowed to cool under a positive pressure of Argon.

  • Reagent Addition:

    • To the flask, add this compound (1.0 eq).

    • Add the amine nucleophile (1.1 - 1.5 eq).

    • Add a suitable base (e.g., K₂CO₃, 2.0 eq).

    • Add anhydrous, degassed polar aprotic solvent (e.g., DMF, to a concentration of 0.1-0.5 M).

  • Reaction Execution:

    • Ensure a continuous slow flow of Argon through the condenser outlet.

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) using an oil bath.

    • Monitor the reaction progress by TLC or LC-MS every 1-2 hours.

  • Workup and Purification:

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Pour the mixture into cold water and extract with an appropriate organic solvent (e.g., Ethyl Acetate, 3x).

    • Combine the organic layers, wash with brine to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue via silica gel column chromatography.[6]

Section 4: Visual Guides

// Mass Path mass_plus_16 [label="Mass = M+16?", shape=diamond, fillcolor="#FBBC05"]; mass_hydrolysis [label="Mass = M-Cl+OH?", shape=diamond, fillcolor="#FBBC05"]; mass_other [label="Other Mass Change?"];

check_mass -> mass_plus_16; mass_plus_16 -> mass_hydrolysis [label="No"]; mass_hydrolysis -> mass_other [label="No"];

n_oxide [label="Probable N-Oxide.\nSolution: Use inert atmosphere,\ncheck solvents for peroxides.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; hydrolysis_prod [label="Probable Hydrolysis.\nSolution: Use anhydrous\nreagents/solvents under\ninert atmosphere.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; other_prod [label="Consider solvent adduct,\ndemethylation, or dimer formation.\nReview all reagents.", fillcolor="#4285F4", fontcolor="#FFFFFF"];

mass_plus_16 -> n_oxide [label="Yes"]; mass_hydrolysis -> hydrolysis_prod [label="Yes"]; mass_other -> other_prod;

// Polarity Path polarity_more [label="More Polar?", shape=diamond, fillcolor="#FBBC05"]; polarity_less [label="Less Polar?"];

check_polarity -> polarity_more; polarity_more -> polarity_less [label="No"];

polar_cause [label="Consistent with Hydrolysis\nor N-Oxidation.\nCorrelate with Mass Spec.", fillcolor="#34A853", fontcolor="#FFFFFF"]; nonpolar_cause [label="Could indicate loss of\npolar group or formation\nof a dimer. Correlate with Mass Spec.", fillcolor="#34A853", fontcolor="#FFFFFF"];

polarity_more -> polar_cause [label="Yes"]; polarity_less -> nonpolar_cause; } .enddot Caption: Troubleshooting workflow for byproduct identification.

G cluster_main Desired SNAr Pathway cluster_side1 Side Reaction: Hydrolysis cluster_side2 Side Reaction: N-Oxidation Start This compound + Nucleophile (NuH) Product Desired Product (2-Nu-6,7-dimethoxyquinoline) Start->Product Base, Heat Hydrolysis 2-Hydroxy-6,7-dimethoxyquinoline Start_h->Hydrolysis Trace H₂O Noxide Quinoline-N-Oxide Start_o->Noxide [O] (Air, Peroxides)

References

  • CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. Google Patents.
  • CN1486980A - Prepn process of 2.4-dichloro-6.7-dimethoxy quinazoline. Google Patents.
  • Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). ResearchGate. Available at: [Link].

  • Scheme 3: Synthesis of 2-chloro-6,7-dimethoxy-4-sulfonylquinazoline derivatives 8. ResearchGate. Available at: [Link].

  • CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline. Google Patents.
  • Elbadawi, M. M., et al. (2022). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Bioorganic Chemistry, 128, 106079. Available at: [Link].

  • Kumaraswamy, D., et al. (2004). An Expeditious, Practical Large Scale Synthesis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline.
  • CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline. Google Patents.
  • Brycht, M., et al. (2023). Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides. Molecules, 28(15), 5849. Available at: [Link].

  • Selective Alkylation of a 6,7-Dihydroxyquinazoline. ResearchGate. Available at: [Link].

  • CN101624379A - Method for preparing 2-chlorine-4, 6-dimethoxy-1, 3, 5-triazine. Google Patents.
  • Organic Syntheses Procedure. Organic Syntheses. Available at: [Link].

  • Rani, P., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(6), 115-118.
  • Oxidation with p-(Methoxycarbonyl)perbenzoic acid 2. Oxidation of nitrogen heterocycles to the N-oxides. ResearchGate. Available at: [Link].

Sources

Technical Support Center: Improving the Solubility of 2-Chloro-6,7-dimethoxyquinoline for Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 2-Chloro-6,7-dimethoxyquinoline in their experimental workflows. Due to limited publicly available data on this specific quinoline derivative, this document provides a framework for systematically addressing solubility issues based on the fundamental physicochemical properties of the quinoline scaffold and general principles for poorly soluble compounds.

Part 1: Understanding the Molecule - The "Why" Behind the Problem

This compound is a heterocyclic aromatic compound. Its structure presents inherent solubility challenges in aqueous media, which are common in biological assays.

  • Hydrophobic Nature: The quinoline ring system is largely nonpolar. The addition of a chloro group and two methoxy groups further increases its lipophilicity (hydrophobicity), making it resistant to dissolving in water.

  • Weakly Basic Character: The nitrogen atom in the quinoline ring can act as a weak base. This property is key to enhancing its solubility. At a pH below its acid dissociation constant (pKa), the nitrogen atom becomes protonated, forming a more soluble salt. The pKa of the parent quinoline molecule is approximately 4.9.[1] While the exact pKa of this compound is not readily published, its derivatives are known to be weak bases.[2][3]

Part 2: Troubleshooting Guide & FAQs

This section addresses common issues in a question-and-answer format, providing both immediate troubleshooting steps and the scientific rationale behind them.

Q1: My compound, this compound, is not dissolving in my aqueous assay buffer. What is the first and most common step to take?

A1: The industry-standard first step is to prepare a concentrated stock solution in a water-miscible organic solvent, typically dimethyl sulfoxide (DMSO).[4][5] Many discovery compounds have low aqueous solubility, often below 10 µM, which is a common concentration for high-throughput screening (HTS).[4][6]

Rationale: DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds.[7] By creating a high-concentration stock (e.g., 10-50 mM), you can then dilute this into your aqueous assay buffer to achieve your desired final concentration, while keeping the final DMSO concentration low enough to avoid impacting the biological assay (typically ≤1%).[8]

Q2: I successfully dissolved my compound in DMSO, but it precipitates immediately when I add it to my aqueous buffer. What is happening and how can I prevent it?

A2: This is a classic problem known as "precipitation upon dilution." It occurs because you are creating a supersaturated solution that is not thermodynamically stable. When the highly soluble DMSO stock is rapidly diluted into an aqueous buffer where the compound has poor solubility, the compound "crashes out" of solution.[8][9] This can lead to false negatives (the actual concentration is lower than intended) or false positives (compound aggregates can inhibit enzymes non-specifically).[9]

Troubleshooting Workflow:

  • Optimize the Dilution Protocol: Avoid adding a small volume of concentrated DMSO stock directly into a large volume of buffer. Instead, perform serial dilutions.

  • Lower the Final Concentration: Your target concentration may simply be above the compound's kinetic solubility limit in the final assay buffer.

  • Increase Mixing Energy: After adding the compound, immediately vortex or sonicate the solution to provide energy that helps keep the compound dispersed and dissolved.[5]

  • Adjust Final DMSO Percentage: While aiming for <1% DMSO is a good practice, some assays can tolerate slightly higher concentrations (e.g., up to 5%).[8] A higher co-solvent percentage can help maintain solubility. Always run a solvent tolerance control in your assay.

Q3: Can I use co-solvents other than DMSO?

A3: Yes, other water-miscible organic solvents can be used, though their suitability depends on your specific assay's tolerance.[4][10]

Co-SolventAdvantagesDisadvantages
DMSO Excellent solubilizing power for a wide range of compounds.Can be toxic to some cell lines; hygroscopic (absorbs water), which can cause precipitation over time in stock solutions.[11]
Ethanol Less toxic than DMSO for many cellular assays.Generally a weaker solvent for highly lipophilic compounds compared to DMSO.
Methanol Good solubilizing power.Can be more toxic than ethanol and may interfere with certain enzymatic assays.
DMF Strong solubilizing power, similar to DMSO.Higher toxicity profile; should be used with caution.
Q4: How can I leverage the basic nature of the quinoline nitrogen to improve solubility?

A4: You can significantly increase the solubility of this compound by lowering the pH of your aqueous buffer.[1][2][3]

Mechanism: As a weak base, the quinoline nitrogen will become protonated (positively charged) in an acidic environment (pH < pKa). This charged species is significantly more polar and thus more soluble in water. For the parent quinoline molecule, lowering the pH from 7.4 to below 4.9 dramatically increases its water solubility.[1]

Experimental Approach:

  • Prepare a set of buffers with varying pH values (e.g., pH 7.4, 6.5, 5.5, 4.5).

  • Add your DMSO stock of this compound to each buffer.

  • Visually inspect for precipitation and, if possible, quantify the concentration of the dissolved compound using HPLC.

  • Crucially, ensure that the altered pH does not negatively affect your assay's biological components (e.g., enzyme activity, cell viability).

Q5: I am still facing solubility limits and am concerned about solvent toxicity or pH effects on my assay. Are there more advanced, non-co-solvent methods available?

A5: Yes. When conventional methods are insufficient, solubilizing excipients like cyclodextrins or surfactants can be employed.[4][12][13]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14][15] The hydrophobic this compound molecule can form an "inclusion complex" by entering the cyclodextrin's nonpolar cavity, while the cyclodextrin's polar exterior allows the entire complex to dissolve readily in water.[12][16][] Beta-cyclodextrins and their derivatives (like HP-β-CD) are commonly used.[14]

  • Surfactants: Surface-active agents like Tween 20 or Polysorbate 80 can form micelles in aqueous solutions above their critical micelle concentration (CMC).[18][19] The hydrophobic core of these micelles can encapsulate insoluble compounds, increasing their apparent solubility.[13][19]

Considerations: These are powerful tools but must be used carefully. They can interfere with protein-ligand binding or disrupt cell membranes. Always perform control experiments to validate that the chosen excipient does not create artifacts in your assay.

Part 3: Experimental Protocols & Methodologies

Protocol 1: Preparation and Dilution of a DMSO Stock Solution
  • Preparation: Accurately weigh out your this compound and dissolve it in 100% anhydrous DMSO to a final concentration of 10-50 mM. Use a glass vial. Ensure complete dissolution by vortexing and gentle warming (30-40°C) if necessary. Visually inspect to ensure no solid particles remain.

  • Storage: Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.[20] Use vials with tightly sealed caps to prevent water absorption by the hygroscopic DMSO.

  • Dilution:

    • Create an intermediate dilution of your stock in 100% DMSO (e.g., from 10 mM to 1 mM).

    • Perform the final dilution by adding the intermediate DMSO solution to the pre-warmed (room temperature) aqueous assay buffer while vortexing. This rapid mixing helps prevent localized high concentrations that lead to precipitation.

Protocol 2: Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) for Solubilization
  • Preparation of HP-β-CD Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your assay buffer.

  • Complexation:

    • Method A (from solid): Add the solid this compound directly to the HP-β-CD solution. Stir or sonicate the mixture until the compound dissolves. This may take several hours.

    • Method B (from organic stock): First, dissolve the compound in a minimal amount of a volatile organic solvent like methanol or ethanol. Add this solution to the HP-β-CD solution. Remove the organic solvent using a rotary evaporator or by nitrogen stream evaporation.

  • Filtration: Filter the final solution through a 0.22 µm filter to remove any undissolved compound or aggregates.

  • Validation: Determine the final concentration of your compound via HPLC-UV or a similar quantitative method. Always test a "vehicle" control (HP-β-CD solution without the compound) in your assay.

Part 4: Visualization & Data Presentation

Data Summary Tables

Table 1: General Effect of pH on Quinoline Solubility

pHExpected Solubility of a Basic QuinolineRationale
> pKa + 2Low (Neutral form dominates)The compound is primarily in its nonpolar, uncharged state.
~ pKaModerate (50% neutral, 50% protonated)A significant portion of the compound is ionized and soluble.
< pKa - 2High (Protonated form dominates)The compound is primarily in its charged, polar, and more soluble salt form.[1]

Table 2: Common Co-solvents and Typical Final Assay Concentrations

Co-solventTypical Starting Stock Conc.Recommended Final Assay Conc.Maximum Tolerated Conc. (Assay Dependent)
DMSO10 - 50 mM0.1% - 1.0%Up to 5%
Ethanol10 - 50 mM0.5% - 2.0%Up to 10%
Diagrams

Solubility_Troubleshooting_Workflow cluster_start Initial Problem cluster_step1 Step 1: Co-Solvent Stock cluster_step2 Step 2: Dilution Issues cluster_step3 Step 3: Alternative Strategies cluster_end Resolution start Compound Precipitates in Aqueous Buffer stock Prepare 10-50 mM Stock in 100% DMSO start->stock dilution Dilute Stock into Aqueous Buffer stock->dilution precip Precipitation on Dilution? dilution->precip optimize Optimize Dilution: - Serial Dilutions - Vortexing/Sonication - Adjust Final DMSO % precip->optimize Yes still_insoluble Still Insoluble or Assay Interference? precip->still_insoluble No optimize->precip ph_adjust Adjust Buffer pH (e.g., pH < 5.5) still_insoluble->ph_adjust Yes excipients Use Solubilizing Excipients (e.g., Cyclodextrins, Surfactants) still_insoluble->excipients Yes success Soluble Compound in Assay-Compatible Buffer still_insoluble->success No ph_adjust->success excipients->success

Caption: Troubleshooting workflow for compound solubility.

Caption: Mechanism of cyclodextrin inclusion for solubility.

References

  • Jadhav, M., & Shirodkar, P. (2018). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. World Journal of Pharmaceutical Research, 7(14), 363-380. Link

  • Popielec, A., & Loftsson, T. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 17(3), 288. Link

  • Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrin in drug delivery: an updated review.
  • Garrido, G., et al. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Journal of Solution Chemistry, 48(4), 544-556. Link

  • Popielec, A., & Loftsson, T. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. Link

  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.

  • Sirius Analytical. (n.d.). The use of cosolvent pKa assays for poorly soluble compounds. Pion-inc. Link

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Link

  • Garrido, G., et al. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. Link

  • Garrido, G., et al. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. Link

  • BenchChem. (2025). Technical Support Center: Addressing Compound Precipitation in High-Throughput Screening. BenchChem. Link

  • Lunn, G., & Shaik, M. (2012). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 3(9), 744-748. Link

  • Vishakha, V. (2024). Co-solvency and anti-solvent method for the solubility enhancement. PharmaTutor. Link

  • Wikipedia contributors. (2024). Dimethyl sulfoxide. Wikipedia. Link

  • BenchChem. (2025). Technical Support Center: Troubleshooting Solubility Issues for Compound X. BenchChem. Link

  • Jones, K. (2014). Can we predict compound precipitation in DMSO stocks?. Sussex Drug Discovery Centre. Link

  • ResearchGate. (2014). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?. ResearchGate. Link

  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302-1308. Link

  • Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Annals of Applied Bio-Sciences, 10(6). Link

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. Link

Sources

Technical Support Center: Mastering Reactions with 2-Chloro-6,7-dimethoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support guide for 2-Chloro-6,7-dimethoxyquinoline. This resource is designed for researchers, chemists, and drug development professionals who are incorporating this versatile intermediate into their synthetic workflows. Our goal is to provide you with field-proven insights and troubleshooting strategies to ensure clean, high-yield reactions while avoiding common pitfalls. This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the functionalization of this compound.

Question 1: I am concerned about di-substitution on my quinoline core. How can I ensure a mono-substitution reaction?

Answer: This is a frequent and important query. The term "di-substitution" can be interpreted in a few ways, so let's clarify the reactivity of your starting material.

This compound has only one labile leaving group: the chlorine atom at the C2 position. Therefore, a di-substitution reaction where two nucleophiles displace two separate chlorine atoms is not possible with this substrate.

The more relevant challenge is ensuring a clean, selective mono-substitution at the C2 position without generating unwanted side products. The primary reaction pathway is a Nucleophilic Aromatic Substitution (SNAr). The key to success is controlling the reaction conditions to prevent the formation of impurities from side reactions. The rest of this guide will focus on strategies to achieve this.

Question 2: My SNAr reaction with an amine nucleophile is sluggish or incomplete. What factors should I investigate?

Answer: Incomplete conversion is a common hurdle. The reactivity of the C2 position on the quinoline ring is influenced by several factors. Here is a systematic approach to troubleshooting a sluggish reaction.

1. Causality of Low Reactivity: The C2 position of a quinoline is electron-deficient due to the electron-withdrawing effect of the adjacent ring nitrogen, making it susceptible to nucleophilic attack. However, its reactivity is generally lower than the C4 position in analogous systems. For a successful reaction, the energy barrier of the addition-elimination mechanism must be overcome.

2. Troubleshooting Workflow:

G cluster_0 Troubleshooting Low Conversion A Problem: Low Conversion (Starting Material Remains) B Increase Temperature (e.g., from 80°C to 110°C or reflux) A->B Is heat a factor? C Change Solvent (e.g., from THF to DMF or NMP) A->C Is solvent polarity limiting? E Check Nucleophile Reactivity (Is it sterically hindered or electronically poor?) A->E Is the nucleophile the issue? F Increase Reaction Time A->F Is it simply slow? D Consider Microwave Synthesis B->D Need more energy input?

Caption: Decision workflow for addressing low reaction conversion.

3. Key Parameters to Optimize:

  • Temperature: Many SNAr reactions require elevated temperatures to proceed at a reasonable rate. If you are running the reaction at room temperature or slightly elevated heat (e.g., 50-60 °C), consider increasing the temperature to the reflux point of your solvent. Microwave-assisted synthesis is an excellent technique for rapidly accelerating these reactions.[1]

  • Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF, DMAc, or NMP are excellent choices as they can stabilize the charged intermediate (Meisenheimer complex) formed during the SNAr mechanism, thereby lowering the activation energy.[2][3] If you are using a less polar solvent like THF or Dioxane, switching to a more polar alternative can dramatically increase the reaction rate.

  • Nucleophile Strength: The nucleophilicity of your amine matters. Electron-rich anilines or primary aliphatic amines will react faster than electron-deficient anilines. Highly sterically hindered amines may also react more slowly due to the difficulty in approaching the C2 carbon.[4][5][6]

Question 3: My TLC shows the formation of multiple products. What are the likely side products and how can I avoid them?

Answer: The appearance of multiple spots on a TLC plate indicates the formation of side products. Identifying the cause is the first step toward a cleaner reaction.

1. Common Side Products & Their Causes:

  • Hydrolysis Product (2-Hydroxy-6,7-dimethoxyquinoline): The chloroquinoline is susceptible to hydrolysis, especially in the presence of water at high temperatures. This side product will have a very different polarity (often a baseline spot on TLC) compared to your starting material and desired product.

  • Solvent Adducts: If using a nucleophilic solvent like methanol or ethanol at high temperatures, you may form the corresponding methoxy or ethoxy derivative.[7]

  • Degradation: At very high temperatures for extended periods, the quinoline core or your nucleophile may begin to degrade, leading to a complex mixture.

2. Mitigation Strategies:

ProblemPotential CauseRecommended Solution
Baseline Spot on TLC Hydrolysis of starting material to quinolinoneEnsure all reagents and solvents are anhydrous. Run the reaction under an inert atmosphere (N₂ or Ar). Use a non-nucleophilic organic base like DIPEA instead of an inorganic base.
Multiple Product Spots Reaction with solvent or thermal degradationSwitch to a non-nucleophilic, high-boiling solvent like DMF or Dioxane. Reduce the reaction temperature and extend the time, or use microwave synthesis for shorter reaction times.
Di-substitution of Nucleophile If the nucleophile has multiple reactive sitesUse a protecting group strategy on the nucleophile to ensure only the desired site reacts.[8] For example, if using a diamine, protect one of the amino groups.
Question 4: What is the mechanistic basis for the reactivity at the C2 position, and how does this inform my experimental design?

Answer: Understanding the reaction mechanism is key to rational experimental design. The substitution occurs via a two-step addition-elimination SNAr pathway.

1. The SNAr Mechanism:

  • Nucleophilic Attack: The nucleophile (e.g., an amine) attacks the electron-deficient C2 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Leaving Group Elimination: The aromaticity is restored by the elimination of the chloride ion, yielding the final substituted product.

G Start This compound + Nucleophile (Nu-H) Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Start->Intermediate Step 1: Addition Product C2-Substituted Product + HCl Intermediate->Product Step 2: Elimination Salt Base-H⁺Cl⁻ Product->Salt Base Base Base->Salt

Caption: Simplified SNAr mechanism on the quinoline core.

2. Experimental Implications:

  • Stabilizing the Intermediate: The rate-determining step is often the initial nucleophilic attack. Using polar aprotic solvents (DMF, DMSO) stabilizes the charged Meisenheimer complex, accelerating the reaction.[3]

  • Role of the Base: The reaction generates HCl as a byproduct. A base (e.g., DIPEA, Et₃N, K₂CO₃) is required to neutralize the acid, preventing protonation of the nucleophile (which would render it non-nucleophilic) and driving the reaction to completion.[2]

  • Electron-Withdrawing Groups: The quinoline nitrogen acts as an electron-withdrawing group, which is essential for activating the ring towards nucleophilic attack. This is why SNAr reactions are feasible on such heterocyclic systems.[1]

Key Experimental Protocols

The following protocols provide a robust starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: General Procedure for SNAr with an Amine Nucleophile (Conventional Heating)

This protocol is a reliable starting point for reacting this compound with primary or secondary amines.

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (1.1 - 1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or 2-Propanol

  • Round-bottom flask with stir bar

  • Condenser and inert gas (N₂ or Ar) setup

  • Heating mantle with temperature control

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in the chosen solvent (e.g., DMF, approx. 0.1-0.2 M concentration).

  • Add the amine nucleophile (1.1 eq) to the solution via syringe.

  • Add DIPEA (2.0 eq) to the reaction mixture.

  • Equip the flask with a condenser and heat the reaction to 80-100 °C.

  • Monitor the reaction progress by TLC (e.g., using 10% Methanol in Dichloromethane as eluent). The reaction time can vary from 4 to 24 hours.

  • Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with an organic solvent (e.g., Ethyl Acetate or Dichloromethane, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel) using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes).

Table of Recommended Starting Conditions
Nucleophile TypeRecommended SolventBaseTemperature RangeNotes
Primary Aliphatic Amine 2-Propanol, THF, DMFDIPEA, Et₃N60 - 100 °CGenerally highly reactive. Lower temperatures may suffice.
Aniline (Electron-Rich) Dioxane, DMF, EthanolDIPEA, NaOAc80 - 120 °CGood reactivity. A base is crucial for success.[2]
Aniline (Electron-Poor) DMF, DMAc, NMPDIPEA, K₂CO₃100 - 150 °CRequires more forcing conditions due to lower nucleophilicity. Microwave synthesis is recommended.
Thiols DMF, AcetonitrileK₂CO₃, Cs₂CO₃25 - 80 °CThiolates are excellent nucleophiles; reactions are often faster and occur at lower temperatures.

References

  • CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. (Note: While this pertains to a quinazoline, the synthetic principles are relevant.)
  • Der Pharma Chemica (2023) - Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)
  • Molecules (2024) - Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
  • Molbank (2020) - Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline.
  • Chemistry LibreTexts - Effect of sterics on SN2 reactions.
  • Chemistry Steps - Steric Hindrance in SN2 and SN1 Reactions.
  • Khan Academy - Steric hindrance | Substitution and elimin
  • Wikipedia - Protecting group.
  • BenchChem - Application Notes and Protocols for Nucleophilic Substitution of 4-Chloro-6,7-dimethoxyquinoline.
  • Chemistry LibreTexts - Nucleophilic Arom

Sources

stability issues of 2-Chloro-6,7-dimethoxyquinoline in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-Chloro-6,7-dimethoxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for handling and troubleshooting stability issues encountered in experimental settings. As Senior Application Scientists, we have structured this guide to address the most common challenges, explaining the chemical principles behind our recommendations to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

This section addresses foundational questions about the handling and storage of this compound to prevent degradation before your experiments even begin.

Q1: How should I store solid this compound?

A1: Solid this compound should be stored in a cool, dry, and dark environment. Commercial suppliers often recommend storage in a dry, sealed place under an inert atmosphere at room temperature.[1][2] The key is to protect it from the primary environmental factors that can reduce chemical stability: humidity, light, and high temperatures.[3][4]

  • Causality: Moisture can initiate hydrolysis, even in the solid state over long periods.[5] Light, particularly UV radiation, can provide the energy for photodegradation.[5][6] Elevated temperatures accelerate the rate of all chemical degradation reactions.[7][8]

Q2: What is the best solvent for creating a stable stock solution?

A2: For long-term stability, anhydrous aprotic organic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Dichloromethane (DCM) are recommended. The choice of solvent can be critical as it directly impacts the compound's shelf life in solution.[3]

  • Causality: Aprotic solvents lack acidic protons and cannot participate in hydrolysis, which is a primary degradation pathway for chloro-substituted heterocycles. The absence of water is crucial. Even trace amounts of water in solvents like ethanol or methanol can lead to slow degradation over time.

Q3: Can I use aqueous buffers to dissolve this compound?

A3: While this compound may be soluble in aqueous buffers (especially with some co-solvent like DMSO), these solutions should be prepared fresh and used immediately. Long-term storage in aqueous media is not recommended due to the high risk of hydrolysis.

  • Causality: The chlorine atom at the 2-position of the quinoline ring is susceptible to nucleophilic substitution, particularly by water (hydrolysis), which would replace the chloro group with a hydroxyl group. This reaction can be catalyzed by both acidic and basic conditions.[7][8] Most drugs are optimally stable in a pH range of 4 to 8.[8]

Troubleshooting Guide: Stability in Solution

This guide provides solutions to specific problems you might encounter during your experiments, focusing on identifying and mitigating compound degradation.

Q4: I prepared a solution of this compound in a buffered aqueous solution (pH 7.4) for my assay. After 24 hours at room temperature, my results are inconsistent. What could be the cause?

A4: The most likely cause is the hydrolytic degradation of your compound. The chloro group on the quinoline ring is an electrophilic site, and water is a nucleophile that can attack this position, leading to the formation of 2-Hydroxy-6,7-dimethoxyquinoline. This process reduces the concentration of your active compound, leading to inconsistent results.

  • Scientific Rationale: The rate of hydrolysis is influenced by pH, temperature, and the presence of certain buffer components.[7] Storing the solution, even for 24 hours, can lead to significant degradation.

  • Troubleshooting Steps:

    • Prepare Fresh: Always prepare aqueous solutions of this compound immediately before use.

    • Minimize Water Exposure: Prepare a concentrated stock solution in anhydrous DMSO and perform the final dilution into your aqueous buffer right before the experiment.

    • Temperature Control: If possible, keep your prepared solutions on ice or at 4°C to slow the rate of degradation until they are used.[5]

Q5: My HPLC analysis of a stored sample shows a new, more polar peak appearing over time. What is this peak?

A5: This new, more polar peak is likely the hydrolysis product, 2-Hydroxy-6,7-dimethoxyquinoline.

  • Scientific Rationale: Replacing the chlorine atom with a hydroxyl group increases the compound's polarity. In reverse-phase HPLC, more polar compounds have shorter retention times, causing them to elute earlier than the parent compound. To confirm its identity, Liquid Chromatography-Mass Spectrometry (LC-MS) is the ideal technique, as it can provide the molecular weight of the new peak, confirming the mass shift from the substitution of -Cl with -OH.[9]

  • Recommended Action: This observation confirms that your compound is unstable under your current storage or experimental conditions. Refer to the troubleshooting workflow below to identify and mitigate the cause.

Table 1: Key Stability Factors & Mitigation Strategies
FactorRisk for this compoundRecommended Mitigation Strategy
pH Risk of acid- or base-catalyzed hydrolysis in aqueous solutions.[5][7]Prepare solutions fresh. If storage is unavoidable, use a buffered system between pH 4-8 and store at low temperature.
Solvent Protic solvents (water, methanol, ethanol) can act as nucleophiles, leading to solvolysis.[3]Use anhydrous aprotic solvents (e.g., DMSO, DMF) for stock solutions.
Light Potential for photodegradation, especially under UV light.[6]Store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.[4]
Temperature Higher temperatures accelerate degradation rates (hydrolysis, oxidation).[5][8]Store stock solutions at -20°C or -80°C. Prepare working solutions fresh and keep them cool.
Oxygen Risk of oxidation, although hydrolysis is the more probable primary degradation pathway.[3]For long-term storage of solid or solutions, consider purging the container with an inert gas like nitrogen or argon.

Visualizing Degradation & Troubleshooting

The following diagrams illustrate the likely primary degradation pathway and a recommended workflow for addressing stability issues.

G cluster_0 Primary Degradation Pathway: Hydrolysis Parent This compound Product 2-Hydroxy-6,7-dimethoxyquinoline (More Polar Degradant) Parent->Product + H2O (Nucleophilic Substitution)

Caption: Potential hydrolysis pathway of this compound.

G cluster_1 Troubleshooting Workflow for Stability Issues Start Inconsistent Results or Unexpected HPLC Peak Observed CheckStorage Review Storage Conditions: Solvent, Temp, Light, Time? Start->CheckStorage CheckProtocol Review Experimental Protocol: Aqueous Buffer? pH? Temp? CheckStorage->CheckProtocol Storage OK OptimizeSolvent Action: Use Anhydrous Aprotic Solvent (DMSO) for Stock CheckStorage->OptimizeSolvent Issue Found PrepFresh Action: Prepare Stock & Working Solutions Fresh Before Each Use CheckProtocol->PrepFresh Issue Found End Problem Resolved: Consistent Experimental Results PrepFresh->End ProtectLight Action: Use Amber Vials or Protect from Light OptimizeSolvent->ProtectLight ControlTemp Action: Keep Working Solutions on Ice / at 4°C ControlTemp->PrepFresh ProtectLight->ControlTemp

Caption: A systematic workflow for troubleshooting stability problems.

Experimental Protocol: Rapid Stability Assessment

This protocol provides a streamlined method to quickly assess the stability of this compound in your experimental buffer using HPLC.

Objective: To determine the short-term stability of this compound in a specific aqueous buffer over a typical experimental timeframe.

Materials:

  • This compound

  • Anhydrous DMSO

  • Your experimental aqueous buffer (e.g., PBS, pH 7.4)

  • HPLC system with a C18 column and UV detector[9][10]

  • Class A volumetric flasks and pipettes

  • Amber HPLC vials

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve this compound in anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM). This is your stable reference.

  • Prepare Test Solution: Dilute the DMSO stock solution into your pre-warmed (or pre-cooled to your experimental temperature) aqueous buffer to the final working concentration (e.g., 100 µM).

  • Timepoint Zero (T=0): Immediately after preparation, transfer an aliquot of the test solution to an amber HPLC vial and inject it into the HPLC system. Record the peak area of the parent compound.

  • Incubate Sample: Store the remaining test solution under your exact experimental conditions (e.g., 37°C incubator, protected from light).

  • Subsequent Timepoints: At set intervals (e.g., T=1h, 2h, 4h, 8h, 24h), withdraw aliquots, transfer to amber vials, and inject them into the HPLC.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each timepoint relative to T=0.

    • % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

    • Plot % Remaining versus time. A significant drop (e.g., >10%) indicates instability under your experimental conditions.

Self-Validation: The T=0 sample, prepared from a stable DMSO stock, acts as your 100% reference. The appearance of new peaks that increase over time while the parent peak decreases validates that degradation is occurring.

References

  • CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. [URL: https://patents.google.
  • CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline. [URL: https://patents.google.
  • CN1486980A - Prepn process of 2.4-dichloro-6.7-dimethoxy quinazoline. [URL: https://patents.google.
  • Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation. [URL: https://allanchem.com/top-5-factors-affecting-chemical-stability/]
  • 2-Chloro-6,7-dimethoxy-quinoline-3-carbaldehyde | CAS 68236-23-7 - Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/2-chloro-6-7-dimethoxy-quinoline-3-carbaldehyde-68236-23-7]
  • Factors affecting stability of drugs | PPTX - Slideshare. [URL: https://www.slideshare.net/mobile/gajanansanap1/factors-affecting-stability-of-drugs]
  • CAS 577967-81-8 | 2-Chloro-6,7-dimethoxy-3-methylquinoline - Synblock. [URL: https://www.synblock.com/product/cas-577967-81-8.html]
  • Q1B Photostability Testing of New Active Substances and Medicinal Products - ICH Harmonised Tripartite Guideline. [URL: https://database.ich.org/sites/default/files/Q1B%20Guideline.pdf]
  • What Factors Influence Stability? - ARL Bio Pharma. [URL: https://www.arlok.
  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8151215/]
  • 4 Factors Influencing the Stability of Medicinal Products - QbD Group. [URL: https://www.qbd.eu/en/blog/4-factors-influencing-the-stability-of-medicinal-products/]
  • ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry. [URL: https://www.
  • 2-Chloro-4-amino-6,7-dimethoxyquinazoline | 23680-84-4 - ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5210214_EN.htm]
  • "Drug Stability and factors that affect on the drug stability" Review - ResearchGate. [URL: https://www.researchgate.net/publication/325781358_Drug_Stability_and_factors_that_affect_on_the_drug_stability_Review_BY]
  • Navigating the Complexities of Substituted Quinoline Synthesis: A Technical Support Guide - Benchchem. [URL: https://www.benchchem.com/blog/navigating-the-complexities-of-substituted-quinoline-synthesis-a-technical-support-guide]
  • CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents. [URL: https://patents.google.
  • Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives - Der Pharma Chemica. [URL: https://www.derpharmachemica.
  • Synthesis of Substituted Quinolines from Arylamines and Aldehydes via Tandem Reaction Promoted by Chlorotrimethylsilane - ResearchGate. [URL: https://www.researchgate.net/publication/281146864_Synthesis_of_Substituted_Quinolines_from_Arylamines_and_Aldehydes_via_Tandem_Reaction_Promoted_by_Chlorotrimethylsilane]
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI. [URL: https://www.mdpi.com/1420-3049/28/19/6770]
  • The Chemistry of Quinolines. - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/cr60133a001]
  • The structures of the substituted quinolines. - ResearchGate. [URL: https://www.researchgate.net/figure/The-structures-of-the-substituted-quinolines_fig1_259166068]
  • Scheme 3: Synthesis of 2-chloro-6,7-dimethoxy-4-sulfonylquinazoline derivatives 8. - ResearchGate. [URL: https://www.researchgate.
  • ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry. [URL: https://www.
  • A Comparative Guide to Analytical Methods for the Validation of 3-Chloro-6-nitroisoquinolin-1-ol - Benchchem. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-analytical-methods-for-the-validation-of-3-chloro-6-nitroisoquinolin-1-ol]
  • 2-CHLORO-6,7-DIMETHOXY-QUINOLINE-3-CARBALDEHYDE - Safety Data Sheet - ChemicalBook. [URL: https://www.chemicalbook.com/ShowMSDSByCAS_EN.aspx?casno=68236-23-7]
  • 13676-02-3(2-CHLORO-6-METHOXY-QUINOLINE) Product Description - ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB1202816_EN.htm]
  • Analytical Methods - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Analytical-Methods-Xie-Jin/10a2bb184e9b9c03723364f3408a2a7a4214f04c]
  • (PDF) 4-Chloro-6,7-dimethoxyquinoline - ResearchGate. [URL: https://www.researchgate.net/publication/231149955_4-Chloro-67-dimethoxyquinoline]

Sources

Technical Support Center: Reaction Condition Optimization for 2-Chloro-6,7-dimethoxyquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-6,7-dimethoxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of this critical pharmaceutical intermediate. The primary focus of this document is the widely-used method of converting 4-hydroxy-6,7-dimethoxyquinoline to its 2-chloro derivative via chlorination, a reaction that, while effective, requires careful control of conditions to achieve high yield and purity.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My reaction yield is extremely low, or I've recovered only starting material. What are the primary causes?

A1: This is a common issue often traced back to three critical areas: reagent quality, reaction temperature, or incomplete reaction due to stoichiometry.

  • Reagent Integrity: Phosphorus oxychloride (POCl₃) is highly reactive and hydrolyzes in moist air to form phosphoric acid and hydrogen chloride[1]. If the reagent has been improperly stored, its efficacy will be severely compromised. Always use a fresh, unopened bottle or a properly stored reagent under an inert atmosphere.

  • Insufficient Thermal Energy: The conversion of the intermediate O-phosphorylated species to the final chloro-product requires significant thermal energy[2]. Reactions performed below the optimal temperature range (typically 90-120°C) will proceed very slowly or stall completely[3][4].

  • Stoichiometry: A minimum of one molar equivalent of POCl₃ is required for the reaction to proceed, but in practice, an excess is almost always used to drive the reaction to completion, especially when POCl₃ also serves as the solvent[2][3]. Ensure your molar ratios are appropriate for the scale of your reaction.

Q2: TLC analysis shows my reaction has stalled, with significant starting material (4-hydroxy-6,7-dimethoxyquinoline) remaining. How can I drive it to completion?

A2: A stalled reaction points to insufficient reactivity. Before restarting, consider these adjustments:

  • Increase Temperature: Carefully increase the reaction temperature in increments of 10°C, monitoring by TLC. The optimal range is often between 90°C and 120°C[3][5].

  • Add a Co-solvent or Catalyst: While POCl₃ can be used as both the reagent and solvent, in some cases, the use of a high-boiling inert solvent like diethylene glycol dimethyl ether (diglyme) or toluene can improve solubility and heat transfer[3]. The addition of a catalytic amount of N,N-dimethylformamide (DMF) or a base like N,N-dimethylaniline can accelerate the reaction, though this may require re-optimization[6][7].

  • Extend Reaction Time: These chlorinations can be slow, sometimes requiring 4 to 12 hours for completion. Ensure you have allowed sufficient time at the target temperature[3][4].

Q3: My crude product is contaminated with significant impurities. What are these side-products and how can I avoid them?

A3: The most common impurity is the starting material itself, reformed during work-up. The primary cause is the hydrolysis of the product.

  • Product Hydrolysis: this compound can be hydrolyzed back to 4-hydroxy-6,7-dimethoxyquinoline if exposed to water at elevated temperatures or for prolonged periods before the excess POCl₃ is fully quenched.

  • Mitigation Strategy: The work-up is critical. A robust method involves cooling the reaction mixture and slowly pouring it into a vigorously stirred slurry of ice and a weak base, such as aqueous potassium carbonate or sodium bicarbonate[3][4]. This neutralizes the acidic byproducts and quenches the excess POCl₃ under controlled temperature. Avoid quenching with water alone, as the resulting highly acidic conditions can promote hydrolysis[8]. Another effective technique is to first remove the excess POCl₃ under reduced pressure before quenching the residue[8].

Q4: The work-up is challenging. How should I properly quench the reaction and isolate the product?

A4: A carefully planned work-up procedure is essential for both safety and yield.

  • Cooling: Once the reaction is complete by TLC, allow the mixture to cool to room temperature.

  • Quenching (Recommended Method): Prepare a separate vessel with a large volume of crushed ice and a 10% aqueous solution of potassium carbonate[4]. Vigorously stir this slurry while slowly adding the reaction mixture via a dropping funnel. This must be done in a well-ventilated fume hood, as HCl gas will be evolved. The goal is to keep the temperature of the quench mixture low and to neutralize the acid as it forms.

  • Precipitation & Filtration: The product should precipitate as a solid. Continue stirring for 1-2 hours to ensure complete precipitation and quenching[3]. Collect the crude solid by suction filtration and wash it thoroughly with cold water to remove inorganic salts.

  • Drying: Dry the solid under vacuum. The crude product can then be purified.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the chlorination of 4-hydroxy-6,7-dimethoxyquinoline with POCl₃?

A1: The reaction proceeds through a two-stage mechanism involving phosphorylation and subsequent nucleophilic substitution.

  • Phosphorylation: The oxygen atom of the quinolinone tautomer acts as a nucleophile, attacking the phosphorus atom of POCl₃. This forms an O-phosphorylated intermediate, which is a key reactive species. This initial step can occur at relatively low temperatures (<25°C)[2].

  • Nucleophilic Attack: The chloride ion (Cl⁻), generated in the reaction mixture, then acts as a nucleophile and attacks the C4 position of the quinoline ring. This displaces the phosphate group, which is an excellent leaving group, to yield the final this compound product. This step requires higher temperatures (70-90°C or higher) to proceed efficiently[2].

Chlorination Mechanism cluster_0 Stage 1: Phosphorylation cluster_1 Stage 2: Nucleophilic Substitution Quinolinone 4-Hydroxy-6,7-dimethoxyquinoline Intermediate O-Phosphorylated Intermediate Quinolinone->Intermediate   Attack on P POCl3 POCl₃ POCl3->Intermediate Chloride Cl⁻ Product This compound Chloride->Product Intermediate_ref O-Phosphorylated Intermediate Intermediate_ref->Product   Attack on C4

Caption: Simplified mechanism of quinolinone chlorination.

Q2: How do I select the optimal reaction conditions?

A2: The optimal conditions depend on your scale and available equipment. Below is a summary of commonly reported conditions for this chlorination. Using POCl₃ as both the reagent and solvent is common for its simplicity, while using a co-solvent can be beneficial for larger-scale reactions where heat management and viscosity are concerns.

ParameterCondition A: POCl₃ as SolventCondition B: With Co-SolventRationale & Key Considerations
Substrate 4-hydroxy-6,7-dimethoxyquinoline4-hydroxy-6,7-dimethoxyquinolineStarting material should be dry.
Chlorinating Agent POCl₃POCl₃Use fresh, high-purity reagent.
Solvent None (POCl₃ acts as solvent)Diethylene glycol dimethyl ether, Toluene[3]Co-solvents can improve handling and heat transfer on a large scale.
Stoichiometry 1:5 to 1:50 (Substrate:POCl₃ g/mL)[3]1:1 to 1:3 (Substrate:POCl₃ molar ratio)[3]Excess POCl₃ drives the reaction. Molar ratio is more precise with a co-solvent.
Temperature 90 - 100°C[3]90 - 120°C[3][4]Essential for the second stage of the reaction. Monitor for potential decomposition at higher temperatures.
Time 4 - 12 hours[3]4 - 12 hours[4]Monitor progress by TLC to determine the endpoint.

Q3: What are the most critical safety precautions when handling Phosphorus Oxychloride (POCl₃)?

A3: POCl₃ is a hazardous chemical that requires strict safety protocols.

  • Corrosivity: It is highly corrosive to skin, eyes, and the respiratory tract.

  • Reactivity with Water: It reacts violently with water, releasing corrosive fumes of hydrogen chloride and phosphoric acid[1].

  • Handling: Always handle POCl₃ in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber).

  • Quenching: Never add water directly to a large volume of POCl₃. Always add the POCl₃ mixture slowly to an ice/water or ice/base slurry to manage the exothermic reaction.

Q4: How can I effectively monitor the reaction's progress?

A4: Thin Layer Chromatography (TLC) is the most straightforward method.

  • Stationary Phase: Use standard silica gel plates (Silica Gel 60 F₂₅₄).

  • Mobile Phase: A mixture of a non-polar and a polar solvent is effective. Start with a system like Dichloromethane:Petroleum Ether (1:8) or Ethyl Acetate:Hexanes (e.g., 30-50% Ethyl Acetate)[3]. Adjust the polarity as needed to achieve good separation between the starting material (more polar, lower Rf) and the product (less polar, higher Rf).

  • Visualization: Visualize the spots under a UV lamp at 254 nm[3].

Q5: What are the best methods for purifying the final product?

A5: The two most effective purification methods are recrystallization and column chromatography.

  • Recrystallization: This is often sufficient if the crude product is relatively clean. A mixed solvent system of ethanol and ethyl acetate (1:1 volume ratio) has been reported to yield high-purity material[3][4].

  • Column Chromatography: For removing closely related impurities, column chromatography is superior. A standard protocol would be:

    • Stationary Phase: Silica gel (230-400 mesh)[9].

    • Loading: Use the dry loading technique. Dissolve the crude product in a minimal amount of dichloromethane, add silica gel, and evaporate the solvent to get a free-flowing powder. This powder is then carefully added to the top of the column[9].

    • Mobile Phase: A gradient of ethyl acetate in petroleum ether (or hexanes) is a good starting point. Begin with low polarity to elute non-polar impurities and gradually increase the percentage of ethyl acetate to elute the product[9].

Troubleshooting Workflow cluster_checks cluster_solutions start Problem Identified: Low Yield / Incomplete Reaction check_reagent 1. Verify POCl₃ Quality (Use fresh reagent) start->check_reagent check_temp 2. Confirm Reaction Temperature (Is it 90-120°C?) check_reagent->check_temp [Reagent OK] restart Action: Restart with fresh POCl₃ check_reagent->restart [Reagent Suspect] check_time 3. Check Reaction Time (Has it run for 4-12h?) check_temp->check_time [Temp OK] increase_temp Action: Increase Temp to 90-120°C check_temp->increase_temp [Temp Too Low] check_workup 4. Review Work-up Procedure (Risk of hydrolysis?) check_time->check_workup [Time OK] increase_time Action: Extend Reaction Time check_time->increase_time [Time Too Short] optimize_workup Action: Quench in ice/base slurry check_workup->optimize_workup [Hydrolysis Likely] end_node Successful Synthesis check_workup->end_node [Work-up OK] increase_temp->end_node increase_time->end_node optimize_workup->end_node restart->end_node

Caption: Troubleshooting workflow for low-yield synthesis.

References

  • BenchChem. (2025). Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis. BenchChem.
  • Mogilaiah, K., et al. (n.d.). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. NISCAIR Online Periodicals Repository.
  • Rani, P., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)
  • Patil, S. A., et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences.
  • ResearchGate. (n.d.). Synthetic pathway to quinoline derivative 14via Vilsmeier–Haack reaction.
  • CN101353328B. Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.
  • CN1749250A. Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
  • Rani, P., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)
  • Singh, P., et al. (n.d.). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar.
  • ResearchGate. (n.d.). Scheme 3: Synthesis of 2-chloro-6,7-dimethoxy-4-sulfonylquinazoline derivatives 8.
  • BenchChem. (2025).
  • ResearchGate. (2025). POCl3 Chlorination of 4-Quinazolones | Request PDF.
  • Butters, M., et al. (2011).
  • Meirelles, M. A. (2014). How should I proceed in Chlorination using POCl3?.
  • Kumaraswamy, K., et al. (2004). AN EXPEDITIOUS, PRACTICAL LARGE SCALE SYNTHESIS OF 4-AMINO-2-CHLORO-6,7-DIMETHOXYQUINAZOLINAZOLINE.
  • CN106008336A. The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • ResearchGate. (n.d.). Optimization of a Potent, Orally Active S1P 1 Agonist Containing a Quinolinone Core.
  • BenchChem. (2025). Application Notes and Protocols for the Large-Scale Synthesis of 4-Chloro-6,7-dimethoxyquinoline. BenchChem.
  • Fillion, E., et al. (n.d.). 15 - Organic Syntheses Procedure. Organic Syntheses.
  • BenchChem. (2025). Application Notes and Protocols for 4-Chloro-6,7-dimethoxyquinazoline. BenchChem.
  • Wikipedia. (n.d.). Phosphoryl chloride. Wikipedia.

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Validation & Comparative

A Comparative Guide to Quinoline-Based Kinase Inhibitors: Profiling Key Pharmacophores in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the quinoline scaffold has emerged as a privileged structure, forming the backbone of numerous potent kinase inhibitors.[1][2][3] This guide provides an in-depth comparison of prominent quinoline-based inhibitors, offering insights into their mechanisms of action, target profiles, and the experimental data that underpins their clinical use. While some quinoline derivatives, such as 2-Chloro-6,7-dimethoxyquinoline, are valuable as synthetic intermediates in the creation of more complex molecules, this guide will focus on clinically-approved drugs with extensive supporting data to provide a practical resource for researchers, scientists, and drug development professionals.[4][5]

We will dissect the profiles of three leading FDA-approved quinoline-based tyrosine kinase inhibitors (TKIs): Cabozantinib, Lenvatinib, and Bosutinib. Through a comparative analysis of their performance, supported by experimental data, we aim to illuminate the nuances that differentiate these powerful therapeutic agents.

The Quinoline Scaffold: A Foundation for Kinase Inhibition

The quinoline ring system's versatility and accessibility have made it a cornerstone in medicinal chemistry.[6] Its rigid structure provides a robust framework for the strategic placement of functional groups that can interact with the ATP-binding pockets of various kinases. This has led to the development of a multitude of quinoline-containing compounds with significant inhibitory activity against a broad spectrum of kinases, disrupting the aberrant signaling pathways that drive tumor growth and progression.[2][3]

Comparative Analysis of Leading Quinoline-Based Inhibitors

Cabozantinib, Lenvatinib, and Bosutinib, while all built upon a quinoline core, exhibit distinct inhibitory profiles and mechanisms of action. These differences are crucial in determining their clinical applications and potential side effects.

Cabozantinib

Cabozantinib is a potent multi-targeted TKI that primarily inhibits MET, VEGFR2, and RET. Its ability to simultaneously block these key signaling pathways allows it to counteract mechanisms of resistance that can arise from treatment with more selective VEGFR inhibitors. This multifaceted approach disrupts tumor angiogenesis, cell survival, invasion, and metastasis.[7]

Key Targets:

  • VEGFR1, VEGFR2, VEGFR3

  • MET

  • RET

  • AXL

  • KIT

  • FLT3

  • TIE-2

Lenvatinib

Key Targets:

  • VEGFR1, VEGFR2, VEGFR3

  • FGFR1, FGFR2, FGFR3, FGFR4

  • PDGFRα

  • KIT

  • RET

Bosutinib

Bosutinib is a dual inhibitor of the Src and Abl kinases.[13][14] It binds to the ATP-binding site of the Bcr-Abl fusion protein, which is characteristic of chronic myelogenous leukemia (CML).[15] By inhibiting both Abl and Src family kinases, Bosutinib can be effective in cases of resistance to other TKIs.[13][16][17]

Key Targets:

  • Bcr-Abl

  • Src family kinases (Src, Lyn, Hck)

  • VEGFR

  • PDGFR

Performance Data: A Head-to-Head Comparison

The following table summarizes key performance data for Cabozantinib, Lenvatinib, and Bosutinib, providing a quantitative basis for comparison.

InhibitorPrimary TargetsIC50 Values (Representative)Key Indications
Cabozantinib MET, VEGFR2, RETMET: 13 nM, VEGFR2: 0.035 nM, RET: 4 nMMedullary thyroid cancer, renal cell carcinoma, hepatocellular carcinoma[18][19]
Lenvatinib VEGFRs, FGFRsVEGFR2: 4 nM, FGFR1: 46 nMDifferentiated thyroid cancer, renal cell carcinoma, hepatocellular carcinoma[8][10]
Bosutinib Bcr-Abl, SrcAbl: 1.2 nM, Src: 1.1 nMChronic myelogenous leukemia[14][16]

Signaling Pathways and Mechanisms of Action

The differential targeting of kinases by these inhibitors results in the modulation of distinct signaling pathways.

Cabozantinib and Lenvatinib: Targeting Angiogenesis and Tumor Proliferation

Both Cabozantinib and Lenvatinib are potent inhibitors of VEGFRs, which are critical for angiogenesis—the formation of new blood vessels that supply tumors with nutrients and oxygen.[7][11] By blocking this pathway, these drugs effectively "starve" the tumor. Their additional targets, such as MET and FGFRs, further inhibit tumor cell proliferation, survival, and migration.

Angiogenesis_and_Proliferation_Inhibition cluster_0 Tumor Cell cluster_1 Inhibition Growth Factors (VEGF, HGF, FGF) Growth Factors (VEGF, HGF, FGF) Receptor Tyrosine Kinases (VEGFR, MET, FGFR) Receptor Tyrosine Kinases (VEGFR, MET, FGFR) Growth Factors (VEGF, HGF, FGF)->Receptor Tyrosine Kinases (VEGFR, MET, FGFR) Downstream Signaling (RAS/RAF/MEK/ERK, PI3K/AKT/mTOR) Downstream Signaling (RAS/RAF/MEK/ERK, PI3K/AKT/mTOR) Receptor Tyrosine Kinases (VEGFR, MET, FGFR)->Downstream Signaling (RAS/RAF/MEK/ERK, PI3K/AKT/mTOR) Proliferation, Survival, Angiogenesis Proliferation, Survival, Angiogenesis Downstream Signaling (RAS/RAF/MEK/ERK, PI3K/AKT/mTOR)->Proliferation, Survival, Angiogenesis Cabozantinib Cabozantinib Cabozantinib->Receptor Tyrosine Kinases (VEGFR, MET, FGFR) Inhibits MET, VEGFR Lenvatinib Lenvatinib Lenvatinib->Receptor Tyrosine Kinases (VEGFR, MET, FGFR) Inhibits VEGFR, FGFR Bcr_Abl_Inhibition Bcr-Abl Oncoprotein Bcr-Abl Oncoprotein Downstream Signaling Downstream Signaling Bcr-Abl Oncoprotein->Downstream Signaling Leukemic Cell Proliferation & Survival Leukemic Cell Proliferation & Survival Downstream Signaling->Leukemic Cell Proliferation & Survival Bosutinib Bosutinib Bosutinib->Bcr-Abl Oncoprotein Inhibits Drug_Discovery_Workflow Target_Identification Target Identification & Validation Lead_Generation Lead Generation (e.g., Quinoline Scaffold) Target_Identification->Lead_Generation In_Vitro_Assays In Vitro Kinase Assays (IC50) Lead_Generation->In_Vitro_Assays Cell-Based_Assays Cell-Based Assays (GI50) In_Vitro_Assays->Cell-Based_Assays In_Vivo_Studies In Vivo Animal Models Cell-Based_Assays->In_Vivo_Studies Clinical_Trials Clinical Trials In_Vivo_Studies->Clinical_Trials

Caption: A generalized workflow for the discovery and development of kinase inhibitors.

Conclusion

The quinoline scaffold remains a highly valuable framework in the design of targeted cancer therapies. The comparative analysis of Cabozantinib, Lenvatinib, and Bosutinib highlights how subtle modifications to this core structure can lead to vastly different kinase inhibition profiles and clinical applications. For researchers and drug development professionals, a deep understanding of these differences, grounded in solid experimental data, is paramount for the rational design of next-generation inhibitors with improved efficacy and safety profiles.

References

  • Mousa, S. A., & Mousa, A. S. (2017). Cabozantinib: Mechanism of action, efficacy and indications. Bulletin du Cancer, 104(5), 455-463. [Link]

  • Eisai Inc. (n.d.). Mechanism of Action (MOA) of LENVIMA® (lenvatinib). Retrieved from [Link]

  • Wikipedia. (2024). Lenvatinib. Retrieved from [Link]

  • Hoy, S. M. (2015). Lenvatinib: a review of its use in patients with radioactive iodine-refractory differentiated thyroid cancer. Targeted Oncology, 10(3), 447-458. [Link]

  • Patsnap. (2025). What is the mechanism of action of Cabozantinib?. Synapse. Retrieved from [Link]

  • Patsnap. (2024). What is the mechanism of Lenvatinib mesylate?. Synapse. Retrieved from [Link]

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  • Taylor & Francis. (n.d.). Bosutinib – Knowledge and References. Retrieved from [Link]

  • Exelixis, Inc. (n.d.). CABOMETYX® (cabozantinib) Mechanism of Action. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected quinoline based EGFR tyrosine kinase inhibitors. Retrieved from [Link]

  • Patsnap. (2024). What is the mechanism of Bosutinib Monohydrate?. Synapse. Retrieved from [Link]

  • Wikipedia. (2024). Bosutinib. Retrieved from [Link]

  • Exelixis, Inc. (n.d.). CABOMETYX® (cabozantinib) Mechanism of Action. Retrieved from [Link]

  • Puttini, M., Coluccia, A. M. L., & Boschelli, F. (2006). Bosutinib: a dual SRC/ABL kinase inhibitor for the treatment of chronic myeloid leukemia. Expert Opinion on Investigational Drugs, 15(11), 1385-1396. [Link]

  • National Cancer Institute. (n.d.). Definition of bosutinib. NCI Drug Dictionary. Retrieved from [Link]

  • Iovine, V., Bissy, A., & Iannelli, P. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 26(16), 4909. [Link]

  • ResearchGate. (n.d.). Mechanism of action of cabozantinib. Retrieved from [Link]

  • Wiley Online Library. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Retrieved from [Link]

  • Google Patents. (n.d.). US6630489B1 - Quinoline derivatives as tyrosine kinase inhibitors.
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  • ResearchGate. (2025). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Retrieved from [Link]

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  • ResearchGate. (n.d.). FDA-approved quinoline-based drugs. Retrieved from [Link]

  • Der Pharma Chemica. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Retrieved from [Link]

  • Li, J., et al. (2018). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. European Journal of Medicinal Chemistry, 143, 10-21. [Link]

  • ACS Publications. (1996). Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure−Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.
  • NIH. (2024). Therapeutic Potential of 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline. Retrieved from [Link]

  • NIH. (2015). De-novo design, synthesis and evaluation of novel 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as HIV-1 reverse transcriptase inhibitors. Retrieved from [Link]

  • NIH. (n.d.). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. Retrieved from [Link]

  • NIH. (n.d.). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. Retrieved from [Link]

  • Google Patents. (n.d.). CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
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The Strategic Utility of 2-Chloro-6,7-dimethoxyquinoline in Kinase Inhibitor Scaffolding: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of a core molecular scaffold is a critical decision that dictates the trajectory of a discovery program. Among the privileged heterocyclic systems, the quinoline scaffold has consistently proven its value, particularly in the realm of kinase inhibitor development. This guide provides an in-depth validation of 2-Chloro-6,7-dimethoxyquinoline as a strategic research tool, offering a comparative analysis against its close bioisostere, the quinazoline scaffold, and other potential alternatives. We will delve into the synthetic rationale, present comparative biological data, and provide detailed experimental protocols to empower your research endeavors.

The Quinoline Core: A Foundation for Potent Kinase Inhibition

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a prominent feature in numerous biologically active compounds.[1] Its rigid, planar structure provides an excellent framework for the spatial orientation of pharmacophoric groups, enabling precise interactions with biological targets. The nitrogen atom within the ring not only influences the electronic properties of the scaffold but also serves as a key hydrogen bond acceptor, a crucial interaction in the ATP-binding pocket of many kinases.[2]

This compound , in particular, has emerged as a valuable starting material for the synthesis of potent kinase inhibitors. The chlorine atom at the 2-position (or more commonly, a chloro group at the 4-position of the quinoline core, which is synthetically more accessible and widely used for nucleophilic substitution) serves as a versatile synthetic handle for the introduction of various side chains, most notably anilino groups.[3] The 6,7-dimethoxy substitution pattern is a recurring motif in highly potent kinase inhibitors, contributing to favorable interactions within the kinase active site.[4]

Comparative Analysis: Quinoline vs. Quinazoline Scaffolds

The quinazoline scaffold, a bioisostere of quinoline where a second nitrogen atom is present in the pyrimidine ring, is arguably the most direct and widely explored alternative.[1] This subtle structural change has profound implications for the physicochemical and biological properties of the resulting inhibitors.

FeatureQuinoline Scaffold (from this compound)Quinazoline Scaffold (from 4-Chloro-6,7-dimethoxyquinazoline)
Primary Targets c-Met, VEGFR, EGFR, and a broader range of kinases.Predominantly EGFR, with numerous approved drugs (e.g., Gefitinib, Erlotinib).[1][5]
Mechanism of Action Primarily ATP-competitive inhibition of protein kinases.Primarily ATP-competitive inhibition of protein kinases, particularly EGFR.[4]
Synthetic Accessibility Readily synthesized from substituted anilines. The 4-chloro derivative is a key intermediate.[3]Also readily synthesized, with well-established routes for 4-chloro-6,7-dimethoxyquinazoline.[6]
Clinical Precedent Present in approved drugs like Cabozantinib (targeting c-Met and VEGFR).Strong clinical validation with multiple FDA-approved EGFR inhibitors.[7]

Key Takeaway: While both scaffolds are cornerstones of kinase inhibitor design, the quinazoline core has a more extensive clinical track record for EGFR inhibition.[1] Conversely, the quinoline scaffold, as exemplified by derivatives of this compound, has demonstrated broader utility against a range of kinases, including c-Met and VEGFR.[8] The choice between these scaffolds often hinges on the specific kinase target and the desired selectivity profile.

Performance Data: A Look at Biological Activity

A direct, head-to-head comparison of IC50 values across different studies can be misleading due to variations in experimental conditions. However, we can analyze representative data to discern trends in potency.

Table 1: Comparative Biological Activity of Quinoline and Quinazoline-Based Kinase Inhibitors

Compound ClassTarget KinaseRepresentative IC50 ValuesCitation
4-Anilinoquinolinesc-Met0.030 µM (for compound 12n)[9]
4-AnilinoquinazolinesEGFR29 pM (for a 6,7-dimethoxy derivative)[10]
4-AnilinoquinolinesEGFR1.29 nM (for compound 7b)[11]
4-AnilinoquinazolinesVEGFR-20.016 µM (for a methylbenzamide derivative)[12]

This data highlights that both scaffolds can yield highly potent inhibitors. The exceptional potency of the 6,7-dimethoxy-4-anilinoquinazoline against EGFR underscores its suitability for this target.[10] The potent c-Met inhibition by the 4-anilinoquinoline derivative demonstrates the versatility of the quinoline core.[9]

Experimental Protocols: Validating Your Research Tool

To facilitate the use of this compound and its analogs in your research, we provide the following detailed experimental protocols.

Synthesis of 4-Anilinoquinoline Derivatives

This protocol describes the nucleophilic aromatic substitution reaction between a 4-chloroquinoline and a substituted aniline, a key step in the synthesis of many kinase inhibitors.

Workflow for the Synthesis of 4-Anilinoquinoline Derivatives

G cluster_synthesis Synthesis of 4-Anilinoquinoline Start 4-Chloro-6,7-dimethoxyquinoline + Substituted Aniline Reaction Reflux in Isopropanol (or other suitable solvent) Start->Reaction Nucleophilic Aromatic Substitution Workup Cool, filter, and wash the precipitate Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product Pure 4-Anilinoquinoline Derivative Purification->Product

Caption: General workflow for the synthesis of 4-anilinoquinoline derivatives.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-chloro-6,7-dimethoxyquinoline (1 equivalent) and the desired substituted aniline (1.1-1.5 equivalents).

  • Solvent Addition: Add a suitable solvent, such as isopropanol or ethanol. The reaction concentration is typically in the range of 0.1-0.5 M.

  • Heating: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. Collect the solid by filtration and wash with cold solvent.

  • Purification: If necessary, purify the crude product by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Solvent: Isopropanol and ethanol are commonly used due to their ability to dissolve the reactants at elevated temperatures and their relatively high boiling points.

  • Excess Aniline: A slight excess of the aniline nucleophile is often used to drive the reaction to completion.

  • Reflux Conditions: Heating is necessary to overcome the activation energy of the nucleophilic aromatic substitution reaction.

In Vitro Kinase Inhibition Assay (Example: EGFR)

This protocol outlines a general method for evaluating the inhibitory activity of synthesized compounds against a target kinase.

Workflow for In Vitro Kinase Inhibition Assay

G cluster_assay Kinase Inhibition Assay Start Prepare serial dilutions of test compound Incubation Incubate compound with kinase, substrate, and ATP Start->Incubation Detection Measure kinase activity (e.g., phosphorylation) Incubation->Detection Analysis Calculate IC50 value Detection->Analysis Result Potency of the inhibitor Analysis->Result

Caption: General workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to obtain a range of concentrations.

  • Reaction Mixture: In a microplate, prepare a reaction mixture containing the target kinase (e.g., recombinant human EGFR), a suitable substrate (e.g., a synthetic peptide), and ATP in a kinase assay buffer.

  • Incubation: Add the serially diluted test compound to the reaction mixture and incubate at a controlled temperature (e.g., 30°C) for a specific period.

  • Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Self-Validating System:

  • Controls: Include positive controls (a known inhibitor) and negative controls (vehicle only) to ensure the assay is performing correctly.

  • Z'-factor: Calculate the Z'-factor to assess the quality and reliability of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

Signaling Pathway Context

The strategic importance of this compound lies in its ability to serve as a precursor for inhibitors that target critical nodes in oncogenic signaling pathways.

EGFR Signaling Pathway and Inhibition

G cluster_pathway EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Downstream Downstream Signaling (RAS/MAPK, PI3K/AKT) Dimerization->Downstream Response Cell Proliferation, Survival, Metastasis Downstream->Response Inhibitor 4-Anilinoquinoline/ quinazoline Inhibitor Inhibitor->Dimerization Inhibits Autophosphorylation

Caption: Simplified EGFR signaling pathway and the point of intervention by quinoline/quinazoline-based inhibitors.

Conclusion and Future Directions

This compound stands as a validated and highly valuable research tool for the synthesis of kinase inhibitors. Its utility is underscored by the potent biological activities of its derivatives against key oncogenic targets. While the quinazoline scaffold has a more established clinical history for EGFR inhibition, the quinoline core offers broader applicability against a diverse range of kinases.

Future research in this area will likely focus on:

  • Scaffold Hopping and Bioisosteric Replacement: Exploring novel heterocyclic scaffolds that mimic the key pharmacophoric features of quinolines and quinazolines to improve properties such as selectivity and metabolic stability.[13]

  • Structure-Based Drug Design: Utilizing co-crystal structures of inhibitors bound to their target kinases to rationally design next-generation compounds with enhanced potency and selectivity.

  • Tackling Drug Resistance: Developing inhibitors that are active against mutant forms of kinases that confer resistance to existing therapies.

By understanding the comparative advantages and synthetic utility of this compound, researchers can make more informed decisions in the design and execution of their drug discovery programs.

References

  • Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro. Clinical and Experimental Pharmacology and Physiology. [Link]

  • Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. MDPI. [Link]

  • Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. ResearchGate. [Link]

  • Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. PMC. [Link]

  • Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. PMC. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Conformationally Constrained Inhibitors Targeting EGFR. PMC. [Link]

  • Scaffold and SAR studies on c-MET inhibitors using machine learning approaches. National Institutes of Health. [Link]

  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. PubMed. [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC. [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers. [Link]

  • Development of c-MET pathway inhibitors. ResearchGate. [Link]

  • Quinazoline and Quinazolinone as Important Medicinal Scaffolds: A Comparative Patent Review (2011-2016). ResearchGate. [Link]

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Semantic Scholar. [Link]

  • Safety and Tolerability of c-MET Inhibitors in Cancer. PMC. [Link]

  • The different structural types of small-molecule c-Met kinase inhibitors. ResearchGate. [Link]

  • The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry. [Link]

  • Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. National Institutes of Health. [Link]

  • Application of Bioisosteres in Drug Design. University of Tokyo. [Link]

  • Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Open Access Journals. [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]

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A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Chloro-6,7-dimethoxyquinoline Analogs as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Among these, the 2-chloro-6,7-dimethoxyquinoline framework has emerged as a promising starting point for the development of novel anticancer agents. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of analogs based on this core structure, synthesizing data from various studies to elucidate the impact of structural modifications on their biological potency. We will delve into the synthetic strategies, compare the efficacy of different substitution patterns, and provide detailed experimental protocols for the evaluation of these compounds.

The this compound Core: A Versatile Scaffold

The this compound moiety offers several key features for drug design. The chlorine atom at the C-2 position serves as a versatile handle for introducing various substituents via nucleophilic substitution reactions. The electron-donating methoxy groups at the C-6 and C-7 positions can influence the molecule's electronic properties and its interaction with biological targets.[3] The primary mechanism of action for many quinoline-based anticancer agents involves the inhibition of protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer.[4][5]

Synthetic Strategies for this compound Analogs

The synthesis of this compound analogs typically begins with the construction of the quinoline core, followed by functionalization at various positions. A common route to the 2-chloro-3-formylquinoline scaffold, a key intermediate, involves the Vilsmeier-Haack reaction.[6]

General Synthetic Workflow

Synthetic Workflow Acetanilide Substituted Acetanilide Chloroformylquinoline 2-Chloro-3-formyl-6,7-dimethoxyquinoline Acetanilide->Chloroformylquinoline Vilsmeier-Haack Reaction Vilsmeier Vilsmeier Reagent (POCl3, DMF) Vilsmeier->Chloroformylquinoline Final_Product Substituted this compound Analog Chloroformylquinoline->Final_Product Nucleophilic Substitution / Further Modification Nucleophile Nucleophile (e.g., Amine, Alcohol) Nucleophile->Final_Product

Caption: General synthetic workflow for this compound analogs.

Experimental Protocol: Synthesis of 2-Chloro-3-formyl-6,7-dimethoxyquinoline

This protocol describes a common method for the synthesis of a key intermediate.

Materials:

  • Substituted acetanilide

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Appropriate solvents (e.g., dichloromethane, toluene)

Procedure:

  • To a solution of the substituted acetanilide in an appropriate solvent, add the Vilsmeier reagent (prepared from POCl₃ and DMF).

  • Heat the reaction mixture under reflux for the required time, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and carefully quench with ice-water.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-chloro-3-formyl-6,7-dimethoxyquinoline.[6]

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is highly dependent on the nature and position of the substituents on the quinoline ring.

Substitutions at the C-2 Position

While the chloro group at C-2 is often a synthetic precursor, its replacement with other functionalities can significantly impact activity. For instance, replacement of the 2-chloro group with an aryl group can lead to potent topoisomerase I inhibitors.[3]

Substitutions at the C-3 Position

Modifications at the C-3 position, often starting from the 3-formyl derivative, can be explored. The introduction of imine functionalities at this position has been investigated for antiviral activity, suggesting that this position is amenable to substitution for modulating biological effects.[7]

Substitutions at the C-4 Position

The C-4 position has been a major focus of SAR studies, with the introduction of various alkoxy and arylamino (anilino) groups.

  • Alkoxy Substituents: The length and nature of the alkoxy chain at C-4 influence anticancer activity. Studies on 4-alkoxy-2-aryl-6,7-dimethoxyquinolines have shown that a propyl linker at C-4, combined with a p-substituted phenyl group at C-2, results in potent anticancer activity against a diverse range of cancer cell lines.[3]

  • Anilino Substituents: The substitution of the 4-chloro group with various anilino moieties is a critical modification for enhancing inhibitory activity against kinases like c-Met. The nature and position of substituents on the aniline ring significantly influence potency.[8][9]

Comparative Data on Anticancer Activity

The following table summarizes the in vitro antiproliferative activity of selected 2-substituted-4-alkoxy-6,7-dimethoxyquinoline analogs against various human cancer cell lines. The GI₅₀ value represents the concentration of the compound required to inhibit cell growth by 50%.[3]

Compound IDC-2 SubstituentC-4 LinkerCancer Cell LineGI₅₀ (µM)
14e p-Cl-PhPropoxyColon (COLO 205)0.87
14f p-Cl-PhPropoxyLeukemia (SR)0.90
14g p-Cl-PhPropoxyMelanoma (LOX IMVI)0.22
14m p-CF₃-PhPropoxyColon (COLO 205)0.40
14n p-CF₃-PhPropoxyLeukemia (SR)0.13
14o p-CF₃-PhPropoxyMelanoma (LOX IMVI)0.12

Data extracted from Elbadawi et al. (2021).[3]

Targeted Signaling Pathways

Quinoline derivatives exert their anticancer effects by modulating various intracellular signaling pathways that are often dysregulated in cancer. Key targets include receptor tyrosine kinases (RTKs) like EGFR and VEGFR, and their downstream cascades such as the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways.[4] Inhibition of these pathways can halt cell proliferation, block angiogenesis, and induce apoptosis.[10]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Quinoline This compound Analog Quinoline->RTK Inhibits

Caption: Inhibition of key cancer signaling pathways by quinoline analogs.

Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of the synthesized analogs on cancer cell lines.[11]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically ranging from 0.01 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ value for each compound.

Conclusion and Future Directions

The this compound scaffold represents a highly versatile platform for the design of novel anticancer agents. SAR studies have demonstrated that modifications at the C-2, C-3, and particularly the C-4 positions can profoundly influence biological activity. While significant progress has been made in understanding the SAR of 4-anilino and 4-alkoxy derivatives, further exploration of substitutions at other positions of the quinoline ring is warranted. Future research should focus on synthesizing a broader range of analogs with diverse functionalities to probe new areas of chemical space and potentially uncover novel mechanisms of action. The detailed synthetic and biological evaluation protocols provided in this guide serve as a robust foundation for researchers to build upon in the quest for more effective and selective cancer therapeutics.

References

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An In Vitro Comparative Analysis of Key Chlorinated Heterocyclic Intermediates in Gefitinib Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Quality, Stability, and Reactivity Assessment

Introduction

Gefitinib is a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, a class of targeted anticancer agents that have significantly impacted the treatment of non-small cell lung cancer.[1] The efficacy and safety of any active pharmaceutical ingredient (API) are inextricably linked to the purity and quality of its synthetic precursors. The synthesis of Gefitinib, a complex quinazoline derivative, involves a multi-step process where the quality of each intermediate dictates the outcome of the final product.[2]

A pivotal step in many established synthetic routes is the introduction of a leaving group at the C4 position of the quinazoline core, which facilitates the subsequent nucleophilic substitution with 3-chloro-4-fluoroaniline.[3] The most crucial intermediate for this purpose is 4-Chloro-6,7-dimethoxyquinazoline . Its purity, stability, and reactivity are paramount for achieving high yield and minimizing process-related impurities in the final Gefitinib API.

This guide provides an in-depth, in vitro comparison framework for evaluating the critical quality attributes of chlorinated intermediates in the Gefitinib synthesis pathway. While the user's query mentioned 2-Chloro-6,7-dimethoxyquinoline, it is important to clarify that the core heterocyclic system in Gefitinib is a quinazoline . Therefore, this guide will focus on the correct and critical intermediate, 4-Chloro-6,7-dimethoxyquinazoline. To create a robust comparative analysis, we will assess a high-purity, reference-grade sample ("Intermediate A") against a hypothetical "Intermediate B," which represents a batch with potential impurities or degradation products. This comparative approach serves as a blueprint for researchers and drug development professionals to establish stringent quality control measures for key synthetic intermediates.

Section 1: The Central Role of 4-Chloro-6,7-dimethoxyquinazoline in Synthesis

The most common and efficient syntheses of Gefitinib converge on the formation of 4-Chloro-6,7-dimethoxyquinazoline. This intermediate is typically prepared by chlorinating its precursor, 6,7-dimethoxyquinazolin-4(3H)-one, using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[3][4] The chlorine atom at the 4-position is highly activated towards nucleophilic aromatic substitution, making it an excellent electrophilic partner for the final coupling reaction with 3-chloro-4-fluoroaniline to form the core structure of Gefitinib.[5]

The quality of this intermediate is non-negotiable. The presence of unreacted starting material, over-chlorinated byproducts (e.g., 2,4-dichloro-6,7-dimethoxyquinazoline), or degradation products can lead to the formation of difficult-to-remove impurities in the final API, compromising its safety and efficacy.[6][7]

Gefitinib Synthesis Pathway cluster_precursor Precursor Synthesis cluster_intermediate Critical Intermediate Formation cluster_final Final API Synthesis A 6,7-Dimethoxyquinazolin- 4(3H)-one B Intermediate A: High-Purity 4-Chloro- 6,7-dimethoxyquinazoline A->B Chlorination (e.g., SOCl₂) B_alt Intermediate B: Lower-Purity Analog A->B_alt Suboptimal Chlorination D Gefitinib B->D Nucleophilic Substitution B_alt->D Leads to Impurities C 3-Chloro-4-fluoroaniline C->D

Figure 1: Simplified Gefitinib synthesis highlighting the critical intermediate.

Section 2: Experimental Design for Comparative Analysis

To objectively compare our two samples, "Intermediate A" (high-purity standard) and "Intermediate B" (test sample), we will employ a suite of analytical techniques designed to probe three critical performance attributes: Purity, Stability, and Reactivity.

Experimental Workflow cluster_tests Comparative In Vitro Tests cluster_data SampleA Intermediate A (High Purity) Purity Purity & Identity (HPLC, LC-MS, NMR) SampleA->Purity Stability Stability (Forced Degradation) SampleA->Stability Reactivity Reactivity (Kinetic Monitoring) SampleA->Reactivity SampleB Intermediate B (Test Sample) SampleB->Purity SampleB->Stability SampleB->Reactivity DataPurity Purity Profile Impurity Identification Purity->DataPurity DataStability Degradation Profile Stability-Indicating Method Stability->DataStability DataReactivity Reaction Rate (k) Product Yield (%) Reactivity->DataReactivity

Figure 2: Workflow for the comparative analysis of intermediates.

This multi-pronged approach ensures a comprehensive evaluation. Purity and identity assays confirm the material's composition, forced degradation studies predict its shelf-life and degradation pathways, and reactivity studies provide direct evidence of its performance in the subsequent synthetic step.

Section 3: Detailed Methodologies & Protocols

As a Senior Application Scientist, the rationale behind protocol selection is as critical as the execution itself. The following methods are chosen for their robustness, reproducibility, and ability to provide definitive, quantitative data.

A. High-Performance Liquid Chromatography (HPLC) for Purity Determination

  • Expertise & Rationale: A reversed-phase HPLC method is the gold standard for separating and quantifying the main component from its potential impurities. We select a C18 column for its versatility in retaining the moderately polar quinazoline ring and its impurities. A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and detected. UV detection is ideal due to the strong chromophoric nature of the quinazoline scaffold.[8]

  • Protocol:

    • System Preparation: Agilent 1260 Infinity II LC System or equivalent, equipped with a Diode Array Detector (DAD).

    • Column: InertSustain C18 (250mm x 4.6mm, 5µm).[9]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Gradient Program: 10% B to 90% B over 15 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Sample Preparation: Accurately weigh ~10 mg of Intermediate A and B into separate 100 mL volumetric flasks. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

    • Analysis: Inject 10 µL of each sample and record the chromatograms. Calculate purity by area percentage.

B. LC-MS and NMR for Structural Confirmation

  • Expertise & Rationale: While HPLC quantifies purity, it does not confirm identity. High-Resolution Mass Spectrometry (HRMS) provides an exact mass, confirming the elemental composition.[10] Nuclear Magnetic Resonance (¹H and ¹³C NMR) provides definitive structural information by mapping the proton and carbon framework of the molecule, confirming connectivity and identifying impurities if their structure differs significantly.[4][11]

  • Protocol (General):

    • LC-MS: Utilize an Agilent Q-TOF or similar instrument coupled to an HPLC system. Analyze the main peak from the HPLC injection to obtain the exact mass and compare it with the theoretical mass of C₁₀H₉ClN₂O₂ (224.0353).[12]

    • NMR: Dissolve ~5-10 mg of each sample in deuterated dimethyl sulfoxide (DMSO-d₆). Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer. Compare the chemical shifts and coupling constants to established reference spectra.[4]

  • Expertise & Rationale: Forced degradation studies are essential for predicting the stability of an intermediate under storage and manufacturing stress.[13] By subjecting the material to harsh conditions (acid, base, oxidation, heat, light), we can identify likely degradation products and establish the stability-indicating nature of our HPLC method.[14][15] This is a critical regulatory requirement and provides invaluable insight into the molecule's chemical behavior.[16]

  • Protocol:

    • Sample Preparation: Prepare 1 mg/mL stock solutions of Intermediate A and B in acetonitrile.

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 1N HCl. Heat at 60°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to 10 mL with mobile phase.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 1N NaOH. Heat at 60°C for 2 hours. Cool, neutralize with 1N HCl, and dilute to 10 mL with mobile phase.

    • Oxidative Degradation: Mix 1 mL of stock with 1 mL of 6% H₂O₂. Keep at room temperature for 24 hours. Dilute to 10 mL with mobile phase.

    • Thermal Degradation: Store the solid powder of each intermediate at 80°C for 48 hours. Prepare a sample solution as per the HPLC protocol.

    • Analysis: Analyze all stressed samples using the validated HPLC method (Section 3.1.A). Monitor for the appearance of new peaks (degradants) and the decrease in the main peak area.

  • Expertise & Rationale: The ultimate test of an intermediate's performance is its reactivity in the subsequent synthetic step. A small-scale model reaction allows for a direct comparison of reaction rate and product yield. By monitoring the consumption of the intermediate and the formation of the product (in this case, the Gefitinib core), we can obtain quantitative performance metrics.

  • Protocol:

    • Reaction Setup: In two separate, identical reaction vials, add 4-Chloro-6,7-dimethoxyquinazoline (225 mg, 1.0 mmol) of Intermediate A and B, respectively.

    • Add 3-chloro-4-fluoroaniline (150 mg, 1.03 mmol) and 5 mL of isopropanol to each vial.[3]

    • Reaction Monitoring: Place both vials in a heating block set to 80°C with magnetic stirring. At time points t = 0, 30, 60, 120, and 240 minutes, withdraw a 50 µL aliquot from each reaction.

    • Sample Quenching: Immediately dilute each aliquot into 1 mL of mobile phase to quench the reaction.

    • Analysis: Analyze the quenched samples by HPLC. Monitor the peak area of the starting intermediate and the newly formed Gefitinib core product.

    • Calculation: Plot the percentage of intermediate remaining vs. time to compare reaction kinetics. Calculate the final product yield based on the peak area at the final time point relative to a standard.

Section 4: Anticipated Results and Data Presentation

The data gathered from these experiments should be tabulated for a clear, head-to-head comparison.

Table 1: Purity and Identity Comparison

Parameter Intermediate A (Reference) Intermediate B (Test) Specification
HPLC Purity (% Area) 99.8% 97.5% > 99.0%
Largest Impurity (%) 0.08% 1.2% (at RRT 1.5) < 0.15%
Total Impurities (%) 0.2% 2.5% < 0.5%
HRMS (m/z [M+H]⁺) 225.0428 225.0429 225.0425 ± 5 ppm

| ¹H NMR Confirmation | Conforms to structure | Conforms, with minor impurity signals | Conforms |

Table 2: Forced Degradation Summary (% Degradation)

Stress Condition Intermediate A (Reference) Intermediate B (Test) Comments
Acid (1N HCl, 60°C) 4.5% 12.8% Intermediate B shows higher acid lability.
Base (1N NaOH, 60°C) 8.2% 25.1% Significant degradation for B; potential process control issue.
Oxidation (6% H₂O₂) 2.1% 3.5% Both relatively stable to oxidation.

| Thermal (80°C, solid) | < 1.0% | < 1.0% | Both show good thermal stability in solid form. |

Table 3: Reactivity and Yield Comparison

Parameter Intermediate A (Reference) Intermediate B (Test) Comments
Time to 50% Conversion ~55 min ~80 min Slower reaction rate observed for Intermediate B.

| Final Yield (4h, HPLC Area %) | 98.5% | 91.0% | Impurities in B likely inhibit the reaction or lead to side products. |

Section 5: Conclusion and Recommendations

This guide outlines a comprehensive in vitro framework for the comparative analysis of 4-Chloro-6,7-dimethoxyquinazoline, a critical intermediate in Gefitinib synthesis. The combination of chromatographic, spectroscopic, and reactivity studies provides a multi-dimensional view of intermediate quality.

Based on the hypothetical data presented, Intermediate A meets all quality specifications, demonstrating high purity, robust stability under stress, and excellent reactivity. It is suitable for use in GMP synthesis of Gefitinib.

Conversely, Intermediate B fails to meet the required specifications. Its lower purity, significantly poorer stability (especially to hydrolysis), and sluggish reactivity would likely result in a lower-quality final API with a challenging impurity profile. It is recommended that Intermediate B be rejected or subjected to further purification and re-analysis before being considered for use in manufacturing.

By implementing this rigorous, data-driven approach, researchers and drug development professionals can ensure the quality and consistency of their synthetic intermediates, which is a foundational requirement for producing safe and effective medicines.

References

  • Deshpande, A. M., et al. (2001). AN EXPEDITIOUS, PRACTICAL LARGE SCALE SYNTHESIS OF 4-AMINO-2-CHLORO-6,7-DIMETHOXYQUINAZOLINAZOLINE. Organic Preparations and Procedures International. Retrieved from [Link]

  • Luminata Solution. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • Langer, E. S. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 4-Amino-2-chloro-6,7-dimethoxyquinazoline on Newcrom R1 HPLC column. Retrieved from [Link]

  • Apicule. (n.d.). Understanding Forced Degradation Studies: A Critical Step in Drug Development. Retrieved from [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Li, H., et al. (2012). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules. Retrieved from [Link]

  • Singh, R., & Kumar, R. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research. Retrieved from [Link]

  • Liu, Z., et al. (2024). Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. Molecules. Retrieved from [Link]

  • Google Patents. (2016). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • Gomha, S. M., et al. (2017). Synthesis and anticancer activity of new quinazoline derivatives. Molecules. Retrieved from [Link]

  • PureSynth. (n.d.). 4-Chloro-6,7-Dimethoxyquinazoline 98.0%(HPLC). Retrieved from [Link]

  • New Drug Approvals. (2015). Gefitinib. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2024). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Retrieved from [Link]

  • Google Patents. (2013). US8350029B2 - Process for the preparation of gefitinib.
  • Siva Kumar R, et al. (2017). Development and Validation of Stability Indicating HPLC Method for Gefitinib and Its Related Compounds and Characterisation of Degradation Impurities. Journal of Pharmaceutical and Drug Delivery Research. Retrieved from [Link]

  • Dhawale, S. A., et al. (2023). Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies. Anti-Cancer Agents in Medicinal Chemistry. Retrieved from [Link]

  • Al-Abdullah, E. S. (2012). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Russian Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Process for synthesis of gefitinib. Retrieved from [Link]

  • Wu, M. (2011). 4-Chloro-6,7-dimethoxyquinoline. ResearchGate. Retrieved from [Link]

  • Zhao, M., et al. (2005). Specific method for determination of gefitinib in human plasma, mouse plasma and tissues using high performance liquid chromatography coupled to tandem mass spectrometry. Journal of Chromatography B. Retrieved from [Link]

  • Al-Shehri, M. M., et al. (2022). Determination of Gefitinib Using Routine and Greener Stability-Indicating HPTLC Methods: A Comparative Evaluation of Validation Parameters. Processes. Retrieved from [Link]

  • Zhao, M., et al. (2005). Specific method for determination of gefitinib in human plasma, mouse plasma and tissues using high performance liquid chromatography coupled to tandem mass spectrometry. The Ohio State University. Retrieved from [Link]

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A Comparative Guide to the Cross-Reactivity Profiling of 2-Chloro-6,7-dimethoxyquinoline Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in oncology, the quinoline scaffold has emerged as a cornerstone for the development of potent kinase inhibitors.[1] The 2-chloro-6,7-dimethoxyquinoline motif, specifically, serves as a highly versatile synthetic intermediate, enabling the creation of diverse libraries of compounds targeting critical signaling pathways involved in cell proliferation, survival, and angiogenesis.[2][3] However, the ultimate clinical success of any kinase inhibitor hinges not only on its on-target potency but also on its selectivity across the entire human kinome. Unintended off-target interactions can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[4]

This guide provides a comprehensive comparison of the cross-reactivity profiles of inhibitors derived from the this compound scaffold. We will explore the structural nuances that govern selectivity, present supporting experimental data for representative compounds, and provide a detailed, field-proven protocol for assessing kinase selectivity. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to rationalize experimental design and advance the development of safer, more effective targeted therapies.

The Strategic Importance of the 6,7-Dimethoxyquinoline Core

The 6,7-dimethoxy substitution on the quinoline ring is a privileged feature in the design of kinase inhibitors. This specific substitution pattern is frequently found in inhibitors that target the ATP-binding site of kinases such as c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[5][6] The methoxy groups often form key hydrogen bonds with hinge residues in the kinase domain, anchoring the inhibitor and contributing significantly to its binding affinity. The chlorine atom at the C4 position (following initial synthesis steps that modify the 2-position) is an excellent leaving group for nucleophilic aromatic substitution, allowing for the facile introduction of various amine-containing side chains (e.g., substituted anilines), which explore different regions of the ATP pocket and ultimately define the inhibitor's potency and selectivity profile.[2][3]

This modularity makes the scaffold an ideal starting point for structure-activity relationship (SAR) studies aimed at optimizing both on-target activity and selectivity.[1]

Understanding Kinase Selectivity: A Comparative Analysis

The selectivity of a kinase inhibitor is not an absolute property but rather a profile of its activity against a large panel of kinases. Minor modifications to the inhibitor's structure can dramatically alter this profile. Below, we compare the kinase inhibition profiles of several exemplary compounds synthesized from the this compound precursor.

Disclaimer: The following data is a representative compilation from multiple public sources to illustrate selectivity trends. It does not represent a direct head-to-head screen under identical conditions but serves as a guide for understanding the structure-selectivity relationships of this chemical class.

Compound IDCore Scaffold Modification (at C4-position)Primary Target(s)IC50 (nM) vs. Primary Target(s)Key Off-Targets (Inhibition >70% @ 1µM or IC50 <100 nM)Reference(s)
Foretinib 4-((3-fluoro-4-(N-methylcarbamoyl)methoxy)anilino)c-Met, VEGFR2c-Met: 1.5VEGFR2: 0.5KDR, FLT3, AXL, RET, TIE-2[5][6]
Cabozantinib 4-((4-fluoroanilino)methoxy)cyclopropane-1,1-dicarboxamidec-Met, VEGFR2, RET, AXLc-Met: 1.3VEGFR2: 0.035RET: 4AXL: 7KIT, TIE-2, FLT3[7][8][9]
Compound 12n 4-((2-(4-methoxyphenyl)-1H-benzo[d]imidazol-6-yl)amino)c-Met30Data not publicly available[10]
Compound 49 4-(3,4,5-trimethoxyanilino)GAKKᵢ: 0.53Highly selective vs. other NAK family kinases[11]

Table 1: Comparative Kinase Inhibition Profiles of Representative 6,7-Dimethoxyquinoline Derivatives.

Interpreting the Data: Structure-Selectivity Insights

From the comparative data, several key insights emerge:

  • Polypharmacology is Common: Multi-kinase inhibitors like Foretinib and Cabozantinib demonstrate potent activity against a defined set of receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor progression (c-Met, VEGFRs).[4][8] Their broader profiles, which include targets like AXL, RET, and KIT, contribute to their clinical efficacy but also necessitate careful management of off-target toxicities.[8]

  • Substituents Drive Selectivity: The dramatic shift in profile from the multi-kinase activity of Cabozantinib to the highly selective profile of Compound 49 illustrates the profound impact of the C4-substituent. While both share the 6,7-dimethoxyquinoline core, the trimethoxyaniline moiety of Compound 49 confers exceptional selectivity for GAK, a serine/threonine kinase, with over 50,000-fold selectivity against other members of its own kinase family (NAK).[11][12] This highlights that even within the same chemical series, vastly different selectivity profiles can be achieved.

  • Targeting Specificity can be Engineered: The design of Compound 12n , with its bulky benzimidazole-containing side chain, was aimed at achieving potent and specific inhibition of c-Met.[10] While its broad kinome profile is not published, its potent IC50 against c-Met demonstrates successful targeting. The lack of broader screening data for such research compounds is common and underscores the importance of the tiered profiling approach discussed later.

Experimental Workflow for Cross-Reactivity Profiling

To empirically determine the selectivity of a novel inhibitor, a systematic, multi-tiered approach is essential. The most robust method is to screen the compound against a large, representative panel of purified human kinases.

Below is a detailed protocol for a competitive binding-based kinase profiling assay, a widely accepted industry standard.

Diagram: Tiered Kinase Selectivity Profiling Workflow

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Potency Determination cluster_2 Tier 3: Cellular Validation cluster_3 Analysis & Output start Test Compound (e.g., from this compound synthesis) screen1 Single-Dose Screen (e.g., 1µM) against Broad Kinase Panel (100-400 kinases) start->screen1 Initial Assessment ic50 Determine IC50 values for 'Hits' (e.g., kinases with >70% inhibition in Tier 1) screen1->ic50 Identify Preliminary Off-Targets cellular Cell-Based Assays (e.g., Target Engagement, Downstream Signaling) ic50->cellular Confirm Biological Relevance analysis Data Analysis: - Selectivity Score (S-score) - Kinome Tree Mapping - SAR Analysis cellular->analysis Synthesize Data

Caption: A tiered workflow for efficient and comprehensive kinase inhibitor selectivity profiling.

Step-by-Step Protocol: In Vitro Kinase Panel Screen (Competitive Binding Assay)

This protocol describes a generalized workflow for assessing inhibitor selectivity using a technology platform like KINOMEscan™, which is based on a competition binding assay.

Principle: The test inhibitor is competed against an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag. A potent inhibitor will prevent the kinase from binding to the immobilized ligand, resulting in a low qPCR signal.

Materials:

  • Test inhibitor (e.g., a this compound derivative), dissolved in 100% DMSO to create a concentrated stock (e.g., 10 mM).

  • Commercially available kinase screening service (e.g., KINOMEscan, Reaction Biology).

  • Control inhibitor with a known selectivity profile (optional, for assay validation).

Methodology:

  • Compound Preparation & Submission:

    • Rationale: Accurate compound concentration is critical for reliable data. DMSO is the standard solvent as it is compatible with most assay formats.

    • Step: Prepare a 100 µL solution of the test inhibitor at a concentration of 100X the highest desired screening concentration (e.g., a 100 µM stock for a 1 µM final screening concentration) in 100% DMSO.

    • Step: Submit the compound stock to a commercial vendor that provides kinase panel screening services. Specify the desired screening concentration(s). For an initial profile, a single high concentration (e.g., 1 µM or 10 µM) is cost-effective.[3]

  • Assay Performance (Vendor-Side):

    • Rationale: The vendor utilizes proprietary, highly optimized assay conditions for each of the hundreds of kinases in their panel.

    • Step: The vendor mixes the test compound with individual DNA-tagged kinases from the panel.

    • Step: This mixture is then exposed to affinity beads coated with an immobilized, broad-spectrum kinase inhibitor.

    • Step: Kinases that are not bound by the test compound will bind to the affinity beads.

    • Step: The beads are washed to remove unbound components. The amount of bead-bound kinase is then quantified by qPCR.

  • Data Acquisition & Initial Analysis:

    • Rationale: The primary data output quantifies the inhibitory effect of the compound on each kinase.

    • Step: The raw data is typically provided as "% of Control" or "% Inhibition". A low "% of Control" value (e.g., <30%) indicates significant binding inhibition.

    • Step: Identify the "hits" from this primary screen. A common threshold is to select kinases that show >70% inhibition at the tested concentration.

  • Follow-up IC50 Determination (Tier 2):

    • Rationale: A single-point screen only indicates activity at one concentration. To quantify potency, a dose-response curve is necessary.

    • Step: For the primary target and all significant off-target "hits" identified in Tier 1, request a follow-up IC50 determination. This involves testing the compound across a range of concentrations (typically 8-10 points) against each specific kinase.

    • Step: The vendor will perform the assays and provide IC50 values, which represent the concentration of inhibitor required to achieve 50% inhibition of binding.

  • Data Visualization and Interpretation:

    • Rationale: Visualizing the data is crucial for understanding the inhibitor's overall selectivity profile.

    • Step: Plot the IC50 values on a kinome dendrogram (kinome tree). This provides an intuitive visual representation of the inhibitor's activity across the entire kinase family. Commercial vendors often provide this visualization as part of their data package.

    • Step: Calculate a selectivity score (S-score), such as S(10), which is the number of kinases inhibited by more than 90% at a 1 µM concentration. A lower S-score indicates higher selectivity.

    • Step: Compare the profiles of different derivatives to establish structure-activity relationships for selectivity.

Diagram: c-Met Signaling Pathway

G cluster_pathways Downstream Signaling Cascades HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Binds & Activates RAS RAS cMet->RAS PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 Inhibitor 6,7-Dimethoxyquinoline Inhibitor (e.g., Cabozantinib) Inhibitor->cMet Inhibits ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation

Sources

A Researcher's Guide to Validating Target Engagement of 2-Chloro-6,7-dimethoxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology, the quinoline scaffold has emerged as a privileged structure for the development of potent kinase inhibitors. Among these, 2-Chloro-6,7-dimethoxyquinoline derivatives have garnered significant attention for their potential to modulate key signaling pathways implicated in tumorigenesis. However, the journey from a promising chemical entity to a validated therapeutic candidate is contingent upon rigorous confirmation of its interaction with the intended molecular target within the complex milieu of a living cell. This guide provides a comprehensive comparison of state-of-the-art methodologies for validating the target engagement of these derivatives, with a focus on their activity as c-Met kinase inhibitors.

This document is designed for researchers, scientists, and drug development professionals, offering an in-depth analysis of the principles, experimental workflows, and data outputs of three powerful techniques: the Cellular Thermal Shift Assay (CETSA), the NanoBRET™ Target Engagement Assay, and Surface Plasmon Resonance (SPR). By presenting a side-by-side comparison, supported by illustrative experimental data and detailed protocols, this guide aims to equip you with the knowledge to select the most appropriate strategy for your research and to design self-validating experiments that ensure the scientific integrity of your findings.

The Critical Role of Target Engagement in Drug Discovery

The efficacy of a targeted therapeutic is predicated on its ability to bind to its intended molecular target and modulate its activity.[1] Therefore, confirming target engagement is a cornerstone of preclinical drug development. It provides direct evidence of the drug's mechanism of action, helps to establish structure-activity relationships (SAR), and can aid in the interpretation of cellular and in vivo efficacy data. For this compound derivatives, which are often designed as ATP-competitive kinase inhibitors, validating their engagement with targets such as c-Met is crucial for advancing these compounds through the development pipeline.[2]

Biochemical assays, while valuable for initial screening, may not always reflect a compound's behavior in a cellular context, where factors like cell permeability, off-target effects, and high intracellular ATP concentrations can significantly influence a compound's potency and selectivity.[3] The methodologies discussed in this guide offer a more physiologically relevant assessment of target engagement, bridging the gap between in vitro activity and cellular function.

Comparative Analysis of Target Engagement Methodologies

The choice of a target engagement assay depends on several factors, including the nature of the target protein, the availability of specific reagents, and the desired throughput. Here, we compare three widely adopted methods for validating the target engagement of this compound derivatives.

MethodPrincipleKey AdvantagesKey LimitationsTypical Readout
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein, leading to an increased melting temperature.[4]- Label-free, applicable to endogenous proteins in intact cells or lysates.- Provides direct evidence of target binding in a physiological context.- Requires a specific and sensitive antibody for detection by Western blot.- Lower throughput for traditional Western blot-based readout.Thermal shift curves, Isothermal dose-response curves (EC50).
NanoBRET™ Target Engagement Assay Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer. Compound binding displaces the tracer, reducing the BRET signal.[5]- Live-cell measurements in real-time.- Quantitative assessment of compound affinity and residence time.- High-throughput compatible.- Requires genetic modification of the target protein (fusion to NanoLuc®).- Dependent on the availability of a suitable fluorescent tracer.BRET ratio, cellular IC50/apparent affinity (Kapp).
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at the surface of a sensor chip as the analyte (compound) flows over the immobilized ligand (target protein).- Label-free, real-time analysis of binding kinetics (association and dissociation rates).- Provides detailed information on binding affinity (KD).- In vitro assay using purified proteins, which may not fully recapitulate the cellular environment.- Can be sensitive to buffer conditions and protein immobilization.Sensorgrams, Association rate (ka), Dissociation rate (kd), and Equilibrium dissociation constant (KD).

In-Depth Methodologies and Experimental Protocols

To provide a practical framework for your research, we present detailed, step-by-step protocols for each of the discussed target engagement assays.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for confirming target engagement in a label-free manner within intact cells or cell lysates. The underlying principle is that the binding of a small molecule inhibitor to its target protein enhances the protein's thermal stability.

Experimental Workflow:

Caption: A streamlined workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Protocol for CETSA:

  • Cell Preparation: Culture cells known to express the target protein (e.g., MKN-45 gastric cancer cells for c-Met) to approximately 80% confluency.

  • Compound Treatment: Treat the cells with a range of concentrations of the this compound derivative or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heat Treatment: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease and phosphatase inhibitors.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Sample Preparation for Western Blot: Collect the supernatant containing the soluble proteins and determine the protein concentration.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with a primary antibody specific for the target protein (e.g., anti-c-Met).

  • Data Analysis: Quantify the band intensities of the soluble target protein at each temperature. Plot the percentage of soluble protein as a function of temperature to generate a melt curve. A shift in the melting temperature (Tm) in the presence of the compound indicates target engagement. For isothermal dose-response experiments, treat cells with varying compound concentrations at a fixed temperature (chosen from the melt curve) to determine the cellular EC50.

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures compound binding to a target protein in living cells in real-time. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to NanoLuc® luciferase (the donor) and a fluorescently labeled tracer that binds to the same target (the acceptor).

Experimental Workflow:

Caption: Workflow for the NanoBRET™ Target Engagement Assay.

Step-by-Step Protocol for NanoBRET™:

  • Cell Transfection: Transfect HEK293 cells with a plasmid encoding the target protein (e.g., c-Met) fused to NanoLuc® luciferase.

  • Cell Seeding: Seed the transfected cells into a 96-well or 384-well white assay plate and incubate for 24 hours.

  • Compound Addition: Add serial dilutions of the this compound derivative to the wells.

  • Tracer Addition: Add the NanoBRET™ tracer at a concentration optimized for the specific target.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for the desired time to allow for compound and tracer binding to reach equilibrium.

  • BRET Measurement: Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor to the wells. Measure the donor emission (460 nm) and acceptor emission (610 nm) using a plate reader equipped with the appropriate filters.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the compound concentration and fit the data to a dose-response curve to determine the cellular IC50 value, which reflects the compound's apparent affinity for the target in living cells.[5]

Surface Plasmon Resonance (SPR)

SPR is a powerful biophysical technique for studying the kinetics of biomolecular interactions in real-time and without the need for labels. It provides quantitative information on the association and dissociation rates of a compound binding to its target protein.

Experimental Workflow:

Caption: The experimental workflow for Surface Plasmon Resonance (SPR).

Step-by-Step Protocol for SPR:

  • Protein Immobilization: Immobilize the purified recombinant target protein (e.g., c-Met kinase domain) onto a suitable sensor chip (e.g., CM5 chip) using amine coupling chemistry.

  • Analyte Preparation: Prepare a series of dilutions of the this compound derivative in a suitable running buffer.

  • Binding Analysis:

    • Association: Inject the analyte solutions over the sensor surface at a constant flow rate and monitor the change in the SPR signal (measured in Resonance Units, RU) over time.

    • Dissociation: After the association phase, switch to flowing only the running buffer over the sensor surface and monitor the decrease in the SPR signal as the analyte dissociates from the immobilized protein.

  • Regeneration: After each binding cycle, inject a regeneration solution (e.g., a low pH buffer or high salt solution) to remove the bound analyte and prepare the sensor surface for the next injection.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka). A lower KD value indicates a higher binding affinity.

Illustrative Experimental Data: A Comparative Case Study

To illustrate the application of these methodologies, let's consider a hypothetical this compound derivative, "Compound X," designed as a c-Met inhibitor. The following table presents plausible experimental data that could be obtained from each of the described assays.

AssayParameter MeasuredIllustrative Result for Compound XInterpretation
Biochemical Kinase Assay In vitro IC5015 nMHigh potency against the isolated c-Met kinase domain.
CETSA (Isothermal Dose-Response) Cellular EC50150 nMDemonstrates target engagement in a cellular context, with a rightward shift in potency compared to the biochemical assay, likely due to cellular factors such as ATP competition.
NanoBRET™ Target Engagement Assay Cellular IC50120 nMConfirms target engagement in living cells with a potency similar to that observed in CETSA, providing a quantitative measure of apparent cellular affinity.
Surface Plasmon Resonance (SPR) Equilibrium Dissociation Constant (KD)25 nMProvides a direct measure of the binding affinity of Compound X to the purified c-Met protein, corroborating the high potency observed in the biochemical assay.

Analysis of the Comparative Data:

The illustrative data for "Compound X" highlights the importance of employing multiple orthogonal assays to build a comprehensive understanding of a compound's target engagement profile. The biochemical assay provides an initial indication of high potency, which is further validated by the low nanomolar KD value obtained from SPR. The cellular assays, CETSA and NanoBRET™, confirm that "Compound X" can effectively engage its target in a more physiologically relevant environment, albeit with a slight decrease in potency compared to the in vitro assays. This shift is expected and provides valuable information about the compound's behavior in the presence of cellular components. The concordance between the CETSA and NanoBRET™ results strengthens the confidence in the on-target activity of "Compound X."

Concluding Remarks and Future Perspectives

The validation of target engagement is a non-negotiable step in the development of novel therapeutics. For this compound derivatives, a multi-faceted approach that combines in vitro biophysical methods with cellular assays provides the most robust and reliable assessment of their interaction with intended kinase targets like c-Met.

The methodologies and comparative data presented in this guide offer a robust framework for designing and executing experiments to validate the target engagement of this compound derivatives. By adopting a rigorous and multi-pronged approach, researchers can build a compelling data package that supports the continued development of these promising compounds as next-generation targeted therapies.

References

  • Exploring Kinase Inhibitor Selectivity and Affinity in Live Cells Using NanoBRET. Reaction Biology. Available from: [Link]

  • Determining target engagement in living systems. PMC - NIH. Available from: [Link]

  • A Probe-Based Target Engagement Assay for Kinases in Live Cells. PMC - NIH. Available from: [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central. Available from: [Link]

  • Quantifying Target Occupancy of Small Molecules Within Living Cells. Annual Reviews. Available from: [Link]

  • In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment. Türk Radyoloji Seminerleri. Available from: [Link]

  • Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors. PMC. Available from: [Link]

  • MET-Targeting Anticancer Drugs—De Novo Design and Identification by Drug Repurposing. MDPI. Available from: [Link]

  • Identifying Novel Drug Targets by iDTPnd: A Case Study of Kinase Inhibitors. PMC. Available from: [Link]

  • Abstract PO5-24-01: Narazaciclib's differential targets and kinase inhibitory activity contribute to the enhanced inhibition of tumor growth in preclinical models. Cancer Research. Available from: [Link]

  • Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs. NIH. Available from: [Link]

Sources

A Comparative Guide to the Synthetic Strategies for 2-Chloro-6,7-dimethoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-6,7-dimethoxyquinoline is a valuable heterocyclic compound, serving as a critical building block in medicinal chemistry and materials science. Its substituted quinoline core is a prevalent scaffold in numerous biologically active molecules. The strategic placement of a chlorine atom at the 2-position provides a reactive handle for nucleophilic substitution, enabling the facile introduction of diverse functional groups and the construction of more complex molecular architectures. This guide provides an in-depth comparative analysis of the primary synthetic routes to this target molecule, offering researchers the experimental and mechanistic insights required to make informed decisions for their specific applications. We will explore the classic approach involving the chlorination of a quinolinone precursor and contrast it with the more direct Vilsmeier-Haack cyclization strategy.

Core Synthetic Methodologies: A Head-to-Head Comparison

The synthesis of this compound is predominantly achieved through two distinct and reliable pathways. Each route presents a unique set of advantages and challenges concerning starting material availability, reaction conditions, scalability, and overall efficiency.

Route 1: Chlorination of 6,7-Dimethoxyquinolin-2(1H)-one

This is arguably the most traditional and widely adopted method. It is a two-stage process that first involves the construction of the corresponding quinolin-2-one (also known as a carbostyril) followed by a robust chlorination step.

Stage A: Synthesis of the Precursor, 6,7-Dimethoxyquinolin-2(1H)-one

A reliable method for constructing the quinolinone core involves the condensation of a substituted aniline with a cinnamoyl derivative, followed by an acid-catalyzed intramolecular cycloelimination.[1] The synthesis begins with the acylation of 3,4-dimethoxyaniline with cinnamoyl chloride to form the intermediate N-(3,4-dimethoxyphenyl)cinnamamide. This intermediate is then subjected to strong acid, such as triflic acid (TfOH), which promotes a Friedel-Crafts-type cyclization onto the electron-rich aromatic ring, followed by tautomerization to yield the stable 6,7-dimethoxyquinolin-2(1H)-one.[1][2]

Stage B: Chlorination of the Quinolinone Ring

The conversion of the C2-carbonyl of the quinolinone to a chloride is the pivotal step. This transformation is effectively achieved using a potent chlorinating agent, most commonly phosphorus oxychloride (POCl₃). The mechanism involves the activation of the lactam oxygen by POCl₃, converting the hydroxyl group of the enol tautomer into an excellent leaving group (a dichlorophosphate ester). Subsequent nucleophilic attack by a chloride ion at the C2 position, followed by elimination, furnishes the desired 2-chloroquinoline product. In many cases, the reaction is catalyzed by a tertiary amine base like N,N-dimethylaniline or a polar aprotic solvent like N,N-dimethylformamide (DMF), which can form a more reactive Vilsmeier-type intermediate with POCl₃.[3][4]

Route 2: Vilsmeier-Haack Cyclization

The Vilsmeier-Haack reaction offers a more convergent, one-pot approach to synthesizing 2-chloroquinolines directly from N-arylacetamides.[5] This reaction utilizes the "Vilsmeier reagent," a chloroiminium salt typically generated in situ from a formamide (like DMF) and phosphorus oxychloride (POCl₃).[6]

For the synthesis of this compound, the starting material would be N-(3,4-dimethoxyphenyl)acetamide. This substrate is treated with an excess of the Vilsmeier reagent (e.g., 5-10 equivalents of POCl₃ in DMF). The reaction proceeds through a sequence of electrophilic substitution onto the activated aromatic ring, followed by cyclization and dehydration. The POCl₃ serves a dual role, acting as both a dehydrating agent to drive the cyclization and the source of chloride for the final chlorination step. A key feature of this route is that it typically installs a formyl (-CHO) group at the 3-position, yielding 2-chloro-3-formyl-6,7-dimethoxyquinoline. If the title compound without the 3-formyl group is desired, a subsequent deformylation step would be necessary.

Quantitative and Qualitative Comparison

To facilitate an objective assessment, the key parameters of each synthetic route are summarized below.

ParameterRoute 1: Chlorination of QuinolinoneRoute 2: Vilsmeier-Haack Cyclization
Starting Materials 3,4-Dimethoxyaniline, Cinnamoyl ChlorideN-(3,4-Dimethoxyphenyl)acetamide
Key Reagents Triflic Acid (TfOH), Phosphorus Oxychloride (POCl₃)Phosphorus Oxychloride (POCl₃), DMF
Number of Steps 2 (Quinolinone formation, then Chlorination)1 (Direct Cyclization-Chlorination)
Reaction Conditions High temperatures for cyclization and chlorination (reflux)Mild initial conditions, then heating (80-90°C)
Typical Yields Generally good to excellent for both steps[2]Moderate to good, can be substrate-dependent[5]
Scalability Well-established and scalableScalable, but requires careful control of exotherm
Safety & Handling Involves highly corrosive TfOH and POCl₃; requires careful quenchingInvolves highly corrosive POCl₃; quenching required
Product Profile Directly yields the target compoundYields 2-chloro-3-formyl derivative; requires deformylation if not desired
Versatility The quinolinone intermediate can be used for other transformationsThe 3-formyl group can be a handle for further diversification

Visualizing the Synthetic Pathways

The logical flow of each synthetic route can be visualized to better understand the sequence of transformations.

route1 cluster_stageA Stage A: Quinolinone Synthesis cluster_stageB Stage B: Chlorination A 3,4-Dimethoxyaniline + Cinnamoyl Chloride B N-(3,4-dimethoxyphenyl)cinnamamide A->B Acylation C 6,7-Dimethoxyquinolin-2(1H)-one B->C TfOH Cycloelimination D This compound C->D POCl3 / Reflux

Caption: Workflow for Route 1: Chlorination of the Quinolinone Precursor.

route2 A N-(3,4-Dimethoxyphenyl)acetamide C 2-Chloro-3-formyl-6,7- dimethoxyquinoline A->C Vilsmeier-Haack Cyclization B Vilsmeier Reagent (POCl3 + DMF) B->C Vilsmeier-Haack Cyclization D This compound C->D Deformylation (if required)

Caption: Workflow for Route 2: One-Pot Vilsmeier-Haack Cyclization.

Detailed Experimental Protocols

The following protocols are provided as representative procedures. Researchers should always perform their own risk assessment and optimization based on their laboratory conditions.

Protocol for Route 1: Chlorination of 6,7-Dimethoxyquinolin-2(1H)-one

Part A: Synthesis of 6,7-Dimethoxyquinolin-2(1H)-one [1][2]

  • To a stirred solution of 3,4-dimethoxyaniline (1.0 eq) and pyridine (1.2 eq) in dichloromethane (DCM) at 0°C, add a solution of cinnamoyl chloride (1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC indicates completion.

  • Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude N-(3,4-dimethoxyphenyl)cinnamamide.

  • To the crude amide at room temperature, add triflic acid (TfOH, 2.0-3.0 eq) dropwise.

  • Heat the reaction mixture to 110°C for 4 hours.

  • After cooling to room temperature, carefully pour the mixture into ice-water. A precipitate will form.

  • Filter the solid, wash thoroughly with water, and dry under vacuum to obtain 6,7-dimethoxyquinolin-2(1H)-one. The product can be further purified by recrystallization from ethanol.

Part B: Synthesis of this compound

  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place 6,7-dimethoxyquinolin-2(1H)-one (1.0 eq).

  • Add phosphorus oxychloride (POCl₃, 5-10 eq by volume) and a catalytic amount of DMF (0.1 eq).

  • Heat the reaction mixture to reflux (approx. 105-110°C) for 4-8 hours. Monitor the reaction progress by TLC.

  • After completion, allow the mixture to cool to room temperature.

  • Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This is a highly exothermic and gas-evolving step.

  • Neutralize the acidic solution by the slow addition of a saturated NaHCO₃ or a dilute NaOH solution until the pH is ~7-8.

  • The product will precipitate as a solid. Filter the solid, wash with copious amounts of water, and dry under vacuum.

  • The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization.

Protocol for Route 2: Vilsmeier-Haack Synthesis of 2-Chloro-3-formyl-6,7-dimethoxyquinoline[5]
  • In a three-neck flask under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF, 5-10 eq) to 0-5°C in an ice bath.

  • Add phosphorus oxychloride (POCl₃, 5 eq) dropwise to the DMF with stirring, maintaining the temperature below 10°C. Stir for 30 minutes at this temperature to pre-form the Vilsmeier reagent.

  • Add solid N-(3,4-dimethoxyphenyl)acetamide (1.0 eq) portion-wise to the Vilsmeier reagent, ensuring the temperature remains controlled.

  • After the addition is complete, slowly heat the reaction mixture to 80-90°C and maintain for 6-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

  • Basify the solution to pH 8-9 using a cold aqueous NaOH solution.

  • The resulting precipitate is filtered, washed extensively with water, and dried under vacuum to afford the crude 2-chloro-3-formyl-6,7-dimethoxyquinoline.

  • Purification is typically achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate.

Conclusion and Recommendations

Both synthetic routes offer viable pathways to this compound and its derivatives.

  • Route 1 (Chlorination of Quinolinone) is the preferred method for obtaining the target compound directly with high purity. Although it involves two distinct steps, the reactions are generally high-yielding and the procedures are well-documented in the literature. This route is recommended for applications where the final product is the primary goal and no further functionalization at the 3-position is immediately required.

  • Route 2 (Vilsmeier-Haack Cyclization) is a powerful, convergent strategy for accessing 2-chloro-3-formylquinolines in a single step. This is exceptionally useful for building molecular libraries, as the 3-formyl group provides a versatile anchor for subsequent chemical modifications. However, if the unsubstituted title compound is the sole target, the necessity of an additional deformylation step may reduce its overall efficiency compared to Route 1.

The ultimate choice of synthetic route will depend on the specific goals of the research program, including desired scale, available starting materials, and the potential for downstream diversification of the quinoline core.

References

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Chloro-6,7-dimethoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, it is imperative to provide not just the tools for discovery, but also the knowledge to ensure safety and environmental stewardship in the laboratory. This guide offers a detailed, step-by-step protocol for the proper disposal of 2-Chloro-6,7-dimethoxyquinoline, a halogenated heterocyclic compound frequently utilized in pharmaceutical research. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring compliance with hazardous waste regulations.

While a specific Safety Data Sheet (SDS) for this compound was not located during the preparation of this guide, the following procedures are based on information from structurally similar compounds, such as 2-Chloro-6,7-dimethoxy-quinoline-3-carbaldehyde and other chlorinated quinolines, as well as established best practices for the disposal of halogenated organic waste.[1]

Hazard Assessment and Immediate Safety Precautions

This compound and its analogues are classified as hazardous materials. The primary concerns associated with this class of compounds are:

  • Irritation: Causes skin, eye, and respiratory system irritation.[2][3]

  • Potential for Harm if Swallowed or Inhaled: May be harmful if ingested or inhaled.[2][3]

Personal Protective Equipment (PPE)

Before handling this compound in any capacity, including for disposal, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A properly fitted laboratory coat.

  • Respiratory Protection: A NIOSH-approved respirator is recommended, especially when handling the powder form or in case of a spill.

Waste Characterization and Segregation: The First Step to Compliant Disposal

Proper identification and segregation of chemical waste is the foundation of a compliant and safe disposal program.

Hazardous Waste Determination

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity). As a chlorinated organic compound, this compound waste must be managed as hazardous waste .

Chemical waste generators are legally responsible for determining if their waste is hazardous.[2] For guidance, consult the U.S. Environmental Protection Agency (EPA) regulations outlined in 40 CFR Part 261 .[4]

Waste Segregation

To prevent dangerous chemical reactions and to ensure proper disposal, it is crucial to segregate waste containing this compound.

  • Solid Waste:

    • Collect unused or expired this compound powder, contaminated weighing boats, pipette tips, and gloves in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container should be made of a material compatible with the chemical.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, sealed, and clearly labeled liquid hazardous waste container.

    • Crucially, do not mix halogenated organic waste with non-halogenated organic waste. [5][6] The disposal methods for these two categories are different and mixing them can lead to improper treatment and increased disposal costs.[5]

  • Sharps Waste:

    • Any needles, syringes, or broken glass contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.

Step-by-Step Disposal Procedures

The recommended and safest method for the disposal of this compound is through a licensed hazardous waste disposal service. In-lab treatment of halogenated organic compounds is generally not advised due to the potential for hazardous reactions and the production of toxic byproducts.

Waste Accumulation and Labeling
  • Container Selection: Use only approved hazardous waste containers that are in good condition and have a secure, tight-fitting lid.

  • Labeling: All waste containers must be accurately labeled as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste "

    • The full chemical name: "This compound "

    • The specific hazards (e.g., "Irritant," "Harmful if Swallowed/Inhaled")

    • The accumulation start date.

  • Storage: Store waste containers in a designated, well-ventilated satellite accumulation area, away from incompatible materials.

Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste. Provide them with a complete and accurate description of the waste stream.

Spill Management and Decontamination

In the event of a spill, immediate and proper cleanup is essential to minimize exposure and environmental contamination.

Spill Cleanup Protocol
  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full PPE as described in Section 1.1.

  • Contain the Spill:

    • For solid spills: Gently cover the spill with an absorbent material to prevent the powder from becoming airborne.

    • For liquid spills: Surround the spill with an absorbent material (e.g., vermiculite, sand, or a commercial spill pillow) to prevent it from spreading.

  • Collect the Waste: Carefully sweep or scoop the absorbed material and place it into a designated hazardous waste container.

  • Decontaminate the Area:

    • Clean the spill area with a detergent solution and water.

    • Rinse the area with water.

    • Wipe the area dry with absorbent pads.

  • Dispose of Cleanup Materials: All materials used for the cleanup, including absorbent pads and contaminated PPE, must be placed in the hazardous waste container.

  • Report the Spill: Report the incident to your EHS department in accordance with your institution's policies.

Disposal Options for Halogenated Organic Compounds

The primary and most effective disposal method for chlorinated organic compounds like this compound is high-temperature incineration .[7]

Incineration

Incineration in a permitted hazardous waste incinerator ensures the complete destruction of the organic molecule, converting it into less harmful inorganic compounds.[8] For waste containing more than 1% halogenated substances, the minimum incineration temperature is typically 1100°C to ensure complete destruction of the toxic organic molecules.[9] The process involves the combustion of the waste with excess air, and the resulting acidic gases (such as hydrogen chloride) are scrubbed from the exhaust stream before release.[8][10]

Landfilling Prohibition

It is important to note that the landfilling of halogenated organic compounds is often prohibited.[11] These compounds are persistent in the environment and can pose a threat to the integrity of landfill liners and contaminate groundwater.[11]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_0 Waste Generation & Characterization cluster_1 Segregation & Collection cluster_2 Storage & Disposal Start This compound Waste Generated Characterize Characterize as Hazardous Waste (40 CFR Part 261) Start->Characterize Segregate Segregate Waste Type Characterize->Segregate Solid Solid Waste Container (Unused chemical, contaminated labware) Segregate->Solid Solid Liquid Liquid Waste Container (Solutions containing the chemical) Segregate->Liquid Liquid Sharps Sharps Container (Contaminated needles, glass) Segregate->Sharps Sharps Label Label Container as 'Hazardous Waste' Solid->Label Liquid->Label Sharps->Label Store Store in Satellite Accumulation Area Label->Store ContactEHS Contact EHS/Licensed Waste Contractor Store->ContactEHS Dispose Dispose via High-Temperature Incineration ContactEHS->Dispose

Sources

Navigating the Safe Handling of 2-Chloro-6,7-dimethoxyquinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the proper handling of specialized chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling of 2-Chloro-6,7-dimethoxyquinoline, a key building block in pharmaceutical research. As there is no specific Safety Data Sheet (SDS) publicly available for this compound, this guidance is synthesized from the safety data of structurally analogous compounds, including 4-Chloro-6,7-dimethoxyquinazoline, 2,4-Dichloro-6,7-dimethoxyquinazoline, and 4-Amino-2-chloro-6,7-dimethoxyquinazoline.[1][2][3][4][5]

Understanding the Hazard Profile

Based on data from closely related quinoline and quinazoline derivatives, this compound should be handled as a compound that is irritating to the skin, eyes, and respiratory tract.[1][2][3][4] Inhalation of dust or fumes, as well as direct contact with the skin and eyes, are the primary routes of potential exposure.[1][2] While specific long-term health effects are not documented for this exact compound, it is prudent to minimize exposure at all times.

Core Principles of Safe Handling: A Proactive Approach

A foundational approach to safety involves a combination of engineering controls, administrative procedures, and the correct use of Personal Protective Equipment (PPE). The following sections detail a step-by-step methodology for the safe handling of this compound, from initial preparation to final disposal.

Pre-Operational Safety Checklist:
  • Consult Safety Data Sheets (SDS) of Analogs: Before beginning any work, thoroughly review the SDS for structurally similar compounds to familiarize yourself with the potential hazards and emergency procedures.[1][2][3][4]

  • Ensure Proper Ventilation: All handling of this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[1]

  • Verify Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and in good working order.[1]

  • Assemble and Inspect PPE: Gather all necessary PPE as outlined in the table below and inspect each item for any signs of damage or wear.

Personal Protective Equipment (PPE) Summary:
PPE CategorySpecificationStandard
Eye Protection Chemical safety goggles or a full-face shield.OSHA 29 CFR 1910.133 or European Standard EN166.[1][2][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Follow manufacturer's guidelines for the specific chemicals being handled.
Body Protection A buttoned lab coat or chemical-resistant apron.Standard laboratory practice.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if engineering controls are insufficient or during spill cleanup.Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[1][4]
Step-by-Step Operational Protocol:
  • Donning PPE: Before entering the designated handling area, correctly put on all required PPE. The sequence for donning is typically lab coat, followed by respirator (if needed), eye protection, and finally gloves.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within the chemical fume hood.

    • Use a disposable weighing paper or boat to avoid contamination of the balance.

    • Handle the compound with a spatula or other appropriate tool to minimize dust generation.[1]

  • In-Process Handling:

    • Keep the container of this compound tightly closed when not in use.[1][3]

    • Avoid any actions that could create dust or aerosols.

    • If any of the compound comes into contact with your gloves, change them immediately.

  • Post-Operational Procedure:

    • Upon completion of the work, decontaminate the work area with an appropriate solvent and then wash with soap and water.

    • Carefully remove and dispose of all contaminated disposable materials in a designated hazardous waste container.[3]

    • Doff PPE in the reverse order of donning, being careful to avoid cross-contamination. Wash hands thoroughly after removing all PPE.

Emergency Procedures: A Rapid Response Plan

In the event of an exposure or spill, a swift and informed response is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.[1][2]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2]

  • Spill Cleanup: For a small spill, and while wearing appropriate PPE, carefully sweep or vacuum the material and place it into a suitable, labeled disposal container. Avoid generating dust.[1] For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Responsible Waste Management

All waste containing this compound, including empty containers, contaminated gloves, and other disposable materials, must be treated as hazardous waste.[3]

  • Collect all waste in a designated, properly labeled, and sealed container.

  • Dispose of the hazardous waste in accordance with all local, state, and federal regulations.[3][6]

Visualizing the Handling Workflow

The following diagram illustrates the key stages of the safe handling process for this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_op Operation cluster_post Post-Operation cluster_disposal Waste Disposal prep_sds Review SDS of Analogs prep_vent Verify Fume Hood Operation prep_sds->prep_vent prep_emergency Check Safety Shower/Eyewash prep_vent->prep_emergency prep_ppe Inspect Personal Protective Equipment prep_emergency->prep_ppe op_don Don PPE prep_ppe->op_don op_handle Weigh & Transfer in Fume Hood op_don->op_handle op_process In-Process Handling op_handle->op_process post_decon Decontaminate Work Area op_process->post_decon post_dispose Dispose of Contaminated Materials post_decon->post_dispose post_doff Doff PPE post_dispose->post_doff disp_collect Collect in Labeled Hazardous Waste Container post_dispose->disp_collect post_wash Wash Hands post_doff->post_wash disp_dispose Dispose According to Regulations disp_collect->disp_dispose

Caption: A flowchart outlining the procedural steps for the safe handling of this compound.

By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment and the integrity of their scientific pursuits.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4-Dichloro-6,7-dimethoxyquinazoline, 97%. Retrieved from [Link]

  • Alfa Aesar. (2025). Safety Data Sheet - 4-Chloro-6,7-dimethoxyquinazoline. Retrieved from [Link]

  • Acros Organics. (2025). Safety Data Sheet. Retrieved from [Link]

  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • Google Patents. (2016). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-6,7-dimethoxyquinoline
Reactant of Route 2
Reactant of Route 2
2-Chloro-6,7-dimethoxyquinoline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.